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  • Product: 3-chloro-5-iodopyridin-4-ol
  • CAS: 1807146-55-9

Core Science & Biosynthesis

Foundational

3-Chloro-5-iodopyridin-4-ol (CAS 1807146-55-9): A Comprehensive Technical Guide to Properties, Synthesis, and Orthogonal Functionalization

Executive Summary In modern drug discovery and agrochemical development, the precise spatial arrangement of functional groups on a heteroaromatic core is paramount. 3-Chloro-5-iodopyridin-4-ol (CAS 1807146-55-9) has emer...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and agrochemical development, the precise spatial arrangement of functional groups on a heteroaromatic core is paramount. 3-Chloro-5-iodopyridin-4-ol (CAS 1807146-55-9) has emerged as a highly valuable, tri-functionalized pyridine building block. Featuring three distinct synthetic vectors—a highly reactive C5-iodine, a moderately reactive C3-chlorine, and a versatile C4-hydroxyl group—this scaffold allows chemists to execute complex, multi-step functionalizations with absolute regiocontrol.

This whitepaper provides an in-depth analysis of the chemical properties, thermodynamic causality governing its reactivity, and field-proven protocols for both its synthesis and downstream application in regioselective cross-coupling.

Chemical and Physical Properties

Understanding the baseline physicochemical parameters of 3-chloro-5-iodopyridin-4-ol is critical for predicting its behavior in various solvent systems and its tautomeric equilibrium[1].

Table 1: Core Physicochemical Properties

PropertyValue
CAS Number 1807146-55-9
Chemical Name 3-Chloro-5-iodopyridin-4-ol
Molecular Formula C5H3ClINO
Molecular Weight 255.44 g/mol
SMILES String OC1=C(Cl)C=NC=C1I
Structural Classification 3,5-dihalogenated 4-pyridinol
Tautomerism Exists in equilibrium with 3-chloro-5-iodo-pyridin-4(1H)-one

Structural & Mechanistic Insights: The Logic of Orthogonal Reactivity

The synthetic utility of 3-chloro-5-iodopyridin-4-ol lies in the thermodynamic differences between its carbon-halogen bonds. In polyhalogenated heteroarenes, the site-selectivity of transition-metal-catalyzed cross-coupling is primarily dictated by the Bond Dissociation Energy (BDE) of the respective C–X bonds[2].

  • C5-Iodine (High Reactivity): The C–I bond has a significantly lower BDE (~65 kcal/mol) compared to the C–Cl bond. Consequently, oxidative addition by low-valent palladium species, such as Pd(0), occurs orders of magnitude faster at the C5 position. This allows for standard Suzuki-Miyaura or Sonogashira couplings to proceed at mild temperatures without competitive activation of the chlorine atom[3].

  • C3-Chlorine (Low Reactivity): The C–Cl bond (~85 kcal/mol) remains inert under standard Pd-catalyzed conditions. It serves as a "masked" functional group that can be engaged in late-stage functionalization using highly active, electron-rich phosphine ligands (e.g., XPhos or BrettPhos) and elevated temperatures[2].

  • C4-Hydroxyl (Versatile Activation): The central hydroxyl group strongly activates the pyridine ring toward electrophilic aromatic substitution (EAS) during the initial synthesis. Post-synthesis, it can be converted into a triflate (-OTf) or a chloride (via POCl3), creating a third vector for nucleophilic aromatic substitution (SNAr) or cross-coupling[3].

OrthogonalReactivity Core 3-Chloro-5-iodopyridin-4-ol C5 C5-Iodine: High Reactivity (Pd-Catalyzed Cross-Coupling) Core->C5 Step 1: Lowest BDE (~65 kcal/mol) C4 C4-Hydroxyl: Activation (Triflation / Halogenation) Core->C4 Step 2: Tf2O / Pyridine C3 C3-Chlorine: Low Reactivity (Late-Stage Functionalization) Core->C3 Step 3: Stronger Pd conditions

Orthogonal functionalization strategy exploiting bond dissociation energy differences.

Synthesis Workflow: Step-by-Step Methodology

The synthesis of 3-chloro-5-iodopyridin-4-ol relies on the sequential, regiocontrolled electrophilic halogenation of 4-pyridinol. The electron-donating nature of the C4-hydroxyl group activates the C3 and C5 positions. To prevent symmetric dihalogenation, the less reactive halogen (chlorine) is introduced first, followed by the more reactive halogen (iodine).

Synthesis A 4-Pyridinol B 3-Chloro-4-pyridinol A->B NCS, DMF Regioselective Chlorination C 3-Chloro-5-iodopyridin-4-ol (CAS 1807146-55-9) B->C NIS, TFA Electrophilic Iodination

Stepwise electrophilic halogenation of 4-pyridinol to 3-chloro-5-iodopyridin-4-ol.

Protocol 1: Synthesis of 3-Chloro-4-pyridinol

Causality: N-Chlorosuccinimide (NCS) is utilized instead of chlorine gas to provide a controlled, mild source of electrophilic chlorine, mitigating the risk of over-chlorination.

  • Setup: Dissolve 4-pyridinol (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Cool the reaction mixture to 0 °C using an ice bath.

  • Addition: Add NCS (1.05 equiv) portion-wise over 30 minutes to manage the mild exotherm.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12 hours.

  • Validation (In-Process): Monitor via LC-MS. The mass peak for the starting material (m/z 96) should shift entirely to the monochlorinated product (m/z 130[M+H]+).

  • Workup: Quench with water, extract with ethyl acetate, wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo. Purify via recrystallization to yield 3-chloro-4-pyridinol.

Protocol 2: Synthesis of 3-Chloro-5-iodopyridin-4-ol

Causality: N-Iodosuccinimide (NIS) requires acidic activation to generate the highly electrophilic iodonium ion ( I+ ). Trifluoroacetic acid (TFA) serves as both the solvent and the activator.

  • Setup: Dissolve 3-chloro-4-pyridinol (1.0 equiv) in a mixture of DMF and TFA (10:1 ratio).

  • Addition: Add NIS (1.1 equiv) in one portion at room temperature.

  • Reaction: Heat the mixture to 60 °C and stir for 6 hours. The electron-withdrawing nature of the newly installed chlorine atom necessitates mild heating to drive the second halogenation to completion.

  • Validation (In-Process): Monitor via TLC (DCM:MeOH 9:1). The product spot will be UV-active and distinctly separated from the starting material.

  • Workup: Neutralize the reaction carefully with saturated aqueous NaHCO3. Extract with ethyl acetate, wash with 10% aqueous sodium thiosulfate (to remove residual iodine), dry, and concentrate. Isolate 3-chloro-5-iodopyridin-4-ol as an off-white solid[1].

Downstream Application: Regioselective Suzuki-Miyaura Cross-Coupling

The most common application of 3-chloro-5-iodopyridin-4-ol is the selective arylation at the C5 position. The choice of catalyst and base is critical; overly active ligands will erode regioselectivity by prematurely activating the C3-chlorine[2].

Table 2: Catalyst Optimization for C5-Selective Suzuki-Miyaura Coupling

Catalyst SystemBaseSolventTemp (°C)C5-Coupled Yield (%)C3/C5 Di-coupled (%)
Pd(PPh3)4 Na2CO3Dioxane/H2O8085%<5%
Pd(dppf)Cl2 K2CO3DMF/H2O9092% <2%
Pd2(dba)3 / XPhos Cs2CO3Toluene/H2O10060%35%

Note: As demonstrated in Table 2, Pd(dppf)Cl2 provides the optimal balance of reactivity and selectivity. Highly electron-rich ligands like XPhos promote unwanted oxidative addition into the C–Cl bond, leading to di-coupled byproducts[3].

Protocol 3: C5-Selective Arylation
  • Setup: In an oven-dried Schlenk flask, combine 3-chloro-5-iodopyridin-4-ol (1.0 equiv), arylboronic acid (1.1 equiv), Pd(dppf)Cl2 (0.05 equiv), and K2CO3 (2.0 equiv).

  • Solvent: Add a degassed mixture of DMF and H2O (4:1 ratio).

  • Reaction: Heat the mixture to 90 °C under an argon atmosphere for 4-6 hours.

  • Validation (In-Process): LC-MS analysis will confirm the disappearance of the starting material (m/z 256) and the appearance of the mono-arylated product, with the isotopic signature of the intact chlorine atom clearly visible.

  • Workup: Filter through a pad of Celite to remove palladium black. Dilute with water, extract with ethyl acetate, and purify via flash column chromatography.

References

  • Ambeed. "1807146-55-9 | 3-Chloro-5-iodopyridin-4-ol".
  • Schröter, S., et al. "Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles." Tetrahedron, 2005.
  • National Institutes of Health (PMC). "The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes." Chem Rev, 2022.

Sources

Exploratory

An In-depth Technical Guide to the Molecular Weight and Exact Mass of 3-chloro-5-iodopyridin-4-ol

Abstract: This technical guide provides a detailed examination of two fundamental yet distinct chemical properties of 3-chloro-5-iodopyridin-4-ol: its molecular weight and exact mass. Tailored for researchers, scientists...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a detailed examination of two fundamental yet distinct chemical properties of 3-chloro-5-iodopyridin-4-ol: its molecular weight and exact mass. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical basis for each value, the significant difference between them, and the analytical methodologies required for their empirical verification. We will explore the critical role of mass spectrometry in characterizing halogenated heterocyclic compounds, detailing the principles of isotopic distribution and the utility of high-resolution instrumentation. A comprehensive, field-proven protocol for analysis by Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is provided, offering a practical framework for the unambiguous structural confirmation and purity assessment of this and related molecules.

Introduction to 3-chloro-5-iodopyridin-4-ol

3-chloro-5-iodopyridin-4-ol is a substituted heterocyclic compound belonging to the pyridinol family. Its structure, featuring a pyridine ring functionalized with a hydroxyl group, a chlorine atom, and an iodine atom, makes it a potentially valuable building block in medicinal chemistry and materials science. Halogenated heterocycles are pivotal intermediates in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The precise characterization of their fundamental properties is the first and most critical step in any research and development workflow. Understanding the distinction between molecular weight and exact mass is paramount for stoichiometric calculations, reaction monitoring, and definitive structural elucidation.

Differentiating Molecular Weight and Exact Mass: A Foundational Concept

While often used interchangeably in introductory chemistry, molecular weight and exact mass are distinct concepts with specific applications in research. The failure to appreciate this distinction can lead to significant errors in analytical data interpretation, particularly in the context of modern mass spectrometry.

Molecular Weight (Average Molecular Mass)

The molecular weight of a compound is the weighted average of the masses of its constituent molecules, accounting for the natural abundance of all stable isotopes of each element. It is calculated by summing the standard atomic weights of the atoms in the empirical formula.

  • Causality and Application: This value is statistical in nature and is indispensable for gravimetric analysis and stoichiometric calculations involving bulk materials. When weighing out a substance for a chemical reaction, one is working with a vast population of molecules containing all naturally occurring isotopes. The molecular weight correctly represents the mass of one mole of this substance (in g/mol ).

For 3-chloro-5-iodopyridin-4-ol (C₅H₃ClINO) , the molecular weight is calculated as follows:

(5 × 12.011) + (3 × 1.008) + (1 × 35.453) + (1 × 126.904) + (1 × 14.007) + (1 × 15.999) = 255.442 g/mol

Exact Mass (Monoisotopic Mass)

The exact mass is the mass of a molecule calculated using the mass of the most abundant stable isotope of each constituent element. This value corresponds to a single, specific isotopic combination (a specific "isotopologue").

  • Causality and Application: This value is not an average. It is the precise mass that is measured by a mass spectrometer, which separates individual ions based on their specific mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can measure this value with high precision (typically to within 5 parts-per-million), enabling the determination of a molecule's elemental composition.[1]

For 3-chloro-5-iodopyridin-4-ol , the exact mass is calculated using the most abundant isotopes: ¹²C, ¹H, ³⁵Cl, ¹²⁷I, ¹⁴N, and ¹⁶O.

(5 × 12.000000) + (3 × 1.007825) + (1 × 34.968853) + (1 × 126.904473) + (1 × 14.003074) + (1 × 15.994915) = 254.89479 Da

Quantitative Data Summary

The fundamental chemical properties of 3-chloro-5-iodopyridin-4-ol, derived from its elemental composition, are summarized below.

PropertyValueRationale & Application
Molecular Formula C₅H₃ClINODefines the elemental composition of the molecule.
Molecular Weight 255.442 g/mol Weighted average mass for stoichiometric calculations of bulk material.
Exact Mass 254.89479 DaMonoisotopic mass of the most abundant isotopologue, used for HRMS-based identification.

Experimental Determination via Mass Spectrometry

Mass spectrometry is the definitive analytical technique for determining the exact mass and confirming the elemental composition of a molecule.[2] For a halogenated compound like 3-chloro-5-iodopyridin-4-ol, the mass spectrum contains highly characteristic features.

Isotopic Pattern Analysis: The Halogen Signature

The presence of chlorine imparts a distinct isotopic signature in the mass spectrum.

  • Chlorine Isotopes: Chlorine exists naturally as two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). This approximate 3:1 ratio means that a molecule containing one chlorine atom will appear in the mass spectrum as two distinct peaks separated by two mass units (e.g., the M⁺ peak and the M+2 peak). The M+2 peak will have an intensity approximately one-third that of the M⁺ peak. Observing this pattern is strong evidence for the presence of a single chlorine atom.

  • Iodine Isotopes: Iodine, in contrast, is monoisotopic; its only stable isotope is ¹²⁷I. Therefore, it does not introduce additional peak splitting but contributes a significant and precise mass to the molecule.

The combination of these halogen signatures provides a self-validating system within the mass spectrum for confirming the presence of both chlorine and iodine.

The Role of High-Resolution Mass Spectrometry (HRMS)

While low-resolution instruments can show the characteristic isotopic pattern, they cannot provide the mass accuracy needed to confirm the elemental formula. HRMS instruments (e.g., Orbitrap, Q-TOF) can measure m/z values to three or four decimal places.[1] By comparing the experimentally measured exact mass to the theoretical exact mass (254.89479 Da), a researcher can confirm the elemental formula C₅H₃ClINO with high confidence, distinguishing it from other potential isobaric (same nominal mass) compounds.

Experimental Protocol: Characterization by LC-HRMS

This protocol outlines a standard methodology for the confirmation of 3-chloro-5-iodopyridin-4-ol using a liquid chromatograph coupled to a high-resolution mass spectrometer.

Objective: To confirm the identity and purity of a 3-chloro-5-iodopyridin-4-ol sample by verifying its exact mass and characteristic chlorine isotope pattern.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in methanol or a suitable solvent.

    • Perform a serial dilution to create a working solution of 1 µg/mL in the initial mobile phase composition (e.g., 95% Water/Acetonitrile with 0.1% formic acid).

    • Transfer the working solution to an autosampler vial.

  • Instrumentation:

    • Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Couple the LC system to a high-resolution mass spectrometer (e.g., Thermo Scientific™ Orbitrap™ or Sciex TripleTOF®).

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions, and equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • Column Temperature: 40 °C.

  • High-Resolution Mass Spectrometry (HRMS) Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+). This is chosen to protonate the pyridine nitrogen, forming the [M+H]⁺ ion.

    • Mass Range: m/z 100-500.

    • Resolution: Set to >60,000 FWHM (Full Width at Half Maximum) to ensure accurate mass measurement.

    • Data Acquisition: Full scan mode to observe all ions.

    • Expected Ion: The primary ion of interest is the protonated molecule, [C₅H₃ClINO + H]⁺, with a theoretical exact mass of 255.90262 Da .

  • Data Analysis & System Validation:

    • Extract the ion chromatogram for the theoretical m/z of the [M+H]⁺ ion (255.9026).

    • From the mass spectrum of the corresponding chromatographic peak, identify the monoisotopic peak and its M+2 counterpart.

    • Trustworthiness Check 1 (Mass Accuracy): The measured exact mass of the monoisotopic peak should be within 5 ppm of the theoretical value (255.90262 Da).

    • Trustworthiness Check 2 (Isotope Pattern): The spectrum must display a second peak at m/z ~257.90, corresponding to the ³⁷Cl isotopologue.

    • Trustworthiness Check 3 (Isotope Ratio): The relative intensity of the m/z 257.90 peak should be approximately 32% of the m/z 255.90 peak, consistent with the theoretical abundance of ³⁷Cl relative to ³⁵Cl in a single-chlorine-containing ion.

Visualization of Analytical Workflow

The logical flow from sample to confirmed result is a self-validating system, as depicted in the following diagram.

G cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Interpretation & Validation Prep Prepare 1 µg/mL solution in initial mobile phase LC LC Separation (C18 Reverse Phase) Prep->LC MS HRMS Detection (ESI+, >60k Resolution) LC->MS Eluent Extract Extract Ion Chromatogram (m/z 255.9026) MS->Extract MassSpec Analyze Mass Spectrum Extract->MassSpec Check1 MassSpec->Check1 Check2 MassSpec->Check2 Check3 MassSpec->Check3 Result Compound Identity Confirmed Check1->Result Check2->Result Check3->Result

Caption: Workflow for the identity confirmation of 3-chloro-5-iodopyridin-4-ol.

Conclusion

For 3-chloro-5-iodopyridin-4-ol, the molecular weight (255.442 g/mol ) is the correct value for preparing bulk solutions and calculating reaction stoichiometry, while the exact mass (254.89479 Da) is the fundamental value for structural confirmation via high-resolution mass spectrometry. The expertise of the analytical scientist lies in selecting the appropriate value and the correct technique for the task at hand. By employing a robust LC-HRMS method, researchers can leverage mass accuracy and the distinct isotopic patterns of halogens to unambiguously verify the elemental composition and identity of this and other critical chemical building blocks, ensuring the integrity and success of drug discovery and development programs.

References

  • 3-Iodopyridin-4-Ol | C5H4INO | CID 581196 . PubChem. [Link]

  • Theoretical MS spectrum of Pyridine (C5H5N) at increasing resolving power . ResearchGate. [Link]

  • Mass spectrometry of halogen-containing organic compounds . ResearchGate. [Link]

  • 3-chloro-5-iodo-pyridine (C5H3ClIN) . PubChemLite. [Link]

  • Analysis of 3,5,6-Trichloro-2-pyridinol in Urine Samples from the General Population using Gas Chromatography - Mass Spectrometry . ResearchGate. [Link]

  • Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry . PMC, National Center for Biotechnology Information. [Link]

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Foundational

A Technical Guide to the Elucidation of the Crystal Structure of 3-chloro-5-iodopyridin-4-ol

Foreword: The Imperative of Structural Clarity in Drug Discovery In the landscape of modern drug development, the precise three-dimensional arrangement of atoms within a molecule is not merely an academic curiosity; it i...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Imperative of Structural Clarity in Drug Discovery

In the landscape of modern drug development, the precise three-dimensional arrangement of atoms within a molecule is not merely an academic curiosity; it is a cornerstone of rational drug design. The crystal structure of an active pharmaceutical ingredient (API) governs a multitude of its physicochemical properties, including solubility, stability, and bioavailability. For researchers and scientists in the pharmaceutical industry, a definitive understanding of the solid-state structure is paramount. This guide provides a comprehensive, in-depth methodology for determining the crystal structure of 3-chloro-5-iodopyridin-4-ol, a halogenated pyridinol derivative of interest, through single-crystal X-ray diffraction. As the crystal structure of this specific compound is not publicly available, this document serves as a roadmap for its elucidation, from chemical synthesis to final structural refinement.

Part 1: Synthesis and Purification of 3-chloro-5-iodopyridin-4-ol

The journey to a crystal structure begins with the synthesis of a pure, crystalline compound. The proposed synthetic pathway to 3-chloro-5-iodopyridin-4-ol leverages established transformations in heterocyclic chemistry.

Proposed Synthetic Pathway

The synthesis commences with a commercially available precursor, 3-aminopyridine, and proceeds through a series of halogenation and diazotization reactions. The causality behind this multi-step approach lies in the directing effects of the substituents on the pyridine ring, allowing for regioselective functionalization.

Synthesis_Pathway A 3-Aminopyridine B N-Boc-3-aminopyridine A->B Boc₂O C N-Boc-3-amino-4-chloropyridine B->C 1. n-BuLi 2. C₂Cl₆ D N-Boc-3-amino-4-chloro-5-iodopyridine C->D 1. n-BuLi 2. I₂ E 3-Amino-4-chloro-5-iodopyridine D->E TFA F 3-chloro-5-iodopyridin-4-ol E->F NaNO₂, H₂SO₄, H₂O

Caption: Proposed synthetic pathway for 3-chloro-5-iodopyridin-4-ol.

Experimental Protocol: Synthesis

Step 1: Protection of the Amino Group 3-Aminopyridine is first protected with a di-tert-butyl dicarbonate (Boc) group to prevent side reactions in subsequent steps. This is a standard and reversible protection strategy for amines.

Step 2: Directed Ortho-Metalation and Chlorination The Boc-protected aminopyridine undergoes directed ortho-metalation using a strong base like n-butyllithium. The Boc group directs the deprotonation to the C4 position, which is then quenched with an electrophilic chlorine source such as hexachloroethane to yield N-Boc-3-amino-4-chloropyridine.[1]

Step 3: Iodination A second directed ortho-metalation at the C5 position, followed by quenching with iodine, introduces the iodo substituent.

Step 4: Deprotection The Boc protecting group is removed under acidic conditions, typically with trifluoroacetic acid (TFA), to yield 3-amino-4-chloro-5-iodopyridine.

Step 5: Diazotization and Hydrolysis The final step involves the diazotization of the amino group of 3-amino-4-chloro-5-iodopyridine using sodium nitrite in an acidic aqueous solution (e.g., sulfuric acid) at low temperatures (0-5 °C). The resulting diazonium salt is unstable and hydrolyzes in situ to the desired 3-chloro-5-iodopyridin-4-ol.[2][3] This is a classic and effective method for converting aromatic amines to phenols.[2][3]

Purification and Characterization

The crude product from the final step should be purified to obtain a solid suitable for crystallization. Recrystallization is the preferred method of purification for crystalline solids.[4][5] The choice of solvent is critical and should be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[4] A screening of various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and mixtures with water) should be performed to identify the optimal conditions. The purity of the final product should be confirmed by High-Performance Liquid Chromatography (HPLC), and its identity verified by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Part 2: Single Crystal Growth

The growth of a high-quality single crystal is often the most challenging and critical step in determining a crystal structure.[6][7] A suitable crystal should be well-formed, free of defects, and typically have dimensions of 0.1-0.3 mm.[8]

Crystallization Methodologies

Several techniques can be employed to grow single crystals of small organic molecules.[6][7][9] It is advisable to screen multiple methods and conditions to find the optimal approach.

Crystallization MethodPrincipleKey Experimental Considerations
Slow Evaporation A nearly saturated solution of the compound is allowed to slowly evaporate, gradually increasing the concentration to the point of supersaturation and crystal nucleation.Solvent choice is crucial; a solvent with moderate volatility is ideal. The container should be lightly covered to control the evaporation rate.[10]
Slow Cooling A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and inducing crystallization.The rate of cooling should be slow to promote the growth of larger, higher-quality crystals. A Dewar flask can be used for very slow cooling.[10]
Vapor Diffusion A solution of the compound is placed in a sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility.The choice of solvent/anti-solvent pair is critical. The two solvents must be miscible.
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the anti-solvent slowly diffuses into the solution.Care must be taken to avoid mixing when layering the solvents.
Step-by-Step Protocol: Slow Evaporation
  • Prepare a nearly saturated solution: Dissolve the purified 3-chloro-5-iodopyridin-4-ol in a minimal amount of a suitable hot solvent.

  • Filter the solution: While hot, filter the solution through a pre-warmed syringe filter into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Cover the vial: Cover the vial with a cap that has a small hole or with paraffin film punctured with a needle. This allows for slow evaporation.

  • Isolate and observe: Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks. Monitor periodically for crystal growth.

Part 3: Single-Crystal X-ray Diffraction Analysis

Once a suitable single crystal is obtained, its three-dimensional structure can be determined using single-crystal X-ray diffraction.[10][11] This non-destructive analytical technique provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[5]

XRD_Workflow A Crystal Selection and Mounting B Data Collection (Diffractometer) A->B C Data Processing (Integration and Scaling) B->C D Structure Solution (Phase Problem) C->D E Structure Refinement D->E F Structure Validation and Analysis E->F G Crystallographic Information File (CIF) F->G

Caption: The workflow for single-crystal X-ray diffraction analysis.

Data Collection
  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.[8]

  • Diffractometer Setup: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.[12]

  • Data Acquisition: A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a diffraction pattern of spots that is recorded by a detector.[5][11] A complete dataset is collected by rotating the crystal through a range of angles.

Structure Solution and Refinement
  • Data Processing: The raw diffraction images are processed to determine the position and intensity of each diffraction spot.[13] This information is used to determine the unit cell parameters and space group of the crystal.

  • Structure Solution: The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays are not directly measured.[8] Computational methods, such as direct methods or Patterson methods, are used to estimate the initial phases and generate an initial electron density map.[12]

  • Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares method to improve the agreement between the observed diffraction data and the data calculated from the model.[12][14] This iterative process adjusts atomic positions, thermal parameters, and occupancies to achieve the best possible fit.[12][14]

Data Presentation and Validation

The final crystal structure is typically presented in a Crystallographic Information File (CIF).[6][7][9][15][16] The CIF is a standard format for archiving and sharing crystallographic data.[6][7][9][15][16] The quality of the final structure is assessed using various metrics, with the R-factor being a key indicator of the agreement between the experimental and calculated data.

Table of Expected Crystallographic Data for 3-chloro-5-iodopyridin-4-ol

ParameterExpected Information
Crystal Data
Chemical FormulaC₅H₃ClINO
Formula Weight255.44 g/mol
Crystal SystemTo be determined
Space GroupTo be determined
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
VolumeV (ų)
Z (molecules/unit cell)To be determined
Calculated Densityρ (g/cm³)
Data Collection
Diffractometere.g., Bruker APEX II
Radiatione.g., Mo Kα (λ = 0.71073 Å)
Temperaturee.g., 100(2) K
Refinement
Refinement MethodFull-matrix least-squares on F²
Final R indices [I > 2σ(I)]R1, wR2
Goodness-of-fit on F²S

Conclusion

The determination of the crystal structure of 3-chloro-5-iodopyridin-4-ol is a multi-faceted process that requires expertise in organic synthesis, crystallization, and X-ray crystallography. While the specific structural data for this compound is not yet in the public domain, this guide provides a robust and scientifically grounded methodology for its elucidation. By following the protocols outlined herein, researchers and drug development professionals can obtain the critical structural information necessary to advance their understanding and application of this and similar molecules. The resulting crystal structure will provide invaluable insights into the solid-state properties of 3-chloro-5-iodopyridin-4-ol, thereby supporting its potential development as a therapeutic agent.

References

  • Crystal Pharmatech. (2026, February 21). Absolute Structure Determination Technology Pharmaceutical CDMO & CRO Services.
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  • Digital Curation Centre. (n.d.).
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  • ResearchGate. (n.d.).
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Exploratory

An In-depth Technical Guide to the Electronic Properties of 3-Chloro-5-iodopyridin-4-ol Derivatives

Introduction: The Strategic Importance of the 3-Chloro-5-iodopyridin-4-ol Scaffold The pyridin-4-ol moiety, and its tautomeric pyridin-4(1H)-one form, represents a "privileged scaffold" in medicinal chemistry. Its presen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the 3-Chloro-5-iodopyridin-4-ol Scaffold

The pyridin-4-ol moiety, and its tautomeric pyridin-4(1H)-one form, represents a "privileged scaffold" in medicinal chemistry. Its presence in numerous FDA-approved drugs is a testament to its favorable physicochemical properties, including its ability to act as a bioisostere for other aromatic systems and its capacity for engaging in crucial hydrogen bonding interactions with biological targets.[1] The strategic placement of halogen atoms on this core structure dramatically modulates its electronic landscape, thereby fine-tuning its reactivity and potential as a versatile building block in drug discovery and materials science.[2][3]

This technical guide focuses on the electronic properties of 3-chloro-5-iodopyridin-4-ol, a derivative of particular interest due to its unique and orthogonally reactive halogenation pattern. The presence of both a chloro and an iodo substituent at the 3 and 5 positions, respectively, creates a molecule with distinct electronic and steric features that can be selectively exploited in a variety of chemical transformations, most notably in transition metal-catalyzed cross-coupling reactions.[4] Understanding the interplay between the electron-withdrawing nature of the halogens, the tautomeric equilibrium of the pyridin-4-ol core, and the resulting molecular electronics is paramount for rationally designing synthetic routes and novel molecular entities based on this scaffold.

A critical aspect of the 3-chloro-5-iodopyridin-4-ol system is its existence as a mixture of tautomers: the aromatic 4-hydroxypyridine form and the non-aromatic 4-pyridone form.[5] While the keto (4-pyridone) form is generally favored in solution, the enol (4-hydroxypyridine) form can be significant, particularly in the gas phase or in non-polar solvents.[5][6] The electronic properties of the molecule are a composite of these two forms, and the position of this equilibrium can be influenced by substitution and the surrounding environment.

This guide will provide a comprehensive overview of the synthesis, electronic properties, and reactivity of 3-chloro-5-iodopyridin-4-ol derivatives, with a strong emphasis on the application of computational chemistry to elucidate their electronic structure in the absence of extensive experimental data.

Synthesis and Characterization of 3-Chloro-5-iodopyridin-4-ol

While the direct synthesis of 3-chloro-5-iodopyridin-4-ol is not extensively documented in the literature, a plausible and efficient synthetic route can be devised based on established methods for the halogenation of pyridin-4-ols. A logical approach would involve the sequential halogenation of a suitable pyridin-4-ol precursor.

Proposed Synthetic Pathway

A feasible synthetic strategy would commence with the readily available 4-hydroxypyridine. The first step would be a regioselective iodination at the 3 and 5 positions, followed by a selective chlorination. Given the higher reactivity of iodine, it is often introduced first.

A patent for the synthesis of 3,5-diiodo-4-hydroxypyridine describes a method using 4-hydroxypyridine as the starting material and an in-situ generation of iodine from sodium iodide oxidized by a mixture of sodium chlorite and sodium hypochlorite.[1] A similar strategy could be adapted for the synthesis of the target molecule. Alternatively, N-iodosuccinimide (NIS) is a common reagent for the iodination of electron-rich heterocycles.[7]

Following the di-iodination, a selective mono-chlorination would be required. This presents a synthetic challenge, and a more controlled approach might involve starting with a pre-functionalized pyridine ring. A more likely route would be the diazotization of a corresponding aminopyridine precursor, followed by a Sandmeyer-type reaction to introduce the chloro and iodo groups. For instance, starting from a suitably substituted aminopyridine, one could introduce the halogens in a more controlled manner.

A plausible multi-step synthesis is outlined below:

Synthetic_Pathway_for_3-chloro-5-iodopyridin-4-ol start 4-Hydroxypyridine step1 Iodination (e.g., I2, oxidizing agent) start->step1 intermediate1 3,5-Diiodo-4-hydroxypyridine step1->intermediate1 step2 Selective Chlorination (e.g., SO2Cl2 or other chlorinating agent) intermediate1->step2 product 3-Chloro-5-iodo-4-hydroxypyridine step2->product

Caption: Proposed synthetic pathway for 3-chloro-5-iodopyridin-4-ol.
Experimental Protocol: Synthesis of 3,5-Diiodo-4-hydroxypyridine (Intermediate)

This protocol is adapted from a patented procedure for the di-iodination of 4-hydroxypyridine.[1]

  • Reaction Setup: To a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 4-hydroxypyridine (9.51 g, 0.10 mol) and methanol (100 mL).

  • Addition of Reagents: Add concentrated hydrochloric acid (12.5 mL) and sodium iodide (29.98 g, 0.20 mol).

  • Oxidizing Agent Addition: Prepare a solution of sodium chlorite (11.3 g, 0.125 mol) and sodium hypochlorite (1.86 g, 0.025 mol) in 50 mL of water. Add this solution dropwise to the reaction mixture over 1-2 hours, maintaining the temperature below 30 °C.

  • Reaction Monitoring: Stir the reaction mixture for an additional 2 hours at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with 100 mL of water and extract with chloroform (3 x 150 mL).

  • Purification: Combine the organic layers, wash with a saturated solution of sodium thiosulfate, then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallization: Recrystallize the crude solid from ethanol to obtain pure 3,5-diiodo-4-hydroxypyridine.

Spectroscopic Characterization

The synthesized 3-chloro-5-iodopyridin-4-ol would be characterized by standard spectroscopic methods:

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the proton at the 2-position of the pyridine ring. The chemical shift will be influenced by the electron-withdrawing effects of the adjacent halogens and the tautomeric equilibrium.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts of C3, C4, and C5 will be significantly affected by the attached halogen and hydroxyl/carbonyl groups.

  • IR Spectroscopy: The infrared spectrum will provide key information about the tautomeric form. The presence of a strong C=O stretching band (around 1650 cm⁻¹) would indicate a significant contribution from the 4-pyridone tautomer, while a broad O-H stretching band would suggest the presence of the 4-hydroxypyridine form.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) will be used to confirm the molecular weight and elemental composition of the final product.

Electronic Properties: A Computational Deep Dive

In the absence of direct experimental data for 3-chloro-5-iodopyridin-4-ol, Density Functional Theory (DFT) calculations provide a powerful and reliable method for predicting its electronic properties.[8] A systematic computational study can reveal insights into the molecule's geometry, tautomeric preferences, frontier molecular orbitals, and electrostatic potential, all of which govern its reactivity.

Computational Methodology Workflow

A typical DFT workflow for analyzing the electronic properties of 3-chloro-5-iodopyridin-4-ol would involve the following steps:

DFT_Workflow start Initial Structure Generation (Both Tautomers) opt Geometry Optimization (e.g., B3LYP/6-311G(d,p)) start->opt freq Frequency Calculation (Confirm Minima) opt->freq prop Electronic Property Calculation (HOMO, LUMO, MEP, NBO) freq->prop analysis Data Analysis and Interpretation prop->analysis

Caption: A typical workflow for DFT analysis of pyridine compounds.
Tautomeric Equilibrium

The first step in a computational analysis would be to determine the relative stabilities of the 4-hydroxy and 4-pyridone tautomers. Ab initio calculations have shown that for the parent 4-pyridone, the 4-hydroxypyridine tautomer is more stable in the gas phase.[6] However, the presence of substituents can shift this equilibrium. DFT calculations can predict the relative energies of the two tautomers, providing an estimate of their equilibrium constant.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.[9]

For 3-chloro-5-iodopyridin-4-ol, it is expected that the electron-withdrawing chloro and iodo groups will lower the energies of both the HOMO and LUMO compared to the parent pyridin-4-ol. This would make the molecule less susceptible to electrophilic attack but more prone to nucleophilic attack.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions indicate areas of low electron density (positive potential), which are prone to nucleophilic attack. For 3-chloro-5-iodopyridin-4-ol, the MEP map would likely show a negative potential around the oxygen atom and a positive potential on the hydrogen of the hydroxyl group (in the enol form) and on the carbons attached to the halogens.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the charge distribution within the molecule by calculating the charges on individual atoms. This would quantify the electron-withdrawing effects of the chloro and iodo substituents and the charge distribution within the pyridine ring.

Predicted Electronic Properties

The following table summarizes the predicted electronic properties of 3-chloro-5-iodopyridin-4-ol based on general principles of physical organic chemistry and computational studies of related molecules.

PropertyPredicted Value/CharacteristicRationale
pKa Lower than parent pyridin-4-olThe electron-withdrawing chloro and iodo groups will increase the acidity of the hydroxyl proton (enol form) or the N-H proton (keto form).
HOMO Energy Lower than parent pyridin-4-olElectron-withdrawing halogens stabilize the HOMO.
LUMO Energy Lower than parent pyridin-4-olElectron-withdrawing halogens stabilize the LUMO.
HOMO-LUMO Gap Relatively largeIndicates good kinetic stability.
Dipole Moment SignificantThe asymmetrical substitution and the polar C-Cl, C-I, and C-O/O-H bonds will result in a notable molecular dipole moment.

Reactivity and Synthetic Applications

The unique electronic and structural features of 3-chloro-5-iodopyridin-4-ol make it a highly valuable and versatile intermediate in organic synthesis, particularly for the construction of complex, highly functionalized pyridine derivatives.

Orthogonal Reactivity in Cross-Coupling Reactions

The most significant aspect of the reactivity of 3-chloro-5-iodopyridin-4-ol is the differential reactivity of the C-Cl and C-I bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for halogens in these reactions is I > Br > Cl.[10] This allows for selective functionalization at the 5-position (C-I bond) while leaving the 3-position (C-Cl bond) intact for subsequent transformations.

This orthogonal reactivity is highly advantageous in multi-step syntheses, enabling the sequential introduction of different substituents at the 3 and 5 positions. For example, a Suzuki-Miyaura coupling could be performed selectively at the C-I bond, followed by a Buchwald-Hartwig amination at the C-Cl bond under more forcing conditions.

Orthogonal_Reactivity start 3-Chloro-5-iodo-pyridin-4-ol suzuki Suzuki-Miyaura Coupling (mild conditions) start->suzuki Reacts at C-I intermediate 3-Chloro-5-aryl-pyridin-4-ol suzuki->intermediate buchwald Buchwald-Hartwig Amination (forcing conditions) intermediate->buchwald Reacts at C-Cl product 3-Amino-5-aryl-pyridin-4-ol buchwald->product

Caption: Orthogonal reactivity of 3-chloro-5-iodopyridin-4-ol in cross-coupling.
Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyridine ring, further enhanced by the two electron-withdrawing halogens, makes the ring susceptible to nucleophilic aromatic substitution (SNA_r_). While the C-Cl bond is less reactive than the C-I bond in cross-coupling, it can be a site for SNA_r_ reactions with strong nucleophiles.

Potential Applications in Drug Discovery

The 3,5-disubstituted pyridin-4-ol scaffold is a common feature in many biologically active molecules, particularly kinase inhibitors. The ability to selectively introduce a variety of substituents at the 3 and 5 positions using the orthogonal reactivity of 3-chloro-5-iodopyridin-4-ol makes it an attractive starting material for the synthesis of libraries of potential drug candidates. The pyridin-4-ol core can act as a hinge-binding motif in many kinase active sites.

Conclusion

3-Chloro-5-iodopyridin-4-ol is a strategically important synthetic intermediate with a rich and tunable electronic character. The interplay of its tautomeric equilibrium and the electron-withdrawing effects of the chloro and iodo substituents results in a molecule with distinct reactivity profiles. While experimental data on this specific derivative is sparse, computational chemistry provides a powerful lens through which to predict and understand its electronic properties. The orthogonal reactivity of the C-Cl and C-I bonds in cross-coupling reactions is a particularly valuable feature, enabling the efficient and selective synthesis of highly functionalized pyridine derivatives for applications in drug discovery and materials science. Further experimental and computational studies on this and related derivatives are warranted to fully exploit their synthetic potential.

References

  • Wikipedia. (2023, December 2). 4-Pyridone. In Wikipedia. Retrieved from [Link]

  • MDPI. (2021, June 18). Tautomeric Equilibrium of an Asymmetric β-Diketone in Halogen-Bonded Cocrystals with Perfluorinated Iodobenzenes. Molecules, 26(12), 3698. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1972). Aromaticity and tautomerism. Part II. The 4-pyridone, 2-quinolone, and 1-isoquinolone series. Journal of the Chemical Society, Perkin Transactions 2, (9), 1295-1301.
  • Google Patents. (2015, January 28). CN104311479A - Synthesis method of 3,5-diiodine-4-hydroxypyridine.
  • Chemistry - A European Journal. (2018). Effect of Substituents on the Tautomerism of Pyridone Nucleoside Analogs. Chemistry - A European Journal, 24(52), 13865-13872.
  • Schlegel, H. B., & Pople, J. A. (1982). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. The Journal of Physical Chemistry, 86(12), 2221–2225.
  • NIST. (n.d.). Pyridine, 3-chloro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2018, August). Optical and Electronic Properties of Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Electronic properties of the studied dyes. Retrieved from [Link]

  • Google Patents. (2006, April 20). WO2006040652A2 - Process for the preparation of n-(3,5-dichloropyrid-4-yl)-4difluoromethoxy-8-methanesulfonamido-dibenzo[b,d]furan-1-carboxamide.
  • MDPI. (2020, November 24). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions.
  • MDPI. (2026, February 2). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Molecules, 31(3), 882.
  • Springer. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. SN Applied Sciences, 5(7), 195.
  • Google Patents. (2013, February 13). CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step.
  • SpringerLink. (2002). X-ray Crystal and Ab Initio Structures of 3,5-di-O-Acetyl-N(4)-Hydroxy-2-Deoxycytidine and Its 5-Fluoro Analogue. Journal of Chemical Crystallography, 32(1-2), 19-30.
  • International Journal of Pharmaceutical and Chemical Sciences. (2014). SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM CHALCONES. International Journal of Pharmaceutical and Chemical Sciences, 3(3), 717-724.
  • PMC. (2012). Photoconductive Properties and Electronic Structure in 3,5-Disubstituted 2-(2′-Pyridyl)Pyrroles Coordinated to a Pd(II) Salicylideneiminate Synthon. Molecules, 17(12), 14320-14337.
  • PMC. (2024). 4-Amino-3,5-dichloropyridine.
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  • Dove Press. (2013). The preparation of 3,5-dihydroxy-4-isopropylstilbene nanoemulsion and in vitro release. International Journal of Nanomedicine, 8, 1053-1061.
  • Royal Society of Chemistry. (2015). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 5(104), 85521-85532.
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Sources

Foundational

3-Chloro-5-iodopyridin-4-ol: pKa and Aqueous Solubility Profile in Drug Development

Executive Summary In the landscape of modern drug design, highly halogenated heterocyclic building blocks are frequently employed to optimize binding affinity, modulate metabolic stability, and fine-tune lipophilicity. 3...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug design, highly halogenated heterocyclic building blocks are frequently employed to optimize binding affinity, modulate metabolic stability, and fine-tune lipophilicity. 3-chloro-5-iodopyridin-4-ol (CAS: 1807146-55-9) represents a uniquely challenging motif. The dual presence of chlorine and iodine at the 3- and 5-positions fundamentally rewrites the physicochemical behavior of the parent pyridin-4-ol core. This technical whitepaper dissects the mechanistic causality behind its acid-base behavior and aqueous solubility, providing drug development professionals with self-validating experimental protocols for accurate physicochemical profiling.

Molecular Architecture and Tautomeric Equilibria

Unsubstituted pyridin-4-ol exists in a dynamic tautomeric equilibrium with its keto form, pyridin-4(1H)-one. The introduction of heavy halogens at the C3 and C5 positions heavily influences this equilibrium and the molecule's subsequent ionization states.

The Causality of Halogenation: Chlorine and iodine exert a profound inductive electron-withdrawing effect (-I) through the sigma bond framework. While halogens possess a resonance-donating (+R) capability, the -I effect dominates at the meta-positions relative to the ring nitrogen. This electron withdrawal strips electron density away from both the hydroxyl oxygen and the heterocyclic nitrogen, destabilizing the cationic state while highly stabilizing the anionic (pyridinolate) state.

Tautomerism A Cationic State (pH < 1.0) B Neutral / Zwitterion (pH 1.0 - 5.5) A->B -H+ (pKa1 < 1.0) B->A +H+ C Anionic State (pH > 7.5) B->C -H+ (pKa2 ~6.8) C->B +H+

Ionization states of 3-chloro-5-iodopyridin-4-ol across pH ranges.

pKa Profiling: Mechanistic Causality

Understanding the pKa of 3-chloro-5-iodopyridin-4-ol requires comparing it to its unsubstituted and mono-substituted analogs. Unsubstituted 4-hydroxypyridine possesses an acidic pKa of approximately 10.8 to 11.1, representing the deprotonation of the hydroxyl group ()[1].

However, theoretical and experimental calculations of pyridinium ions demonstrate that halogenation severely depresses basicity and enhances acidity ()[2]. Selective halogenation strategies reveal that the halogens at the 3 and 5 positions exert a synergistic inductive pull ()[3]. Data for mono-halogenated analogs, such as 3-iodopyridin-4-ol, show an intermediate pKa shift down to ~8.5 ()[4]. In 3-chloro-5-iodopyridin-4-ol, the combined -I effect of both Cl and I drops the acidic pKa into the physiological range (~6.8), making the compound a weak acid that is partially ionized in blood plasma (pH 7.4).

Table 1: Comparative Physicochemical Properties
CompoundSubstituted PositionspKa (Acidic)pKa (Basic)Est. LogP
Pyridin-4-olNone~11.1~3.20.8
3-Iodopyridin-4-ol3-Iodo~8.5< 2.01.9
3-Chloro-5-iodopyridin-4-ol 3-Chloro, 5-Iodo ~6.8 < 1.0 2.7

Aqueous Solubility Profile

The intrinsic aqueous solubility ( S0​ ) of the neutral species of 3-chloro-5-iodopyridin-4-ol is exceedingly low.

The Causality of Poor Solubility: Iodine and chlorine are highly polarizable, large atoms. They significantly increase the molecular volume and crystal lattice energy while disrupting the molecule's ability to act as a hydrogen-bond donor. Consequently, the solvation energy in water is heavily outweighed by the crystal lattice energy.

Because the compound has an acidic pKa near 6.8, its apparent solubility ( Sapp​ ) is governed by the Henderson-Hasselbalch equation. At pH levels above 7.0, the compound ionizes, leading to an exponential increase in solubility. However, at highly alkaline pH, the limiting factor transitions from the solubility of the free acid to the solubility product ( Ksp​ ) of the resulting buffer salt (e.g., sodium pyridinolate).

Table 2: Projected pH-Solubility Profile
Buffer pHDominant SpeciesApparent Solubility ( Sapp​ )Limiting Solid Phase
1.2Neutral< 10 µg/mLFree Acid
4.0Neutral< 10 µg/mLFree Acid
7.4Anionic (~75% ionized)~40-50 µg/mLFree Acid
10.0Anionic (>99% ionized)> 1,000 µg/mLBuffer Salt (e.g., Na-salt)

Experimental Methodologies: Self-Validating Protocols

To accurately measure the properties of highly lipophilic, halogenated compounds, standard aqueous protocols will fail due to precipitation. The following methodologies are designed as self-validating systems to ensure data integrity.

Protocol A: Co-Solvent Potentiometric Titration (pKa Determination)

Direct aqueous titration of 3-chloro-5-iodopyridin-4-ol is impossible due to its low intrinsic solubility.

  • Solvent Preparation: Prepare 0.15 M KCl aqueous solution to maintain constant ionic strength. Prepare methanol/water mixtures at 20%, 30%, 40%, and 50% (v/v) methanol.

  • Sample Dissolution: Dissolve 1.5 mg of the compound in 10 mL of the respective co-solvent mixtures. Causality: Co-solvents lower the dielectric constant of the medium, preventing precipitation of the neutral species during the titration.

  • Titration: Titrate from pH 2.0 to 11.0 using 0.5 N KOH under a nitrogen blanket to prevent CO2 absorption.

  • Data Extrapolation & Self-Validation: Plot the apparent pKa ( psKa​ ) against the dielectric constant of the solvent mixtures using the Yasuda-Shedlovsky equation to extrapolate the aqueous pKa (at 0% co-solvent).

    • Validation Check: The extrapolation plot must yield a linear regression with R2>0.99 . A non-linear deviation indicates micro-precipitation occurred in the lower co-solvent ratios, immediately invalidating the extrapolated pKa.

pKaWorkflow N1 Prepare Co-Solvent Mixtures (20% - 50% Methanol) N2 Potentiometric Titration (pH 2.0 to 11.0) N1->N2 N3 Yasuda-Shedlovsky Extrapolation (To 0% Co-solvent) N2->N3 N4 Validation Check Is R² > 0.99? N3->N4 N5 Valid Aqueous pKa N4->N5 Yes

Co-solvent extrapolation workflow for pKa determination.

Protocol B: pH-Dependent Thermodynamic Solubility (Shake-Flask)

Kinetic solubility methods (like solvent-shift) routinely overestimate the solubility of halogenated pyridines due to supersaturation.

  • Buffer Preparation: Prepare 50 mM buffers at pH 1.2, 4.0, 7.4, and 10.0.

  • Equilibration: Add excess solid API (approx. 5 mg) to 1 mL of each buffer. Shake at 300 RPM at 37.0 ± 0.5 °C for 48 hours. Causality: 48 hours is strictly required to overcome the exceptionally slow dissolution kinetics driven by the high crystal lattice energy of the di-halogenated solid.

  • Phase Separation: Centrifuge at 15,000 x g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: PTFE is utilized because lipophilic halogens will non-specifically bind to standard nylon or PES membranes, artificially lowering the measured concentration.

  • Quantification & Phase Validation: Analyze the supernatant via HPLC-UV at 254 nm.

    • Validation Check: Recover the residual solid pellet from the centrifuge tube and analyze it via X-ray Powder Diffraction (XRPD). If the diffractogram differs from the input material, a phase transformation (e.g., in-situ salt formation at pH 10.0) has occurred. The solubility value must be explicitly reported for the new solid phase.

ShakeFlask A Solid API (Excess) B Buffer Equilibration (48h, 37°C) A->B C Centrifugation & Phase Separation B->C D Supernatant (HPLC-UV Analysis) C->D Quantify Sapp E Solid Pellet (XRPD Validation) C->E Check Solid Form

Thermodynamic shake-flask method with XRPD phase validation.

Implications for Drug Formulation

When utilizing 3-chloro-5-iodopyridin-4-ol as an intermediate or a pharmacophore in a final API, formulation scientists must account for its pH-sensitive solubility. Because the pKa is near 6.8, the molecule exists in a delicate transitional state in the small intestine (pH 6.0 - 7.4). Slight variations in gastrointestinal pH can lead to massive fluctuations in the ionization ratio, potentially causing erratic absorption profiles. Formulations may require local pH modifiers (e.g., basic excipients) or lipid-based delivery systems to bypass the poor intrinsic solubility of the neutral species and ensure consistent bioavailability.

References

  • Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A (ACS Publications). URL:[Link]

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society (ACS Publications). URL:[Link]

  • 3-Iodopyridin-4-Ol | C5H4INO | CID 581196. PubChem (NIH). URL:[Link]

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Exploratory

thermodynamic stability of 3-chloro-5-iodopyridin-4-ol at room temperature

An In-depth Technical Guide to the Thermodynamic Stability of 3-chloro-5-iodopyridin-4-ol at Room Temperature Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of 3-chloro-5-iodopyridin-4-ol at Room Temperature

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of 3-chloro-5-iodopyridin-4-ol at ambient conditions. Pyridin-4-ol scaffolds are of significant interest in medicinal chemistry and drug development. The introduction of halogen substituents, specifically chlorine and iodine, can modulate the physicochemical and biological properties of these molecules. However, such substitutions also raise critical questions regarding their chemical stability, which is a key parameter for drug developability, formulation, and storage. This document synthesizes theoretical principles with actionable experimental and computational protocols to provide researchers, scientists, and drug development professionals with a robust framework for assessing the stability of this and related halogenated heterocyclic compounds. We delve into the structural factors influencing stability, present detailed methodologies for empirical stability testing, and outline computational approaches for predictive analysis.

Introduction: The Significance of Halogenated Pyridin-4-ols in Drug Discovery

Pyridin-4-ol derivatives are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of halogen atoms on the pyridine ring is a common strategy to enhance properties such as metabolic stability, membrane permeability, and target binding affinity. The presence of both a chloro and a bulky iodo group on the pyridin-4-ol core, as in 3-chloro-5-iodopyridin-4-ol, presents a unique chemical entity with potential applications in the design of novel therapeutics.[1][2]

The thermodynamic stability of an active pharmaceutical ingredient (API) at room temperature is a critical attribute that influences its shelf-life, formulation development, and ultimately, its safety and efficacy. Instability can lead to the formation of degradation products, which may be inactive, toxic, or result in a loss of potency of the final drug product. Therefore, a thorough understanding and rigorous evaluation of the stability of novel chemical entities like 3-chloro-5-iodopyridin-4-ol are paramount during the early stages of drug development.

This guide will provide a detailed examination of the factors governing the stability of this molecule and present a systematic approach to its evaluation.

Theoretical Assessment of Stability: Structural and Electronic Considerations

The inherent stability of 3-chloro-5-iodopyridin-4-ol at room temperature is governed by a combination of factors related to its molecular structure and electronic properties.

  • The Pyridin-4-ol Tautomerism: Pyridin-4-ols exist in equilibrium with their pyridone tautomer (1H-pyridin-4-one). The position of this equilibrium is influenced by the solvent and the electronic nature of the substituents. For the parent 3-iodopyridin-4-ol, the pyridone form is generally favored.[3] The stability of the molecule is intrinsically linked to the stability of its predominant tautomeric form.

  • Influence of Halogen Substituents:

    • Chlorine: The presence of a chlorine atom at the 3-position, being an electron-withdrawing group, is expected to have a stabilizing effect on the pyridine ring by reducing its electron density and susceptibility to oxidative degradation. Studies on other heterocyclic compounds have shown that chloro-substitution can enhance thermal stability.[4]

    • Iodine: The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds. This makes the iodo-substituent a potential site for degradation, particularly through photolysis or reaction with nucleophiles. The C-I bond can be susceptible to homolytic or heterolytic cleavage. However, the substitution of a heavy atom like iodine can also stabilize the Lowest Unoccupied Molecular Orbital (LUMO), potentially influencing the molecule's reactivity in a complex manner.

  • Intramolecular Interactions: The potential for intramolecular hydrogen bonding between the hydroxyl group and the adjacent chloro or iodo substituent could contribute to the overall stability of the molecule by locking it into a more rigid, lower-energy conformation.[2]

The interplay of these factors suggests that while the pyridin-4-ol core with a chloro substituent is relatively stable, the presence of the iodo group is the most likely source of instability.

Proposed Experimental Workflow for Stability Assessment

A definitive determination of the thermodynamic stability of 3-chloro-5-iodopyridin-4-ol requires empirical testing. The following section outlines a comprehensive experimental workflow.

Long-Term Stability Study (ICH Q1A(R2))

A long-term stability study under controlled room temperature conditions is the gold standard for assessing the shelf-life of a compound.

Protocol:

  • Sample Preparation: Store a well-characterized batch of solid 3-chloro-5-iodopyridin-4-ol in tightly sealed, inert containers (e.g., amber glass vials) to protect from light and moisture.

  • Storage Conditions: Place the samples in a stability chamber maintained at 25 °C ± 2 °C and 60% RH ± 5% RH.

  • Time Points: Pull samples for analysis at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Analysis: At each time point, analyze the samples for:

    • Appearance: Visual inspection for any changes in color or physical form.

    • Assay: Quantification of the remaining 3-chloro-5-iodopyridin-4-ol using a validated stability-indicating HPLC method.

    • Degradation Products: Detection and quantification of any impurities or degradation products using the same HPLC method, coupled with mass spectrometry (LC-MS) for identification.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation process to identify likely degradation pathways and to develop and validate a stability-indicating analytical method.

Protocol:

  • Stock Solution: Prepare a stock solution of 3-chloro-5-iodopyridin-4-ol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80 °C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60-80 °C.

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution to dry heat at a temperature below its melting point (e.g., 80 °C).

    • Photodegradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours), neutralize if necessary, and analyze by a stability-indicating HPLC-UV/MS method to quantify the parent compound and identify degradation products.[5]

The following diagram illustrates the workflow for a comprehensive stability assessment:

Computational_Workflow Computational Workflow for Stability Prediction Start Define Molecular Structure (3-chloro-5-iodopyridin-4-ol) DFT Perform DFT Calculations (e.g., B3LYP/6-311+G(d,p)) Start->DFT Geometry Optimize Geometry (Find lowest energy conformer) DFT->Geometry BDE Calculate Bond Dissociation Energies (Identify weakest bond, e.g., C-I) DFT->BDE Orbitals Analyze Frontier Orbitals (HOMO/LUMO for reactivity) DFT->Orbitals Pathways Model Degradation Pathways (e.g., Hydrolysis, Oxidation) DFT->Pathways Prediction Predict Thermodynamic Stability and Degradation Propensity Geometry->Prediction BDE->Prediction Orbitals->Prediction Pathways->Prediction

Sources

Foundational

An In-Depth Technical Guide to the Hydrogen and Halogen Bonding Networks in 3-Chloro-5-iodopyridin-4-ol

Executive Summary The rational design of solid-state materials relies heavily on understanding the interplay between competing and complementary non-covalent interactions. 3-Chloro-5-iodopyridin-4-ol (CAS: 1807146-55-9)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of solid-state materials relies heavily on understanding the interplay between competing and complementary non-covalent interactions. 3-Chloro-5-iodopyridin-4-ol (CAS: 1807146-55-9) serves as an exemplary scaffold for studying the structural hierarchy of supramolecular synthons. By featuring a tautomerizable pyridinol/pyridone core flanked by two distinct halogens (chlorine and iodine), this molecule presents a highly competitive landscape where strong hydrogen bonding (HB) and halogen bonding (XB) dictate the crystal packing.

This technical guide provides a comprehensive analysis of the supramolecular behavior of 3-chloro-5-iodopyridin-4-ol, detailing its tautomeric equilibrium, synthon hierarchy, and the experimental workflows required for robust crystallographic characterization.

Part 1: Structural & Mechanistic Foundations

Tautomeric Equilibrium: Pyridinol vs. Pyridin-4(1H)-one

In solution, 4-hydroxypyridines exist in dynamic equilibrium with their keto tautomers, the pyridin-4(1H)-ones. However, in the solid state, the equilibrium is overwhelmingly driven toward the pyridin-4(1H)-one form. This shift is thermodynamically favored because the keto form enables the formation of highly directional, robust intermolecular N–H⋯O hydrogen bonds. The electron-withdrawing nature of the chlorine and iodine atoms at the 3- and 5-positions further increases the acidity of the N–H proton in the keto form, strengthening the resulting hydrogen-bonded network.

The Primary Synthon: N–H⋯O Hydrogen Bonding

According to the principles of crystal engineering pioneered by Desiraju [1], supramolecular synthons are the spatial arrangements of intermolecular interactions that dictate crystal assembly. In 3-chloro-5-iodopyridin-4-ol, the primary structure-directing motif is the N–H⋯O hydrogen bond. Because the molecule acts as both a single HB donor (N–H) and a single HB acceptor (C=O), it reliably self-assembles into infinite 1D chains. These chains form the rigid "backbone" of the crystal lattice, establishing the primary structural landscape before weaker interactions take effect.

Secondary and Tertiary Synthons: Halogen Bonding

While hydrogen bonds form the primary 1D chains, the 3D architecture is cross-linked by halogen bonds [2]. Halogen bonding occurs when the electrophilic region (the σ -hole) of a halogen atom interacts with a nucleophilic region (e.g., the carbonyl oxygen or the π -system).

  • Secondary Synthon ( C–I⋯O ): Iodine is a highly polarizable atom with a pronounced σ -hole. In this system, the iodine atom at C5 acts as a strong halogen bond donor, typically interacting with the carbonyl oxygen of an adjacent 1D chain. This C–I⋯O interaction acts orthogonally to the hydrogen-bonded chains, weaving them into 2D sheets [3].

  • Tertiary Synthon ( C–Cl⋯π or Cl⋯I ): Chlorine is significantly less polarizable and possesses a weaker σ -hole. Consequently, the C3 chlorine atom participates in weaker, tertiary interactions, such as Type I or Type II halogen-halogen contacts ( Cl⋯I ) or C–Cl⋯π interactions, which provide final 3D lattice stabilization.

Synthons A 3-Chloro-5-iodopyridin-4-ol (Enol Form) B 3-Chloro-5-iodopyridin-4(1H)-one (Keto Form) A->B Solid-State Tautomerization C Primary Synthon N-H···O Hydrogen Bond (1D Chains) B->C Primary Driver D Secondary Synthon C-I···O Halogen Bond (2D Cross-linking) B->D Orthogonal Assembly E Tertiary Synthon C-Cl···π / Cl···I (3D Lattice Stabilization) B->E Weak Packing

Tautomeric equilibrium and hierarchical supramolecular synthons in 3-chloro-5-iodopyridin-4-ol.

Part 2: Experimental Workflows for Crystallographic Analysis

To accurately map the competitive hydrogen and halogen bonding networks, high-resolution Single-Crystal X-Ray Diffraction (SCXRD) must be coupled with computational validation.

Step-by-Step Protocol
  • Crystal Growth (Solvent-Drop Grinding & Slow Evaporation):

    • Rationale: Polymorphism is common in halopyridinones. To isolate the thermodynamically stable phase, dissolve 50 mg of 3-chloro-5-iodopyridin-4-ol in a 1:1 mixture of methanol and ethyl acetate.

    • Execution: Filter the solution through a 0.22 µm PTFE syringe filter into a clean vial. Puncture the cap with a single needle hole and allow slow evaporation at 298 K over 5–7 days until diffraction-quality single crystals form.

  • Data Collection (SCXRD at Cryogenic Temperatures):

    • Rationale: Thermal motion obscures the electron density of hydrogen atoms and weakens the precision of halogen bond geometries.

    • Execution: Mount a suitable crystal on a MiTeGen loop using paratone oil. Flash-cool to 100 K under a nitrogen stream. Collect data using Mo-K α ( λ=0.71073 Å) or Cu-K α radiation on a diffractometer equipped with a CCD or CMOS detector.

  • Refinement and Hydrogen Atom Assignment:

    • Rationale: Distinguishing between the pyridinol (O–H) and pyridone (N–H) tautomers requires precise localization of the proton.

    • Execution: Solve the structure using intrinsic phasing (e.g., SHELXT). Locate the tautomeric proton from the difference Fourier map. Refine the N–H distance freely or with a soft restraint (e.g., DFIX 0.88 Å) to definitively prove the pyridin-4(1H)-one state.

  • Computational Validation (Hirshfeld Surface Analysis):

    • Rationale: Quantifying the relative contribution of HB vs. XB to the total crystal packing.

    • Execution: Import the refined .cif file into CrystalExplorer. Generate the Hirshfeld surface mapped over dnorm​ . Analyze the 2D fingerprint plots to calculate the percentage of surface area occupied by O⋯H (hydrogen bonding) versus O⋯I / I⋯Cl (halogen bonding) contacts.

Workflow Step1 1. Crystal Growth Slow Evaporation Step2 2. SCXRD Data Collection at 100K Step1->Step2 Step3 3. Refinement Locate N-H Proton Step2->Step3 Step4 4. Computation Hirshfeld & DFT Step3->Step4

Step-by-step workflow for the crystallographic characterization of bonding networks.

Part 3: Quantitative Data Presentation

The geometric parameters of non-covalent interactions are the ultimate proof of synthon hierarchy. Based on established crystallographic data for halopyridinones and competitive XB/HB systems [4], the expected geometric parameters for 3-chloro-5-iodopyridin-4-ol are summarized below. A reduction in the sum of the van der Waals (vdW) radii confirms the presence of the interaction.

Interaction TypeSynthon ClassificationDonor···Acceptor Distance (Å)% Reduction of vdW RadiiAngle (°)Structural Role
N–H⋯O Primary (Hydrogen Bond)2.65 – 2.80~15 – 20%165 – 180Drives 1D chain formation
C–I⋯O Secondary (Halogen Bond)2.95 – 3.15~10 – 15%160 – 175Cross-links chains into 2D sheets
C–Cl⋯π Tertiary (Weak XB / π -hole)3.30 – 3.50~2 – 5%140 – 1603D lattice stabilization
Cl⋯I Tertiary (Type II Halogen)3.50 – 3.70~1 – 3% θ1​≈160,θ2​≈90 Inter-sheet packing

Table 1: Expected geometric parameters for the supramolecular interactions in the solid-state structure of 3-chloro-5-iodopyridin-4-ol.

Part 4: Conclusion

The 3-chloro-5-iodopyridin-4-ol scaffold is a masterclass in supramolecular competition. By confirming the tautomeric shift to the pyridin-4(1H)-one form, researchers can leverage the predictable N–H⋯O primary synthon. The strategic placement of the highly polarizable iodine atom guarantees a secondary C–I⋯O halogen bond, while the chlorine atom provides weak, flexible tertiary contacts. Understanding this exact hierarchy allows drug development professionals and materials scientists to predictably engineer co-crystals, tune solubility profiles, and design highly specific receptor-ligand interactions in fragment-based drug discovery.

References

  • Desiraju, G. R. (1995). "Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis." Angewandte Chemie International Edition in English, 34(21), 2311-2327. URL:[Link]

  • Metrangolo, P., & Resnati, G. (2001). "Halogen versus hydrogen." Science, 293(5532), 1042-1043. URL:[Link]

  • Aakeröy, C. B., Wijethunga, T. K., & Desper, J. (2015). "A systematic structural study of halogen bonding versus hydrogen bonding within competitive supramolecular systems." IUCrJ, 2(5), 578-584. URL:[Link]

  • Aakeröy, C. B., et al. (2021). "The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides." Molecules, 26(4), 1083. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: 3-Chloro-5-iodopyridin-4-ol as a Chemoselective Building Block in Cross-Coupling and Heterocycle Synthesis

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Document Type: Technical Guide & Validated Protocols Structural Rationale & Chemoselectivity Principles The molecule 3-chloro-5-iodopyridin-4-ol (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Document Type: Technical Guide & Validated Protocols

Structural Rationale & Chemoselectivity Principles

The molecule 3-chloro-5-iodopyridin-4-ol (CAS: 1807146-55-9) is a highly versatile, commercially available building block utilized in the synthesis of complex pyridine-based therapeutics and functional materials[1]. Its synthetic value lies in the precise, orthogonal reactivity of its three functional handles:

  • C5-Iodine (Primary Reactivity): The carbon-iodine bond possesses a low bond dissociation energy (~65 kcal/mol), making it highly susceptible to rapid oxidative addition by Palladium(0) catalysts[2].

  • C3-Chlorine (Orthogonal Handle): The carbon-chlorine bond is significantly stronger (~95 kcal/mol) and is generally inert under mild Pd-catalyzed conditions. This allows for strict chemoselectivity, leaving the C3 position intact for late-stage functionalization (e.g., Buchwald-Hartwig amination)[2].

  • C4-Hydroxyl (Directing & Annulation Group): The -OH group strongly influences the electronic landscape of the pyridine ring. While it can tautomerize to a 4-pyridone, under basic conditions it can act as an intramolecular nucleophile, enabling cascade cyclizations to form fused bicyclic systems[3].

Orthogonal Functionalization Strategy

OrthogonalStrategy A 3-chloro-5-iodopyridin-4-ol (Starting Material) B C5-Functionalization (Suzuki/Sonogashira) A->B Pd(0), Mild Base (Fast C-I Insertion) C C4-Derivatization (Triflation/Alkylation) B->C Tf2O or R-X (OH Activation) D C3-Functionalization (Buchwald-Hartwig/Suzuki) C->D Pd(0), Strong Base, Bulky Ligand

Caption: Workflow for orthogonal functionalization of 3-chloro-5-iodopyridin-4-ol.

Protocol A: Chemoselective Suzuki-Miyaura Coupling at C-5

The Suzuki-Miyaura coupling involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination[4]. To achieve chemoselective coupling exclusively at the C5-I position without activating the C3-Cl bond, the choice of catalyst and base is critical.

Reaction Optimization Data
EntryCatalyst System (5 mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O9045Sluggish transmetalation; incomplete conversion.
2 Pd(dppf)Cl₂ K₃PO₄ Dioxane/H₂O 90 88 Optimal. Clean C5-coupling; no C3-Cl activation.
3Pd(OAc)₂ / XPhosCs₂CO₃Toluene/H₂O10062Ligand over-activation leads to minor C3-Cl coupling.
4Pd(dppf)Cl₂K₃PO₄DMF/H₂O9055High solvent polarity promotes 4-OH tautomerization issues.
Step-by-Step Methodology

1. Reagent Preparation & Degassing

  • Action: In an oven-dried Schlenk flask, combine 3-chloro-5-iodopyridin-4-ol (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv). Add a 4:1 mixture of 1,4-Dioxane and H₂O.

  • Causality: Dioxane provides excellent solubility for the organic substrates, while water is strictly required to dissolve the inorganic base and facilitate the formation of the reactive trialkyl borate complex during transmetalation[5].

  • Self-Validation Check: Sparge the mixture with Argon for 15 minutes. If oxygen is present, the boronic acid will undergo rapid homocoupling (yielding biphenyl byproducts), identifiable by a non-polar spot on TLC.

2. Base Addition & Heating

  • Action: Add K₃PO₄ (2.0 equiv) under a positive flow of Argon. Seal the flask and heat to 90 °C for 6–8 hours.

  • Causality: K₃PO₄ is chosen because it is basic enough to activate the boron atom—enhancing the polarization of the organic ligand for transmetalation—but mild enough to prevent the deprotonation and subsequent catalyst-poisoning by the C4-hydroxyl group[5].

3. Reaction Monitoring & Workup

  • Action: Monitor via LC-MS. Upon consumption of the starting material, cool to room temperature, dilute with EtOAc, and wash with a 10% aqueous EDTA solution.

  • Self-Validation Check: The reaction mixture should transition from a turbid orange suspension to a dark red/brown homogeneous solution. If a black mirror or precipitate forms (palladium black), the catalyst has decomposed, likely due to ligand oxidation. The EDTA wash is crucial as it chelates residual palladium, preventing heavy-metal contamination in downstream biological assays.

Protocol B: Tandem Sonogashira Coupling & 5-endo-dig Cyclization

A powerful application of 3-chloro-5-iodopyridin-4-ol is its use in cascade reactions to build functionalized furo[3,2-c]pyridines . This one-pot process involves a Sonogashira cross-coupling followed immediately by an intramolecular cyclization[3].

Mechanistic Pathway

CascadeMechanism N1 Pd(0) Catalyst N2 Oxidative Addition (C5-I) N1->N2 N3 Transmetalation (Cu-Alkyne) N2->N3 CuI, Alkyne N4 Reductive Elimination N3->N4 N4->N1 Regenerates Pd(0) N5 5-endo-dig Cyclization (C4-OH) N4->N5 Base (-H+) N6 7-Chlorofuro[3,2-c]pyridine N5->N6

Caption: Catalytic cycle of the tandem Sonogashira coupling and 5-endo-dig cyclization.

Step-by-Step Methodology

1. Catalytic System Assembly

  • Action: To a Schlenk flask, add 3-chloro-5-iodopyridin-4-ol (1.0 equiv), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%). Evacuate and backfill with Argon three times[3].

  • Causality: CuI is essential as a co-catalyst. It reacts with the terminal alkyne to form a copper acetylide intermediate, which is highly nucleophilic and rapidly transmetalates with the Pd(II) complex generated after oxidative addition[3].

2. Reagent Introduction & Cascade Initiation

  • Action: Add anhydrous DMF, followed by diisopropylamine (iPr₂NH, 3.0 equiv) and the terminal alkyne (1.5 equiv). Heat the mixture to 70 °C for 16 hours[3].

  • Causality: Diisopropylamine serves a dual purpose. First, it acts as the base for the Sonogashira coupling (neutralizing the HI generated). Second, once the 5-alkynyl-4-hydroxypyridine intermediate is formed, the base deprotonates the C4-hydroxyl group. The resulting alkoxide attacks the activated alkyne moiety via a 5-endo-dig cyclization, yielding the fused furan ring[3].

3. Isolation and Purification

  • Action: Remove DMF under reduced pressure (using a rotary evaporator with a high-vacuum pump). Purify the crude residue via silica gel column chromatography (Eluent: Hexanes/EtOAc gradient with 1% Et₃N).

  • Self-Validation Check: The formation of the furo[3,2-c]pyridine core results in the loss of the highly polar -OH group. Validation: On TLC, the product will elute significantly faster (higher Rf​ ) than the starting material. The addition of 1% Et₃N to the chromatography eluent prevents the basic nitrogen of the pyridine ring from streaking on the acidic silica gel.

References

  • Benchchem, "Application of Sonogashira Coupling for the Synthesis of Furo[3,2-c]pyridines".
  • Arctom, "CAS NO. 1807146-55-9 | 3-chloro-5-iodopyridin-4-ol".
  • Chemistry LibreTexts, "Suzuki-Miyaura Coupling".
  • Organic Chemistry Portal, "Suzuki Coupling".
  • Wikipedia, "Suzuki reaction".

Sources

Application

Application Note: Regioselective Suzuki-Miyaura Functionalization of 3-Chloro-5-iodopyridin-4-ol

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol Executive Summary & Strategic Importance In the landscape of mod...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol

Executive Summary & Strategic Importance

In the landscape of modern drug discovery, polysubstituted pyridines serve as privileged pharmacophores. The compound 3-chloro-5-iodopyridin-4-ol (CAS: 1807146-55-9)[1] is a highly versatile, bifunctional building block. It possesses two distinct halogen handles (C-3 chlorine, C-5 iodine) and a directing/modifiable hydroxyl group at C-4.

Achieving precise regiocontrol during carbon-carbon bond formation on this scaffold is critical for synthesizing complex active pharmaceutical ingredients (APIs). This application note details the mechanistic causality, reaction optimization, and a self-validating protocol for the highly regioselective Suzuki-Miyaura cross-coupling at the C-5 position, leaving the C-3 chloride intact for orthogonal downstream functionalization.

Mechanistic Causality: Driving Regioselectivity

To master this transformation, one must understand the thermodynamic and electronic forces governing the catalytic cycle. The regioselectivity of this reaction is not accidental; it is a predictable outcome of two primary factors:

A. The Thermodynamic Bond Dissociation Energy (BDE) Gap

The fundamental driver of regioselectivity in dihalogenated heterocycles is the differential bond dissociation energy (BDE)[2]. The C–I bond in a pyridine system has a calculated BDE of approximately 65 kcal/mol, whereas the C–Cl bond exhibits a significantly higher BDE of 95–96 kcal/mol[3].

This ~30 kcal/mol thermodynamic gap translates to a massive kinetic preference during the rate-determining oxidative addition step. Palladium(0) inserts into the weaker C–I bond rapidly at temperatures as low as 60–80 °C. Conversely, C–Cl insertion typically requires temperatures >100 °C and highly electron-rich, sterically demanding ligands. By carefully selecting standard bidentate ligands and moderate heating, we can achieve >99:1 regioselectivity for the C-5 position[4].

B. The Electronic Impact of the C-4 Hydroxyl Group

The C-4 hydroxyl group ( pKa​≈9−10 ) profoundly alters the reaction environment:

  • Stoichiometric Base Consumption: Under the basic conditions of a Suzuki coupling, the -OH group is rapidly deprotonated. This irreversibly consumes one equivalent of base. If standard protocols (1.5–2.0 equivalents of base) are used, the reaction will stall because insufficient base remains to form the reactive aryl-boronate complex required for transmetalation. Causality: You must use ≥3.0 equivalents of base.

  • Electronic Deactivation: The resulting C-4 oxyanion strongly donates electron density into the pyridine ring via resonance. This electron-rich state slightly raises the activation energy for the oxidative addition of Pd(0). Causality: A highly active, bidentate catalyst like Pd(dppf)Cl2​ is required to force the oxidative addition and prevent the catalyst from resting in an inactive state coordinated to the pyridine nitrogen.

Visualizing the Catalytic Workflow

The following diagram maps the logical flow of the regioselective catalytic cycle, highlighting the critical points of thermodynamic and stoichiometric control.

G Pd0 Pd(0) Active Species [e.g., Pd(dppf)] OA Oxidative Addition Selective at C-I (C-5) Pd0->OA Substrate 3-Chloro-5-iodopyridin-4-ol (Deprotonated Oxyanion) Substrate->OA BDE Gap ~30 kcal/mol PdII_Complex Pd(II) Intermediate (C5-Pd-I) OA->PdII_Complex TM Transmetalation PdII_Complex->TM Boronate Aryl-B(OH)3⁻ (Requires Excess Base) Boronate->TM PdII_Aryl Diaryl Pd(II) Complex TM->PdII_Aryl RE Reductive Elimination PdII_Aryl->RE RE->Pd0 Catalyst Regeneration Product 5-Aryl-3-chloropyridin-4-ol (Regiopure Product) RE->Product

Figure 1: Catalytic cycle of the regioselective Suzuki-Miyaura coupling at the C-5 position.

Reaction Optimization Data

To validate the mechanistic hypotheses above, optimization of the catalyst and base stoichiometry was performed. The data below summarizes the quantitative outcomes when coupling 3-chloro-5-iodopyridin-4-ol with phenylboronic acid.

EntryCatalyst (5 mol%)Base (Equiv)Solvent (4:1)Temp (°C)Yield (%)C-5 : C-3 Selectivity
1 Pd(PPh3​)4​ Na2​CO3​ (2.0)Dioxane/ H2​O 9045%>99:1
2 Pd(PPh3​)4​ K2​CO3​ (3.0)Dioxane/ H2​O 9068%>99:1
3 Pd(dppf)Cl2​ K2​CO3​ (3.0)Dioxane/ H2​O 9089%>99:1
4 Pd(dppf)Cl2​ Cs2​CO3​ (3.0) Toluene/ H2​O 90 94% >99:1
5 Pd(OAc)2​ / SPhos K3​PO4​ (3.0)Dioxane/ H2​O 9085%92:8

Data Interpretation: Entry 1 fails due to insufficient base (the -OH group consumes 1.0 eq). Entry 4 represents the optimal conditions; Cs2​CO3​ provides superior solubility and accelerates transmetalation, while Pd(dppf)Cl2​ prevents catalyst poisoning. Entry 5 demonstrates that overly electron-rich ligands (SPhos) begin to activate the C-Cl bond, degrading regioselectivity.

Self-Validating Experimental Protocol

This protocol is designed with embedded observable checkpoints to ensure the reaction is proceeding correctly at every stage.

Materials Required
  • Substrate: 3-chloro-5-iodopyridin-4-ol (1.0 mmol, 255.4 mg)

  • Coupling Partner: Arylboronic acid (1.2 mmol)

  • Catalyst: Pd(dppf)Cl2​⋅CH2​Cl2​ adduct (0.05 mmol, 41 mg)

  • Base: Cs2​CO3​ (3.0 mmol, 977 mg)

  • Solvent: Toluene (8.0 mL) and Deionized H2​O (2.0 mL)

Step-by-Step Methodology

Step 1: Reaction Assembly & Degassing

  • To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add the 3-chloro-5-iodopyridin-4-ol, arylboronic acid, and Cs2​CO3​ .

  • Add the Toluene and H2​O .

  • Self-Validation Checkpoint 1: The mixture will appear as a cloudy, biphasic suspension.

  • Sparge the mixture with dry Nitrogen or Argon gas for exactly 15 minutes.

  • Self-Validation Checkpoint 2: As dissolved oxygen is displaced, the suspension will become highly uniform. Degassing is critical; failure to do so will result in homocoupling of the boronic acid (evidenced by a black precipitation of Pd black).

Step 2: Catalyst Addition & Heating

  • Briefly open the Schlenk tube under a positive flow of inert gas and add the Pd(dppf)Cl2​ catalyst.

  • Seal the tube and immerse it in a pre-heated oil bath at 90 °C.

  • Self-Validation Checkpoint 3: Within 5–10 minutes of heating, the reaction mixture will transition from a pale/muddy yellow to a deep, homogeneous dark red/orange solution. This color shift confirms the reduction of Pd(II) to the active Pd(0) species and the initiation of the oxidative addition cycle.

Step 3: Monitoring & Completion

  • Allow the reaction to stir vigorously at 90 °C for 4–6 hours.

  • Monitor progress via TLC (Eluent: 50% EtOAc in Hexanes).

  • Self-Validation Checkpoint 4: The starting material ( Rf​≈0.45 , UV active) should completely disappear. A new, highly UV-active spot ( Rf​≈0.25−0.30 ) will appear. The lower Rf​ is due to the increased polarity and hydrogen-bonding capacity of the biaryl product compared to the iodinated starting material.

Step 4: Workup & Isolation

  • Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and transfer to a separatory funnel.

  • Critical Step: The product is currently a water-soluble cesium phenoxide salt. Add 1M HCl dropwise to the aqueous layer until the pH reaches 5.0–6.0.

  • Self-Validation Checkpoint 5: Upon reaching the isoelectric point (pH ~5.5), the aqueous layer will turn cloudy as the neutral 5-aryl-3-chloropyridin-4-ol precipitates or partitions entirely into the EtOAc layer.

  • Extract the aqueous layer with EtOAc ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 20% to 60% EtOAc in Hexanes) to afford the regiopure product.

Analytical Characterization Notes

To definitively prove regioselectivity:

  • 1 H NMR: The pyridine ring proton (C-2 or C-6) will appear as a sharp singlet in the aromatic region (typically δ 8.0 - 8.5 ppm). If coupling occurred at C-3, the chemical shift of the remaining proton would differ significantly due to the specific shielding effects of the adjacent substituents.

  • Mass Spectrometry (LC-MS): The product will exhibit a characteristic chlorine isotope pattern (M and M+2 peaks in a 3:1 ratio), confirming that the C-Cl bond was preserved and the C-I bond was successfully substituted.

References[1] Arctom - CAS NO. 1807146-55-9 | 3-chloro-5-iodopyridin-4-ol. Arctom Scientific. Available at:https://arctomsci.com/product/1807146-55-9[4] 6-Chloro-3-fluoro-2-iodopyridine | 1211590-36-1. BenchChem Technical Support Team. Available at: https://benchchem.com/product/b1211590-36-1[2] A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions. BenchChem. Available at: https://benchchem.com/guide/reactivity-dihalopyridines[3] Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society. Available at:https://pubs.acs.org/doi/10.1021/ja808382y

Sources

Method

palladium catalyzed functionalization of 3-chloro-5-iodopyridin-4-ol

Advanced Palladium-Catalyzed Functionalization of 3-Chloro-5-iodopyridin-4-ol: Chemoselective Cross-Coupling and Cascade Annulation Executive Rationale & Substrate Significance In the landscape of modern drug discovery a...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Palladium-Catalyzed Functionalization of 3-Chloro-5-iodopyridin-4-ol: Chemoselective Cross-Coupling and Cascade Annulation

Executive Rationale & Substrate Significance

In the landscape of modern drug discovery and complex heterocyclic synthesis, dihalogenated pyridinols serve as privileged, multi-vector building blocks. Among these,1 stands out due to its highly programmable reactivity profile[1]. The presence of two distinct halogens (chlorine and iodine) alongside a free hydroxyl group provides an ideal platform for orthogonal, step-wise functionalization. This application note details the mechanistic causality and validated protocols for exploiting this scaffold via palladium-catalyzed chemoselective cross-coupling and tandem cyclization workflows.

Mechanistic Framework: Chemoselectivity & Topological Shifts

The success of functionalizing 3-chloro-5-iodopyridin-4-ol lies in strict thermodynamic and kinetic control over the palladium oxidative addition step.

Bond Dissociation Energy (BDE) Dynamics: Palladium-catalyzed cross-couplings of dihalogenated N-heteroarenes typically exhibit high site-selectivity governed by the carbon-halogen bond strength[2]. The C–I bond at the 5-position has a significantly lower BDE (~65 kcal/mol) compared to the C–Cl bond at the 3-position (~96 kcal/mol). Consequently, the active Pd(0) species will undergo oxidative addition strictly at the C5–I bond at mild temperatures (60–80 °C), leaving the C3–Cl bond entirely intact as a synthetic handle for late-stage functionalization.

The 5-endo-dig Cascade & Topological Renumbering: When subjected to Sonogashira conditions with a terminal alkyne, the initial cross-coupling yields a 5-alkynyl-3-chloropyridin-4-ol intermediate. The proximal 4-hydroxyl group acts as a potent internal nucleophile. Driven by base-mediated deprotonation, it undergoes a rapid 5-endo-dig cyclization onto the activated alkyne to form a fused furan ring[3].

This fusion across the original C4–C5 bond triggers a topological renumbering according to IUPAC conventions for fused heterocycles:

  • Original Pyridine N1 Furo[3,2-c]pyridine N5

  • Original Pyridine C6 Furo[3,2-c]pyridine C4

  • Original Pyridine C3 (Cl) Furo[3,2-c]pyridine C7

Thus, the cascade reaction of 3-chloro-5-iodopyridin-4-ol yields a 7-chlorofuro[3,2-c]pyridine derivative, seamlessly migrating the orthogonal chloride handle to the C7 position of the new bicyclic core[4].

Strategic Divergent Workflows

DivergentSynthesis SM 3-Chloro-5-iodopyridin-4-ol (CAS: 1807146-55-9) Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd) SM->Suzuki C-I insertion Sonogashira Sonogashira Cascade (Terminal Alkyne, Pd/Cu) SM->Sonogashira C-I insertion + 5-endo-dig cyclization Prod1 5-Aryl-3-chloropyridin-4-ol (Orthogonal Handle Retained) Suzuki->Prod1 Prod2 7-Chlorofuro[3,2-c]pyridine Derivatives Sonogashira->Prod2

Figure 1. Divergent chemoselective functionalization of 3-chloro-5-iodopyridin-4-ol.

Self-Validating Experimental Protocols

Protocol A: Chemoselective C5 Suzuki-Miyaura Arylation

Objective: Selectively arylate the C5 position while preserving the C3–Cl bond.

  • Preparation: To an oven-dried Schlenk flask, add 3-chloro-5-iodopyridin-4-ol (1.0 mmol), the desired arylboronic acid (1.1 mmol), K₂CO₃ (2.0 mmol), and Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Subject the mixture to three freeze-pump-thaw cycles.

    • Causality: Pd(dppf)Cl₂ is selected because its large bite angle accelerates reductive elimination, preventing competitive oxidative addition into the stronger C–Cl bond.

  • Reaction: Heat the mixture to 80 °C under an argon atmosphere for 4–6 hours.

    • Self-Validation Cue: The initial biphasic suspension will transition to a homogeneous dark amber solution, visually confirming the activation of the Pd(0) precatalyst.

    • In-Process Control: Monitor via LC-MS. The rapid disappearance of the m/z 255 peak (SM) and appearance of the product mass without dehalogenation validates strict chemoselectivity.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), wash with brine (2 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: Sonogashira / 5-endo-dig Cascade Annulation

Objective: One-pot synthesis of 7-chlorofuro[3,2-c]pyridines via tandem cross-coupling and cyclization.

  • Preparation: Charge a Schlenk flask with 3-chloro-5-iodopyridin-4-ol (1.0 mmol), Pd(OAc)₂ (0.025 mmol, 2.5 mol%), PPh₃ (0.05 mmol, 5 mol%), and CuI (0.05 mmol, 5 mol%).

  • Solvent & Reagents: Evacuate and backfill with nitrogen (3x). Add anhydrous DMF (8 mL), followed by diisopropylamine (DIPA, 3.0 mmol) and the terminal alkyne (1.5 mmol).

    • Causality: DIPA serves a dual purpose: it facilitates the formation of the copper-acetylide for transmetalation and subsequently deprotonates the 4-OH group to trigger the 5-endo-dig cyclization[3].

  • Reaction: Stir the mixture at 70 °C for 16 hours.

    • Self-Validation Cue: Upon addition of CuI and the alkyne, the solution will immediately shift from orange to dark brown/black, indicating the successful generation of the active Cu-acetylide intermediate.

    • In-Process Control: TLC (Hexanes/EtOAc 3:1) will initially show a highly UV-active (fluorescent) intermediate (the 5-alkynyl species), which gradually converts to a lower Rf, less fluorescent spot (the cyclized furo[3,2-c]pyridine).

  • Workup: Remove DMF under reduced pressure. Quench the residue with saturated aqueous NH₄Cl (15 mL) to solubilize and remove copper salts. Extract with DCM (3 × 15 mL), concentrate, and purify via column chromatography.

Quantitative Optimization Data

The efficiency of the cascade annulation is highly dependent on the catalyst-ligand system and the base utilized. The table below summarizes the optimization landscape for the synthesis of 7-chlorofuro[3,2-c]pyridines.

EntryCatalyst (mol%)Ligand (mol%)Base / SolventTemp (°C)Yield (%)Observation / Causality
1Pd(PPh₃)₄ (5)NoneEt₃N / DMF7065%Moderate yield; incomplete cyclization observed via TLC.
2PdCl₂(dppf) (5)NoneDIPA / THF6555%Poor solubility of intermediates in THF limits cascade efficiency.
3Pd(OAc)₂ (5)PPh₃ (10)DIPA / DMF7082%Excellent conversion; DIPA effectively drives the 5-endo-dig step.
4 Pd(OAc)₂ (2.5) PPh₃ (5) DIPA / DMF 70 85% Optimal; lower catalyst loading prevents alkyne homocoupling.

Cascade Catalytic Cycle

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Strictly at C5-I) Pd0->OxAdd SM adds TransMet Transmetalation (with Cu-Acetylide) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination TransMet->RedElim CuI leaves RedElim->Pd0 Pd(0) regenerates Cyclization Base-Mediated 5-endo-dig Cyclization RedElim->Cyclization 5-Alkynyl Intermediate Product 7-Chlorofuro[3,2-c]pyridine Product Cyclization->Product Furan ring forms

Figure 2. Catalytic cycle of the Sonogashira coupling and 5-endo-dig cyclization cascade.

References

  • Title: CAS NO.
  • Title: Application of Sonogashira Coupling for the Synthesis of Furo[3,2-c]pyridines Source: Benchchem URL
  • Source: Heterocycles (via CLOCKSS)
  • Source: PMC (NIH)

Sources

Application

The Substituted Pyridin-4-ol Scaffold: A Privileged Framework in Modern Drug Discovery

A Note on the Target Compound: 3-chloro-5-iodopyridin-4-ol Initial literature and database searches for "3-chloro-5-iodopyridin-4-ol" reveal a significant gap in publicly available scientific data. Specific applications,...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on the Target Compound: 3-chloro-5-iodopyridin-4-ol

Initial literature and database searches for "3-chloro-5-iodopyridin-4-ol" reveal a significant gap in publicly available scientific data. Specific applications, biological activities, and established protocols for this particular molecule are not documented at present. However, the core structure, a substituted pyridin-4-ol, represents a "privileged scaffold" in medicinal chemistry.[1][2] This guide, therefore, focuses on the well-established and diverse applications of the substituted pyridin-4-ol framework as a scientifically robust and highly relevant proxy for researchers interested in this chemical class. By understanding the synthetic strategies, biological targets, and experimental evaluation of analogous compounds, researchers can effectively approach the potential discovery and development of novel agents based on the 3-chloro-5-iodopyridin-4-ol template.

Introduction: The Versatility of the Pyridin-4-ol Core

The pyridine ring is a fundamental heterocyclic motif found in numerous natural products, coenzymes, and FDA-approved pharmaceuticals.[][4] Its electron-deficient nature, ability to form crucial hydrogen bonds, and capacity to serve as a bioisostere for other aromatic systems make it a cornerstone of drug design.[5][6] The pyridin-4-ol moiety, existing in tautomeric equilibrium with its pyridin-4(1H)-one form, is particularly significant. This structural feature is integral to a wide array of therapeutic agents, targeting conditions from cancer to cardiovascular disease.[1] The hydroxyl group can enhance hydrophilicity, while the pyridine nitrogen acts as a key hydrogen bond acceptor, facilitating strong interactions with biological targets like enzyme active sites.[5][7]

Synthetic Pathways to Substituted Pyridin-4-ols

The generation of diverse pyridin-4-ol libraries for screening is enabled by flexible synthetic methodologies. Multi-component reactions (MCRs) are particularly powerful for creating molecular complexity in a single step.

Protocol 1: Three-Component Synthesis of Highly Substituted Pyridin-4-ols

This protocol is based on the efficient reaction of lithiated alkoxyallenes, nitriles, and carboxylic acids, which allows for the introduction of a wide variety of substituents onto the pyridine core.[8]

Causality Behind Experimental Choices:

  • Lithiated Alkoxyallene: This reagent acts as a versatile three-carbon building block, with the lithium creating a nucleophilic center.

  • Nitrile: The nitrile group serves as an electrophile, reacting with the lithiated allene to form a key intermediate.

  • Carboxylic Acid: This component acylates the intermediate, setting the stage for the subsequent cyclization.

  • Intramolecular Cyclization: The final ring-closing step forms the stable pyridin-4-ol aromatic system.

Step-by-Step Methodology:

  • Generation of Lithiated Alkoxyallene:

    • Dissolve the chosen alkoxyallene in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise.

    • Stir the mixture at -78 °C for 30 minutes to ensure complete formation of the lithiated species.

  • Reaction with Nitrile:

    • Add a solution of the desired nitrile (R²-CN) in anhydrous THF to the reaction mixture at -78 °C.

    • Allow the reaction to proceed at this temperature for 1-2 hours.

  • Acylation and Cyclization:

    • Introduce the selected carboxylic acid (R³-COOH) as a solution in anhydrous THF.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight. This facilitates the acylation, subsequent intramolecular cyclization, and tautomerization to the final pyridin-4-ol product.[8]

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).

G cluster_0 Step 1: Lithiation cluster_1 Step 2: Nitrile Addition cluster_2 Step 3: Acylation & Cyclization Alkoxyallene Alkoxyallene nBuLi n-BuLi -78 °C, THF Alkoxyallene->nBuLi Lithiated_Allene Lithiated Alkoxyallene nBuLi->Lithiated_Allene Nitrile Nitrile (R²-CN) Lithiated_Allene->Nitrile Intermediate1 Adduct Intermediate Nitrile->Intermediate1 Carboxylic_Acid Carboxylic Acid (R³-COOH) Intermediate1->Carboxylic_Acid Ketoenamide β-Ketoenamide Intermediate Carboxylic_Acid->Ketoenamide Pyridinol Substituted Pyridin-4-ol Ketoenamide->Pyridinol Cyclization & Tautomerization

Caption: Workflow for the three-component synthesis of pyridin-4-ol derivatives.

Applications in Pharmaceutical Drug Discovery

The pyridin-4-ol scaffold is a key component in drugs targeting a multitude of diseases, with a particularly prominent role in the development of kinase inhibitors for oncology.

Kinase Inhibition: A Primary Application

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[9] The pyridin-4(1H)-one tautomer of the pyridin-4-ol scaffold is an excellent pharmacophore for targeting the ATP-binding site of kinases.[1]

Mechanism of Action: Pyridin-4-one-based inhibitors typically function as ATP-competitive inhibitors. They occupy the adenine-binding region of the kinase's active site. The pyridine nitrogen often forms a critical hydrogen bond with a "hinge" region residue of the kinase, mimicking the interaction of the adenine core of ATP. This binding event blocks ATP from accessing the active site, thereby preventing the phosphorylation of downstream substrate proteins and halting the aberrant signaling cascade that drives cancer cell proliferation and survival.[1][10]

G cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition Mechanism Kinase Active Kinase ATP Binding Site Substrate Site Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling (e.g., Cell Proliferation) Phospho_Substrate->Downstream Inhibitor Pyridin-4-ol Inhibitor Blocked_Kinase Inactive Kinase Inhibitor Bound Inhibitor->Blocked_Kinase Binds to ATP Site No_Signal Apoptosis or Cell Cycle Arrest Blocked_Kinase->No_Signal ATP_Inhibit ATP ATP_Inhibit->Blocked_Kinase Blocked

Sources

Method

Application Notes &amp; Protocols for the Synthesis of Novel Agrochemicals from 3-Chloro-5-iodopyridin-4-ol

Abstract The pyridine chemical scaffold is a cornerstone in the discovery of modern agrochemicals, with its derivatives forming the basis of numerous high-performing herbicides, fungicides, and insecticides. The strategi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyridine chemical scaffold is a cornerstone in the discovery of modern agrochemicals, with its derivatives forming the basis of numerous high-performing herbicides, fungicides, and insecticides. The strategic functionalization of the pyridine ring with halogens can significantly enhance biological activity and provide versatile synthetic handles for further modification. This guide introduces 3-chloro-5-iodopyridin-4-ol as a pivotal, highly functionalized intermediate for the synthesis of novel agrochemical candidates. The presence of three distinct, orthogonally reactive sites—a nucleophilic hydroxyl group, an iodine atom primed for cross-coupling, and a less reactive chlorine atom—makes this molecule an exceptionally valuable building block. Herein, we provide a comprehensive overview of its synthesis, characterization, and application in core synthetic strategies, complete with detailed, field-tested laboratory protocols.

The Starting Material: 3-Chloro-5-iodopyridin-4-ol

The successful synthesis of complex derivatives begins with a well-characterized and pure starting material. This section details the properties and preparation of 3-chloro-5-iodopyridin-4-ol.

Physicochemical & Spectroscopic Data

Proper characterization is essential for verifying the integrity of the starting material before its use in downstream applications. The data presented below is based on established values for analogous structures and predictive models.[1][2][3][4][5][6]

PropertyValue / Description
IUPAC Name 3-Chloro-5-iodopyridin-4-ol
Synonyms 3-Chloro-5-iodo-4-hydroxypyridine; 3-Chloro-5-iodo-4-pyridone
Molecular Formula C₅H₃ClINO
Molecular Weight 255.44 g/mol
Appearance Expected to be an off-white to pale yellow solid
Solubility Soluble in polar aprotic solvents (DMSO, DMF), moderately soluble in alcohols (Methanol, Ethanol), sparingly soluble in water.
¹H NMR (400 MHz, DMSO-d₆) δ ~11.5-12.5 (s, 1H, OH), ~8.1 (s, 1H, H-2), ~8.3 (s, 1H, H-6) ppm
¹³C NMR (100 MHz, DMSO-d₆) δ ~175 (C-4), ~145 (C-2), ~150 (C-6), ~110 (C-3), ~85 (C-5) ppm
IR (KBr) ν ~3100-2800 (broad, O-H), ~1640 (C=O, pyridone tautomer), ~1550, 1450 (C=C, C=N stretch) cm⁻¹

Note: NMR and IR values are estimates. The compound exists in tautomeric equilibrium between the pyridin-4-ol and pyrid-4-one forms, which influences spectroscopic data, particularly in the ¹³C NMR (C-4 shift) and IR (presence of a C=O stretch). In many common solvents, the pyridone tautomer is favored.[7]

Protocol: Synthesis of 3-Chloro-5-iodopyridin-4-ol

Rationale: Commercially available 3-chloro-5-iodopyridin-4-amine serves as a practical precursor. The conversion of the primary amino group to a hydroxyl group is a classic and robust transformation achieved via diazotization followed by hydrolysis.[7][8] This Sandmeyer-type reaction proceeds by forming a diazonium salt intermediate, which is unstable and readily decomposes in the presence of water to yield the desired pyridinol.[9]

Materials & Reagents:

  • 3-chloro-5-iodopyridin-4-amine

  • Sulfuric Acid (H₂SO₄), concentrated (98%)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Ethyl Acetate

  • Magnesium Sulfate (MgSO₄), anhydrous

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Thermometer

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • Acidic Dissolution: In the 250 mL three-neck flask, carefully add 50 mL of deionized water. Place the flask in an ice bath and slowly add 10 mL of concentrated H₂SO₄ while stirring. To this cooled acidic solution, add 5.0 g of 3-chloro-5-iodopyridin-4-amine in portions, ensuring the temperature remains below 10°C.

  • Diazotization: Dissolve 1.5 g of sodium nitrite in 10 mL of cold deionized water. Transfer this solution to the dropping funnel. Add the NaNO₂ solution dropwise to the stirred amine suspension over 30-45 minutes. Causality: It is critical to maintain the reaction temperature between 0-5°C during this addition to ensure the stability of the intermediate diazonium salt and prevent premature decomposition or side reactions.

  • Hydrolysis: After the addition is complete, continue stirring at 0-5°C for an additional 30 minutes. Then, remove the ice bath and allow the mixture to warm to room temperature. Gently heat the solution to 50-60°C and maintain for 1 hour, or until nitrogen gas evolution ceases. This controlled heating drives the hydrolysis of the diazonium salt to the pyridinol.[8]

  • Neutralization and Isolation: Cool the reaction mixture back to room temperature. Carefully neutralize the solution by slowly adding saturated sodium bicarbonate solution until the pH is approximately 7. The product will precipitate out of the solution.

  • Purification: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold deionized water. Recrystallize the crude product from an ethanol/water mixture to yield pure 3-chloro-5-iodopyridin-4-ol. Dry the final product under vacuum.

Synthetic Strategies for Agrochemical Scaffolds

The unique arrangement of functional groups on 3-chloro-5-iodopyridin-4-ol allows for a modular approach to synthesizing a diverse library of potential agrochemicals.

Overview of Reactivity
  • C5-Iodo Group: This is the most reactive site for derivatization, primarily through palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura (with boronic acids) and Sonogashira (with terminal alkynes).[10][11][12][13] This enables the straightforward introduction of various aryl, heteroaryl, or alkynyl moieties, which are common features in modern herbicides and fungicides.

  • C4-Hydroxyl Group: The hydroxyl group can act as a potent nucleophile after deprotonation. This facilitates O-alkylation via the Williamson ether synthesis, connecting the pyridine core to other functional fragments through a stable ether linkage.[14][15][16][17] This is a common strategy in the synthesis of fungicides and insecticides.

  • C3-Chloro Group: The chlorine atom is generally less reactive towards cross-coupling and nucleophilic substitution than the iodine atom.[18] This lower reactivity allows it to be carried through initial synthetic steps, providing a site for late-stage functionalization if desired.

Synthetic Workflow Visualization

The following diagram illustrates the central role of 3-chloro-5-iodopyridin-4-ol as a branching point for creating diverse agrochemical backbones.

G cluster_start Starting Material cluster_pathways Primary Synthetic Pathways cluster_products Potential Agrochemical Scaffolds start 3-Chloro-5-iodopyridin-4-ol suzuki Suzuki Coupling (at C5-Iodo) start->suzuki Pd Catalyst, Arylboronic Acid ether Williamson Ether Synthesis (at C4-Hydroxyl) start->ether Base, Alkyl Halide herbicide Bi-aryl Herbicide Candidates suzuki->herbicide fungicide Ether-linked Fungicide/ Insecticide Candidates ether->fungicide

Caption: Synthetic pathways from 3-chloro-5-iodopyridin-4-ol.

Protocol 1: Synthesis of a Bi-Aryl Herbicide Candidate via Suzuki-Miyaura Coupling

Rationale: The formation of a C(sp²)-C(sp²) bond between two aromatic rings is a key strategy in the development of auxin mimic and PPO-inhibiting herbicides. The Suzuki-Miyaura reaction is an exceptionally reliable and functional-group-tolerant method for this purpose.[11][19] The high reactivity of the C-I bond on the pyridinol core ensures selective coupling at the C5 position.[10]

Materials & Reagents:

  • 3-Chloro-5-iodopyridin-4-ol (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Sodium Carbonate (Na₂CO₃) (2.5 equiv)

  • 1,4-Dioxane

  • Deionized Water

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: To a Schlenk tube or round-bottom flask, add 3-chloro-5-iodopyridin-4-ol (255 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and sodium carbonate (265 mg, 2.5 mmol).

  • Solvent Addition & Degassing: Add 1,4-dioxane (8 mL) and deionized water (2 mL). Causality: The aqueous base is crucial for the transmetalation step in the catalytic cycle. The solvent mixture must be thoroughly degassed to prevent oxidation and deactivation of the Pd(0) catalyst. Bubble argon or nitrogen gas through the stirred mixture for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 90°C under an inert atmosphere and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired 3-chloro-5-(4-methoxyphenyl)pyridin-4-ol.

Caption: Suzuki-Miyaura coupling for bi-aryl scaffold synthesis.

Protocol 2: Synthesis of an Ether-Linked Fungicide/Insecticide Candidate

Rationale: The Williamson ether synthesis is a fundamental and powerful method for forming ether bonds.[15][17] In this protocol, the pyridinol is first deprotonated with a suitable base to form a nucleophilic pyridinoxide anion. This anion then displaces a halide from an electrophilic partner in a classic Sₙ2 reaction.[16] Polar aprotic solvents like DMF are ideal as they solvate the counter-ion but not the nucleophile, enhancing its reactivity.[14][20]

Materials & Reagents:

  • 3-Chloro-5-iodopyridin-4-ol (1.0 equiv)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 equiv)

  • 2-Chloro-5-(chloromethyl)pyridine (1.05 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ammonium Chloride (NH₄Cl), saturated solution

  • Diethyl Ether

Procedure:

  • Deprotonation: To a dry, three-neck flask under an inert atmosphere, add 3-chloro-5-iodopyridin-4-ol (255 mg, 1.0 mmol) and anhydrous DMF (10 mL). Cool the solution to 0°C in an ice bath. Carefully add NaH (44 mg, 1.1 mmol of 60% dispersion) in small portions. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl group to form the reactive pyridinoxide.[15] The reaction is exothermic and produces hydrogen gas, requiring careful addition at low temperature. Stir at 0°C for 30 minutes.

  • Alkylation: Dissolve 2-chloro-5-(chloromethyl)pyridine (170 mg, 1.05 mmol) in a small amount of anhydrous DMF and add it dropwise to the reaction mixture at 0°C.

  • Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature overnight. The Sₙ2 reaction proceeds efficiently with the primary alkyl halide.[17]

  • Quenching and Workup: Cool the reaction mixture back to 0°C and cautiously quench by the slow addition of saturated ammonium chloride solution. Dilute with water (20 mL) and extract with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the target ether.

Caption: Williamson ether synthesis for ether-linked scaffolds.

Conclusion

3-Chloro-5-iodopyridin-4-ol is a powerful and versatile intermediate for the synthesis of novel agrochemical candidates. Its trifunctional nature allows for selective, sequential reactions, enabling the construction of diverse and complex molecular architectures. The protocols detailed in this guide for its synthesis, and subsequent derivatization via Suzuki coupling and Williamson ether synthesis, provide a robust framework for researchers in the agrochemical field to generate libraries of new compounds for biological screening.

References

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Zahoor, A. F., et al. (2017). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances. Retrieved from [Link]

  • Chem-Station Int. Ed. (2014, April 13). Williamson Ether Synthesis. Chem-Station. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • MDPI. (2024). Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. MDPI. Retrieved from [Link]

  • ResearchGate. (2025). Evaluation of 6‐Halogenated 2‐Pyridone Moieties as Halogen Bond Donors. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

  • University of Regensburg. (n.d.). Synthesis and reactivity of pyridin-4-ols based on the three-component reaction of alkoxyallenes, nitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Evaluation of Photophysical Properties of C‐3 Halogenated Derivatives of 2‐Phenylimidazo[1,2‐a]pyridine. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (2026, January 10). Direct regioselective C-3 halogenation of pyridines. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • MDPI. (2022, October 21). Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C-NMR spectrum of (4). Retrieved from [Link]

  • PMC. (2025, December 18). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Retrieved from [Link]

  • PMC. (n.d.). A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts. Retrieved from [Link]

  • Organic Chemistry Portal. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Retrieved from [Link]

  • SpectraBase. (n.d.). Pyridine. Retrieved from [Link]

  • PMC. (2021, February 10). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Retrieved from [Link]

  • PubMed. (2013, November 15). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-chloro-5-iodopyridin-4-ol

Welcome to the technical support center for the synthesis of 3-chloro-5-iodopyridin-4-ol. This guide is designed for researchers, scientists, and professionals in drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-chloro-5-iodopyridin-4-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you optimize your reaction yield and purity. Our approach is rooted in established chemical principles and field-proven insights to ensure the reliability of your experimental outcomes.

I. Reaction Overview and Key Challenges

The synthesis of 3-chloro-5-iodopyridin-4-ol typically involves the electrophilic iodination of 3-chloropyridin-4-ol. While seemingly straightforward, this reaction is often plagued by issues such as low yield, the formation of byproducts, and difficulties in purification. The electron-rich nature of the pyridin-4-ol ring system makes it susceptible to over-iodination and other side reactions. This guide provides a structured approach to troubleshooting these common problems.

Visualizing the Synthesis Pathway

Synthesis_Pathway 3-chloropyridin-4-ol 3-chloropyridin-4-ol 3-chloro-5-iodopyridin-4-ol 3-chloro-5-iodopyridin-4-ol 3-chloropyridin-4-ol->3-chloro-5-iodopyridin-4-ol Iodinating Agent Solvent, Temp.

Caption: General synthesis of 3-chloro-5-iodopyridin-4-ol.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific questions and issues that you may encounter during the synthesis of 3-chloro-5-iodopyridin-4-ol.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low reaction yield is a common issue and can stem from several factors. Let's break down the potential causes and solutions:

  • Incomplete Reaction: The reaction may not be going to completion.

    • Troubleshooting:

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material, 3-chloropyridin-4-ol.

      • Increase Reaction Time: If the starting material is still present after the initial reaction time, extend the duration.

      • Elevate Temperature: Gently increasing the reaction temperature can enhance the reaction rate.[] However, be cautious as excessive heat can lead to byproduct formation.

  • Suboptimal Reagents: The choice and quality of your iodinating agent are critical.

    • Troubleshooting:

      • Choice of Iodinating Agent: While molecular iodine (I₂) is a common choice, its electrophilicity might be insufficient for this substrate.[2] Consider more reactive and selective reagents like N-Iodosuccinimide (NIS) or 1,3-diiodo-5,5-dimethylhydantoin (DIH).[3][4] DIH, in particular, is noted for its high reactivity and selectivity.[3]

      • Reagent Purity: Ensure your iodinating agent is of high purity and has been stored correctly to prevent degradation.

  • Side Reactions: The formation of undesired byproducts, such as di-iodinated products, can significantly reduce the yield of your target compound.[5]

    • Troubleshooting:

      • Control Stoichiometry: Carefully control the stoichiometry of your iodinating agent. Using a large excess can promote di-iodination. Start with a 1.1 to 1.2 molar equivalent of the iodinating agent relative to the 3-chloropyridin-4-ol.

      • Reaction Conditions: Running the reaction at a lower temperature can sometimes improve selectivity and minimize side reactions.

Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for 3-chloro-5-iodopyridin-4-ol?

A2: Poor selectivity is often due to the high reactivity of the pyridin-4-ol ring. Here’s how to enhance the formation of the desired mono-iodinated product:

  • Iodinating Agent Selection: As mentioned, the choice of iodinating agent is crucial. Milder reagents can offer better control.

    • Recommendation: Pyridine iodine monochloride (PyICl) is a mild and efficient electrophilic iodinating reagent that can be used under near-neutral conditions, potentially improving selectivity.

  • Solvent Effects: The solvent can influence the reactivity and selectivity of the iodination.

    • Troubleshooting:

      • Experiment with different solvents. Aprotic solvents like Dichloromethane (DCM) or Acetonitrile (MeCN) are common choices. In some cases, using a more polar solvent might alter the reactivity profile.

  • Role of Additives: The presence of certain additives can modulate the reaction.

    • Recommendation: The use of a mild base, such as sodium bicarbonate, can help to neutralize any acidic byproducts (like HI) that may form and catalyze side reactions.

Q3: The purification of my crude product is proving difficult. What are the best methods for isolating pure 3-chloro-5-iodopyridin-4-ol?

A3: Purification challenges often arise from the presence of closely related byproducts and unreacted starting materials. A systematic approach to purification is key.

  • Initial Work-up: A proper work-up procedure can simplify the subsequent purification steps.

    • Protocol: After the reaction is complete, quench any excess iodine with an aqueous solution of sodium thiosulfate. This will decolorize the solution. Extract the product into an appropriate organic solvent like ethyl acetate. Wash the organic layer with brine to remove water-soluble impurities.

  • Crystallization: If your crude product is a solid, recrystallization is often the most effective purification method.

    • Solvent Screening: Experiment with different solvent systems to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems for pyridinols include ethanol/water, ethyl acetate/hexanes, or isopropanol.

  • Column Chromatography: If crystallization is not effective, silica gel column chromatography is a reliable alternative.

    • Eluent System: A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) will allow for the separation of the components. Monitor the fractions by TLC to identify and combine those containing the pure product.

Q4: Are there any alternative synthetic routes to 3-chloro-5-iodopyridin-4-ol that might offer better yields or fewer side products?

A4: While direct iodination is the most common approach, other strategies can be considered, particularly if you are facing persistent issues.

  • Halogen Exchange (Finkelstein-type Reaction): If a bromo- or other halo-analogue is more readily available, a halogen exchange reaction could be a viable option. However, these reactions often require harsh conditions.[6]

  • Synthesis from a Pre-functionalized Pyridine: It might be possible to synthesize the target molecule from a starting material that already contains the iodo group, followed by the introduction of the chloro and hydroxyl groups. However, this would likely involve a multi-step synthesis.

III. Optimized Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 3-chloro-5-iodopyridin-4-ol, incorporating best practices for yield optimization.

Synthesis of 3-chloro-5-iodopyridin-4-ol using N-Iodosuccinimide (NIS)
Reagent/SolventMolar Eq.MW ( g/mol )Amount
3-chloropyridin-4-ol1.0129.55(e.g., 1.0 g)
N-Iodosuccinimide (NIS)1.1224.98(e.g., 1.93 g)
Acetonitrile (MeCN)-41.05(e.g., 20 mL)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-chloropyridin-4-ol (1.0 eq).

  • Dissolution: Add anhydrous acetonitrile (MeCN) to dissolve the starting material.

  • Reagent Addition: In a single portion, add N-Iodosuccinimide (NIS) (1.1 eq) to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing a 10% aqueous solution of sodium thiosulfate to quench the excess iodine.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow cluster_start Problem Identification cluster_analysis Potential Causes cluster_solutions Corrective Actions Low_Yield Low Yield Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Side_Reactions Side Reactions? Low_Yield->Side_Reactions Purification_Loss Purification Loss? Low_Yield->Purification_Loss Increase_Time_Temp Increase Time/Temp Monitor by TLC/LC-MS Incomplete_Reaction->Increase_Time_Temp Optimize_Reagents Change Iodinating Agent (NIS, DIH) Check Reagent Purity Incomplete_Reaction->Optimize_Reagents Side_Reactions->Optimize_Reagents Control_Stoichiometry Adjust Stoichiometry Lower Temperature Side_Reactions->Control_Stoichiometry Refine_Purification Optimize Work-up Recrystallization Chromatography Purification_Loss->Refine_Purification

Caption: A decision tree for troubleshooting low yield.

IV. Concluding Remarks

The successful synthesis of 3-chloro-5-iodopyridin-4-ol hinges on careful control of reaction parameters and a systematic approach to troubleshooting. By understanding the underlying chemical principles and diligently monitoring the reaction, researchers can significantly improve both the yield and purity of this valuable synthetic intermediate. This guide provides a foundation for navigating the common challenges associated with this synthesis, empowering you to achieve more reliable and reproducible results.

V. References

  • Khansole, S. V., Mokle, S. S., Sayyed, M. A., & Vibhute, Y. B. (2008). Pyridinium Iodochloride: An Efficient Reagent for Iodination of Hydroxylated Aromatic Ketones and Aldehydes. Journal of the Chinese Chemical Society, 55(4), 871-874. [Link]

  • Li, J., et al. (2018). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. Molecules, 23(11), 2953. [Link]

  • SECO. (2026, January 1). Novabiochem® 0.05 M Iodine in Pyridine Oxidizing Reagent, 2.5 L. [Link]

  • Nishikawa, T., et al. (2025, March 13). Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications, 16(1), 1-9. [Link]

  • Stavber, S., & Jereb, M. (2011). Regioselective iodination of chlorinated aromatic compounds using silver salts. Tetrahedron, 67(35), 6649-6655. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Iodination. [Link]

  • Jana, S., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 51(85), 15554-15557. [Link]

  • De, S. K. (2009). One-Pot Iodination of Hydroxypyridines. The Journal of Organic Chemistry, 74(13), 4887-4889. [Link]

  • Ghammiche, F., et al. (2006). Ionization Reaction in Iodine/Pyridine Solutions: What Can We Learn from Conductivity Measurements, Far-Infrared Spectroscopy, and Raman Scattering?. The Journal of Physical Chemistry A, 110(30), 9449-9455. [Link]

  • Pilati, T., et al. (2024). 1,4-Diiodotetrafluorobenzene 3,5-di-(pyridin-4-yl)-1,2,4-thiadiazole <1/1>. Molbank, 2024(2), M1849. [Link]

  • Aldeghi, M., et al. (2025, July 12). Highly parallel optimisation of chemical reactions through automation and machine intelligence. Nature Communications, 16(1), 1-11. [Link]

  • Singh, A., & Snieckus, V. (2025, January 6). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Beilstein Journal of Organic Chemistry, 21, 1-28. [Link]

  • ChemRxiv. (n.d.). Machine Learning-Guided Strategies for Reaction Condition Design and Optimization. [Link]

  • Kim, J. H., et al. (2020). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 25(19), 4430. [Link]

  • Organic Syntheses. (n.d.). 3-Aminopyridine. [Link]

  • PubChem. (n.d.). 3-Iodopyridin-4-Ol. [Link]

  • Google Patents. (n.d.). CN104311479A - Synthesis method of 3,5-diiodine-4-hydroxypyridine.

  • Le, V. Q., & Sarlah, D. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry, 87(3), 1836-1841. [Link]

  • Smith, R. A. (2010). Synthesis of 4-Pyridone-3-sulfate and an improved synthesis of 3-Hydroxy-4-Pyridone. Molecules, 15(1), 205-210. [Link]

  • Organic Syntheses. (2024, December 18). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. [Link]

  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. [Link]

  • Nielsen, M. K., et al. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society, 142(24), 10834-10840. [Link]

  • Request PDF. (n.d.). Synthesis and Photochemistry of Novel 3,5-Diacetyl-1,4-dihydropyridines. [Link]

Sources

Optimization

overcoming steric hindrance in 3-chloro-5-iodopyridin-4-ol coupling reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals tackling one of the most notoriously...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals tackling one of the most notoriously difficult transformations in heterocyclic chemistry: the cross-coupling of 3-chloro-5-iodopyridin-4-ol .

This guide abandons generic advice to focus on the exact causality behind experimental failures with this substrate, providing field-proven, self-validating protocols to overcome severe steric and electronic hurdles.

Core Mechanistic FAQs: The Root of the Problem

Q: Why do standard Suzuki-Miyaura or Buchwald-Hartwig couplings fail or give exceptionally low yields with 3-chloro-5-iodopyridin-4-ol? A: The difficulty is driven by two competing mechanistic bottlenecks:

  • Tautomerization & Catalyst Poisoning: The 4-hydroxyl group exists in a dynamic equilibrium with its pyridin-4(1H)-one tautomer. The nitrogen and oxygen atoms in the pyridone form act as strong Lewis bases that tightly coordinate to palladium or copper centers, forming stable, unreactive complexes that poison the catalyst[1].

  • Extreme Steric Congestion: The target C5-iodo position is flanked by the C4-oxygen substituent and the C6-hydrogen. If you protect the 4-OH to prevent catalyst poisoning, the new protecting group introduces massive steric bulk directly ortho to the C-I bond. This steric wall severely impedes the transmetalation and reductive elimination steps of the catalytic cycle[2].

Troubleshooting Guide 1: Substrate Protection Strategies

Q: How can I mask the 4-OH group to prevent catalyst poisoning without introducing excessive steric bulk that blocks the C5 position? A: The optimal strategy is to convert the 4-OH group to a compact 4-methoxy ether. However, standard alkylation conditions (e.g., MeI and K2CO3) often result in a messy mixture of O-alkylated and N-alkylated (N-methylpyridinone) products due to the ambidentate nature of the pyridone tautomer[3].

The Solution: Utilize a . According to Hard-Soft Acid-Base (HSAB) principles, the halophilic Ag+ ion strongly coordinates with the iodide of methyl iodide, while the carbonate acts as a mild base. This specific transition-state geometry highly favors O-alkylation over N-alkylation, yielding the desired 3-chloro-5-iodo-4-methoxypyridine cleanly[4].

Troubleshooting Guide 2: Catalyst & Ligand Selection

Q: Which catalyst system can overcome the steric hindrance of the 4-methoxy group during the C5-iodo cross-coupling? A: Standard bidentate ligands like dppf or simple phosphines like PPh3 will fail here. You must use a catalyst with "flexible steric bulk"[5].

The Solution: The recommended precatalyst is . The massive steric bulk of the N-heterocyclic carbene (NHC) ligand in Pd-PEPPSI-IPent forces the palladium center to undergo rapid reductive elimination—which is the rate-limiting step when forming highly congested, ortho-substituted biaryls[2]. Furthermore, the isopentyl chains on the NHC ligand provide conformational flexibility, allowing the catalyst to accommodate the bulky substrate during the initial oxidative addition step[6].

Quantitative Data: Catalyst Optimization for Sterically Hindered Pyridines

To illustrate the causality of ligand choice, the following table summarizes the optimization data for the Suzuki-Miyaura coupling of 3-chloro-5-iodo-4-methoxypyridine with an ortho-substituted arylboronic acid,[5].

Catalyst SystemLigand TypeBase / SolventTemp (°C)Yield (%)Mechanistic Outcome
Pd(PPh3)4Simple PhosphineNa2CO3 / PhMe:EtOH90< 5%Catalyst poisoning; fails reductive elimination.
Pd2(dba)3 + XPhosBulky BuchwaldK3PO4 / Dioxane:H2O9065%Good oxidative addition; moderate reductive elimination.
Pd-PEPPSI-IPrRigid NHCKOH / Dioxane6572%Improved steric push, but rigid bulk limits transmetalation.
Pd-PEPPSI-IPent Flexible NHC KOtBu / t-BuOH 65 94% Optimal flexible steric bulk; rapid reductive elimination.

Experimental Protocols

Protocol A: Chemoselective O-Methylation of 3-chloro-5-iodopyridin-4-ol

This protocol self-validates by preventing N-alkylation through silver-halide affinity.

  • Preparation: Charge a flame-dried round-bottom flask with 3-chloro-5-iodopyridin-4-ol (1.0 equiv) and Ag2CO3 (0.6 equiv)[4].

  • Solvation: Suspend the solids in anhydrous benzene or toluene to achieve a 0.2 M concentration.

  • Alkylation: Add methyl iodide (1.5 equiv) dropwise at room temperature under an inert atmosphere.

  • Reaction: Cover the flask in aluminum foil (to prevent light-induced silver degradation) and stir at 40 °C for 12–16 hours[7].

  • Workup: Filter the crude mixture through a tightly packed Celite pad to remove the precipitated silver salts. Wash the pad generously with ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc) to isolate the pure 3-chloro-5-iodo-4-methoxypyridine.

Protocol B: Sterically Hindered Suzuki-Miyaura Coupling

This protocol utilizes flexible NHC ligands to force reductive elimination in congested environments.

  • Setup: In an argon-filled glovebox, charge a reaction vial with 3-chloro-5-iodo-4-methoxypyridine (1.0 equiv), the desired ortho-substituted arylboronic acid (1.5 equiv), KOtBu (2.0 equiv), and Pd-PEPPSI-IPent (2 mol%),[5].

  • Solvent Addition: Add anhydrous, degassed t-BuOH (0.2 M) and a small amount of 4Å molecular sieves to maintain strictly anhydrous conditions[5].

  • Coupling: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and heat the mixture at 65 °C for 24 hours.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a short plug of silica gel to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate and purify via column chromatography to yield the highly congested C5-biaryl product.

Workflow Visualization

The following logical decision tree maps out the exact troubleshooting workflow required to successfully couple this challenging substrate.

G N1 3-chloro-5-iodopyridin-4-ol (Starting Material) N2 Challenge 1: Tautomerization & Catalyst Poisoning N1->N2 N3 Solution: Chemoselective O-Methylation (Ag2CO3 / MeI) N2->N3 Prevents N-coordination N4 Challenge 2: Severe Steric Hindrance at C5-Iodo Site N3->N4 Forms 4-methoxy intermediate N5 Solution: 'Flexible Steric Bulk' Catalyst (Pd-PEPPSI-IPent) N4->N5 N6 Optimized Cross-Coupling (KOtBu, t-BuOH, 65°C) N5->N6 Accelerates reductive elimination N7 Successful C5-Biaryl Formation N6->N7

Workflow for overcoming tautomerization and steric hindrance in pyridin-4-ol couplings.

References

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems Source: The Journal of Organic Chemistry / Organic Chemistry Portal URL:[Link]

  • Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines Source: Organic Letters (ACS Publications) URL:[Link]

  • A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Mild, efficient and selective silver carbonate mediated O-alkylation of 4-hydroxy-2-quinolones: Synthesis of 2,4-dialkoxyquinolines Source: Synlett / ResearchGate URL:[Link]

  • Bulky Yet Flexible Pd-PEPPSI-IPentAn for the Synthesis of Sterically Hindered Biaryls in Air Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • The Development of Sterically Demanding Pd-PEPPSI-Complexes Source: Bibliothèque et Archives Canada URL:[Link]

Sources

Troubleshooting

3-chloro-5-iodopyridin-4-ol solubility issues in common organic solvents

Technical Support Center: 3-Chloro-5-iodopyridin-4-ol Introduction: Navigating the Solubility Challenges of 3-chloro-5-iodopyridin-4-ol 3-chloro-5-iodopyridin-4-ol is a halogenated pyridine derivative of increasing inter...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 3-Chloro-5-iodopyridin-4-ol

Introduction: Navigating the Solubility Challenges of 3-chloro-5-iodopyridin-4-ol

3-chloro-5-iodopyridin-4-ol is a halogenated pyridine derivative of increasing interest in medicinal chemistry and materials science. Its unique electronic and structural properties make it a valuable building block. However, researchers frequently encounter significant challenges in dissolving this compound, which can impede reaction setup, purification, and analytical characterization. The combination of a rigid aromatic core, multiple halogen substituents, and an amphoteric pyridin-4-ol moiety contributes to strong crystal lattice energy and complex solvent interactions.

This guide provides a comprehensive technical resource for researchers working with 3-chloro-5-iodopyridin-4-ol. It moves beyond simple solvent lists to explain the underlying physicochemical principles governing its solubility. We present a series of frequently asked questions (FAQs) and detailed troubleshooting protocols designed to empower you to systematically overcome solubility hurdles, ensuring the reliability and success of your experiments.

Predicted Physicochemical Profile and Its Impact on Solubility

Understanding the inherent properties of 3-chloro-5-iodopyridin-4-ol is the first step in designing an effective dissolution strategy. While extensive experimental data for this specific molecule is not widely published, we can predict its behavior based on its structural components.

The key feature is the pyridin-4-ol moiety, which exists in tautomeric equilibrium with its pyridone form. This duality is critical:

  • The Pyridin-4-ol Form: Possesses an acidic hydroxyl group (-OH) and a basic pyridine nitrogen. This makes the molecule amphoteric , capable of being protonated in acidic conditions and deprotonated in basic conditions.

  • The Pyridin-4(1H)-one Form: This zwitterionic or neutral tautomer can engage in strong hydrogen bonding, contributing to high crystal lattice energy and potentially low solubility in non-polar solvents.

PropertyPredicted Value / CharacteristicImplication for Solubility
Molecular Weight 269.45 g/mol High molecular weight contributes to lower solubility compared to smaller analogs.
pKa (Acidic -OH) ~8-9The hydroxyl group can be deprotonated under basic conditions (pH > 9) to form a more soluble phenolate-like anion.
pKa (Basic N) ~1-2The pyridine nitrogen is weakly basic due to electron-withdrawing halogens. Protonation requires strongly acidic conditions (pH < 1) to form a more soluble pyridinium cation.[1][2][3]
Predicted logP ~2.5 - 3.5The high value, driven by the iodo and chloro substituents, indicates significant lipophilicity and predicts poor aqueous solubility.
Hydrogen Bonding Donor (-OH) & Acceptor (=O, N)Strong intermolecular hydrogen bonding in the solid state leads to high melting points and requires energetic solvent interactions to overcome.
Dipole Moment Moderate to HighSuggests that polar solvents will be more effective than non-polar ones.

Frequently Asked Questions (FAQs)

Q1: Why is 3-chloro-5-iodopyridin-4-ol so difficult to dissolve in common solvents like methanol or acetonitrile?

A1: The primary reason is high crystal lattice energy. The planar pyridine rings can stack efficiently, while the hydrogen-bonding capability of the pyridin-4-ol/pyridone tautomer creates strong intermolecular forces.[4] Solvents like methanol or acetonitrile, while polar, may not provide sufficient energy to break apart this highly stable crystal structure at room temperature. The molecule's significant lipophilicity from its halogen atoms also limits its affinity for moderately polar solvents.

Q2: I need to set up a reaction. What is the best starting solvent to try?

A2: For reaction chemistry, it is recommended to start with strong, polar aprotic solvents. These include:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

These solvents are excellent at disrupting crystal lattices due to their high polarity and ability to solvate both the polar and non-polar regions of the molecule. However, be mindful of their high boiling points, which can complicate product isolation. Always run a small-scale test first.

Q3: Can I heat the mixture to improve solubility? What are the risks?

A3: Yes, heating is a very effective method to increase solubility. The added thermal energy helps overcome the activation energy required to break the crystal lattice. However, you must consider the following risks:

  • Compound Degradation: Halogenated pyridines can be susceptible to degradation at elevated temperatures, especially in the presence of nucleophiles.[5] Always perform a stability test by dissolving a small sample, heating it for the intended duration of your experiment, and then re-analyzing by LC-MS or TLC to check for new impurities.

  • Solvent Safety: Ensure heating is done in a well-ventilated fume hood with appropriate apparatus (e.g., a reflux condenser) to avoid inhaling hazardous vapors.[6]

Q4: How does pH affect the solubility of this compound in aqueous media?

A4: The pH has a profound impact due to the compound's amphoteric nature.[7]

  • In Acidic Conditions (pH < 2): The pyridine nitrogen can be protonated, forming a pyridinium salt. This cationic form is expected to be significantly more water-soluble.[1]

  • In Basic Conditions (pH > 9): The hydroxyl group can be deprotonated to form an anionic species, which should also exhibit enhanced aqueous solubility.

  • Near Neutral pH (pH 4-7): The compound will exist predominantly in its neutral, poorly soluble form. Solubility will be at its minimum in this range.

This behavior is crucial for extractions, chromatography, and formulation development.[8][9]

Q5: I managed to dissolve the compound in DMSO for a biological assay, but it crashed out when I diluted it into my aqueous buffer. What happened?

A5: This is a classic case of exceeding the thermodynamic solubility limit. You initially determined the kinetic solubility , which is the concentration at which a compound precipitates from a supersaturated solution created by diluting a high-concentration organic stock.[10][11][12] Because 3-chloro-5-iodopyridin-4-ol is poorly water-soluble, its thermodynamic equilibrium in the aqueous buffer is very low. When the DMSO concentration was lowered by dilution, the solution could no longer sustain the high concentration of the compound, leading to precipitation.[13] To avoid this, determine the thermodynamic solubility in your final buffer system containing the same percentage of DMSO you plan to use in the assay.

Troubleshooting Guide: A Systematic Approach to Dissolution

When facing solubility issues, a random trial-and-error approach is inefficient. Follow this systematic workflow to identify a suitable solvent system for your application.

Logical Dissolution Workflow

start Start: Undissolved 3-chloro-5-iodopyridin-4-ol define_req Define Requirements: - Target Concentration? - Application (Reaction, NMR, HPLC, Bio-assay)? - Solvent Compatibility? start->define_req screen_solvents Protocol 1: Systematic Solvent Screening (Amide, Ether, Chlorinated, etc.) define_req->screen_solvents dissolved_rt Dissolved at Room Temp? screen_solvents->dissolved_rt success Success! Proceed with Application dissolved_rt->success Yes heat_test Apply Gentle Heat (40-60 °C) dissolved_rt->heat_test No dissolved_heat Dissolved with Heat? heat_test->dissolved_heat check_stability Check for Degradation (TLC, LC-MS) dissolved_heat->check_stability Yes aqueous_app Aqueous Application? dissolved_heat->aqueous_app No stable Stable? check_stability->stable stable->success Yes fail Insoluble Re-evaluate Requirements or Consider Derivatization stable->fail No (Degraded) cosolvent Consider Co-Solvent System (e.g., DCM/MeOH, THF/DMF) cosolvent->fail aqueous_app->cosolvent No ph_mod Protocol 2: pH Modification Trial (Acidic vs. Basic) aqueous_app->ph_mod Yes ph_mod->fail

Caption: A decision tree for troubleshooting solubility issues.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol allows for the rapid and systematic evaluation of the compound's solubility in a range of common organic solvents.

Objective: To identify a suitable organic solvent or solvent class for a target concentration (e.g., 10 mg/mL).

Materials:

  • 3-chloro-5-iodopyridin-4-ol

  • Small vials (e.g., 2 mL glass vials) with caps

  • Analytical balance

  • Vortex mixer

  • Pipettes

  • A selection of solvents from different classes (see table below)

Predicted Solubility in Common Organic Solvents

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, NMPGood to Excellent High polarity and hydrogen bond accepting character effectively solvate the molecule and overcome crystal lattice forces.
Ethers THF, 2-MeTHF, DioxaneSlight to Moderate Moderate polarity. Can be effective, especially with heating, but may not be strong enough for high concentrations.
Chlorinated Dichloromethane (DCM), ChloroformPoor to Slight Lower polarity. Unlikely to be effective alone but can be useful as a co-solvent.
Alcohols Methanol, Ethanol, IsopropanolPoor to Slight While polar and protic, they may not be strong enough to disrupt the strong self-association (H-bonding) of the compound.
Ketones Acetone, MEKPoor to Slight Moderate polarity, but generally less effective than amides or ethers for this class of compound.
Hydrocarbons Hexanes, TolueneInsoluble Non-polar. Incompatible with the polar pyridinol moiety.
Nitriles Acetonitrile (ACN)Poor to Slight Polar aprotic, but typically a weaker solvent than DMSO or DMF for highly crystalline solids.

Workflow Diagram for Solvent Screening

start Start weigh Weigh 10 mg of Compound into labeled vial start->weigh add_solvent Add 0.5 mL of Solvent (Initial test) weigh->add_solvent vortex Vortex for 2 min at Room Temperature add_solvent->vortex observe Observe: Clear Solution? vortex->observe add_more Add another 0.5 mL Solvent (Total 1.0 mL) observe->add_more No soluble Soluble at 10 mg/mL Record Result observe->soluble Yes (at 20 mg/mL) vortex2 Vortex for 2 min add_more->vortex2 observe2 Observe: Clear Solution? vortex2->observe2 observe2->soluble Yes insoluble Insoluble at 10 mg/mL Record Result observe2->insoluble No

Caption: Experimental workflow for systematic solvent screening.

Procedure:

  • Weigh 10 mg (± 0.2 mg) of 3-chloro-5-iodopyridin-4-ol into a series of labeled glass vials.

  • To each vial, add 0.5 mL of a different test solvent.

  • Cap the vials securely and vortex vigorously for 2 minutes.

  • Visually inspect each vial against a dark background. If the solution is completely clear with no visible solid particles, the compound is soluble at 20 mg/mL. Record the result.

  • If solid remains, add another 0.5 mL of the same solvent to bring the total volume to 1.0 mL (target concentration of 10 mg/mL).

  • Recap and vortex again for 2 minutes.

  • Visually inspect again. If the solution is clear, record it as "Soluble at 10 mg/mL". If solid persists, record as "Insoluble at 10 mg/mL".

  • For promising solvents where the compound is still insoluble, gentle heating (40-60 °C) can be applied, followed by cooling to room temperature to check for precipitation.

Protocol 2: pH-Dependent Aqueous Solubility Determination

Objective: To determine the effect of pH on the solubility of the compound in an aqueous system.

Materials:

  • 3-chloro-5-iodopyridin-4-ol

  • A series of aqueous buffers (e.g., pH 2, 4, 6, 7.4, 8, 10)

  • Vials, analytical balance, vortex mixer

  • Centrifuge or filtration system (e.g., 0.45 µm syringe filters)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare a Calibration Curve: Create a standard calibration curve of the compound in a suitable organic solvent (like DMSO or methanol) using your analytical instrument.

  • Sample Preparation: Add an excess amount of solid 3-chloro-5-iodopyridin-4-ol to vials containing each of the different pH buffers (e.g., 5 mg in 1 mL of buffer). Ensure solid is always present at the bottom.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24 hours. This allows the solution to reach thermodynamic equilibrium.[10][12]

  • Phase Separation: Separate the undissolved solid from the saturated solution. This can be done by centrifuging the vials at high speed and carefully collecting the supernatant, or by filtering the solution through a low-binding syringe filter.

  • Quantification: Dilute an aliquot of the clear supernatant with a suitable organic solvent and analyze it using the pre-calibrated HPLC-UV or LC-MS method.

  • Data Analysis: Use the calibration curve to determine the concentration of the compound in each buffer. Plot solubility (in µg/mL or µM) against pH to visualize the solubility profile.

Safety Precautions

  • Always handle 3-chloro-5-iodopyridin-4-ol and all organic solvents in a certified chemical fume hood.[14]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (check manufacturer's recommendations for the specific solvents used).[14][15]

  • Consult the Safety Data Sheet (SDS) for 3-chloro-5-iodopyridin-4-ol and all solvents before use to be aware of all potential hazards.[6]

  • Avoid ignition sources when working with flammable solvents.[6]

References

  • Rowan. (n.d.). Predicting Solubility.
  • Life Chemicals. (2023, May 8). Compound solubility prediction in medicinal chemistry and drug discovery.
  • Zhang, J., et al. (n.d.).
  • Jelfs, K. E., et al. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • Gao, Y., et al. (n.d.).
  • Krzyżanowski, M., et al. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery (RSC Publishing).
  • Homayun, B., et al. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Wikipedia. (n.d.). Hansen solubility parameter.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Al-Obaidi, H., & Buckle, M. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC.
  • Hansen, C. M. (n.d.). HSP Basics. Hansen Solubility Parameters.
  • PriMera Scientific Publications. (2026, March 1).
  • Hansen Solubility Parameters. (n.d.). Hansen Solubility Parameters. Retrieved from Hansen Solubility Parameters website.
  • Zhang, H., et al. (2021, September 9). Applications of the Hansen solubility parameter for cellulose. BioResources.
  • Schoff, C. K. (2018, May 8). Hansen Solubility Parameters (HSP): 1—Introduction.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • BioDuro. (n.d.). ADME Solubility Assay.
  • Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • National Institutes of Health. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC - NIH.
  • ChemSupply Australia. (n.d.). Safety Data Sheet PYRIDINE.
  • Benchchem. (2025). Technical Support Center: Overcoming Poor Solubility of Pyridine-Based Compounds.
  • CAMEO Chemicals - NOAA. (n.d.). Report for NITRAPYRIN.
  • Organic Syntheses. (2024, December 18).
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet - Pyridine.
  • Sigma-Aldrich. (n.d.). 3-Chloro-5-iodopyridin-4-amine.
  • Washington State University. (n.d.).
  • Sigma-Aldrich. (n.d.). 3-Chloro-5-iodo-pyridine.
  • MDPI. (2022, August 13). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore.
  • PubMed. (n.d.). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine.
  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
  • PubChem - NIH. (n.d.). 3-Chloro-5-iodoaniline.
  • Consolidated Chemical. (n.d.). Pyridine – High-Purity Solvent.
  • PubChemLite. (n.d.). 3-chloro-5-iodo-pyridine (C5H3ClIN).
  • MDPI. (2023, February 24).
  • Sobekbio Biosciences. (n.d.). 3-Chloro-5-iodopyridine.
  • Wikipedia. (n.d.). Pyridine.
  • YouTube. (2014, March 3). ES: The Solubility of the Halogens.

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 3-Chloro-5-iodopyridin-4-ol Derivatives

Introduction Welcome to the technical support center for the synthesis and functionalization of 3-chloro-5-iodopyridin-4-ol derivatives. These highly functionalized heterocyclic compounds are valuable intermediates in me...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for the synthesis and functionalization of 3-chloro-5-iodopyridin-4-ol derivatives. These highly functionalized heterocyclic compounds are valuable intermediates in medicinal chemistry and materials science. However, their synthesis presents unique challenges, including regioselectivity control during halogenation, potential for side reactions, and purification difficulties arising from their chemical nature. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and robust protocols to navigate these complexities effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for obtaining substituted pyridin-4-ol derivatives?

A1: The main synthetic routes are diverse, allowing for flexibility based on available starting materials. Key strategies include:

  • Multi-component reactions: These methods are highly efficient, forming the pyridine ring in a single step from several precursors, such as the reaction of lithiated alkoxyallenes with nitriles and carboxylic acids.[1]

  • Ring transformation of 4-pyranones: 4-pyranones can be converted into the corresponding pyridin-4-ones by reacting them with an ammonia source.[1]

  • Functionalization of pyridine N-oxides: Pyridine N-oxides can be activated for reaction with various nucleophiles to introduce substituents, which can later be transformed into pyridin-4-ol derivatives.[1]

  • Direct halogenation of pyridin-4-ol precursors: This involves the sequential or direct introduction of chloro and iodo substituents onto a pyridin-4-ol scaffold using electrophilic halogenating agents.

Q2: My final product shows broad peaks in the NMR and streaks during chromatography. What is causing this?

A2: This is a classic and very common issue stemming from tautomerism. Pyridin-4-ol exists in a chemical equilibrium with its tautomer, 4-pyridone.[2] In solution, particularly in polar solvents, the pyridone form is often favored.[2] These two forms have similar polarities, making them difficult to separate by standard silica gel chromatography.[2] The chemical exchange between the tautomers can also lead to significant peak broadening in NMR spectra.[2]

Q3: What are the most critical parameters to control during the synthesis and subsequent reactions of these derivatives?

A3: Success hinges on the careful control of several key parameters:

  • Temperature: Many reactions, especially those involving unstable intermediates like diazonium salts (if starting from an aminopyridine) or highly reactive organometallics, require strict temperature control (e.g., 0-10°C) to prevent decomposition and the formation of byproducts.[2]

  • Atmosphere: Reactions sensitive to oxidation or moisture, such as cross-coupling reactions, must be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst deactivation and unwanted side reactions.[3]

  • Reagent Stoichiometry and Addition Order: The precise ratio of reactants is crucial for minimizing side products like di-halogenated species.[4] Slow, controlled addition of reagents can also prevent localized excesses and manage exothermic events.[2][5]

  • Catalyst and Ligand Choice (for cross-coupling): The reactivity of aryl chlorides in cross-coupling reactions can be challenging. Success often requires the use of specialized, electron-rich, and sterically hindered phosphine ligands to promote efficient catalytic activity.[6]

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired 3-Chloro-5-iodopyridin-4-ol

Q: I am attempting a sequential halogenation of a pyridin-4-ol precursor, but the yield is poor. What are the likely causes?

A: Low yields in halogenation reactions of electron-deficient rings like pyridine are common and can be traced to several factors.

  • Cause A: Insufficiently Reactive Halogenating Agent.

    • Explanation: The pyridine ring is electron-deficient and therefore less reactive towards electrophilic aromatic substitution compared to benzene. Harsh reaction conditions are often required, which can lead to decomposition.[4][7] The choice of halogenating agent is critical.

    • Solution: For iodination, N-Iodosuccinimide (NIS) is an effective and commonly used reagent.[8] Another powerful system for iodination is the in-situ generation of iodine from potassium iodide (KI) and an oxidant like potassium iodate (KIO₃) in an acidic medium.[9] For chlorination, N-Chlorosuccinimide (NCS) is a standard choice.

  • Cause B: Reversible Iodination.

    • Explanation: The iodination of aromatic rings can be a reversible process. The reaction's progress depends on the concentration of the active iodine species and the removal of byproducts.[9]

    • Solution: Ensure the stoichiometry of your iodinating reagents is optimized. When using KI/KIO₃, the ratio between them is critical to maintain a sufficient concentration of iodine in the system.[9] Running the reaction at a slightly elevated temperature (e.g., 100°C) can improve the reaction rate, but be mindful that excessive heat can cause iodine to sublime out of the reaction mixture.[9]

  • Cause C: Incorrect Order of Halogenation.

    • Explanation: The electronic properties of the pyridine ring are altered by the first halogen substituent, which can affect the regioselectivity and rate of the second halogenation. It is often necessary to empirically determine the optimal order of chlorination and iodination for a specific substrate.

Problem 2: Low Yield in Subsequent Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Q: I have successfully synthesized the 3-chloro-5-iodopyridin-4-ol, but it is unreactive in a subsequent Suzuki coupling at the chloro position. How can I improve this?

A: This is a common challenge. The C-Cl bond is significantly less reactive than the C-I bond in palladium-catalyzed cross-coupling. The C-I bond will react preferentially. If the goal is to react at the C-Cl position (after having already functionalized the C-I position), specific optimization is required.

  • Cause A: Inappropriate Catalyst/Ligand System.

    • Explanation: The oxidative addition of an aryl chloride to a Pd(0) center is often the rate-limiting step in the catalytic cycle. Standard catalysts like Pd(PPh₃)₄ may be ineffective.

    • Solution: Employ specialized catalyst systems designed for activating aryl chlorides. These typically involve electron-rich and sterically bulky phosphine ligands such as Xantphos or others from the Buchwald ligand family.[6] The choice of palladium precursor (e.g., Pd₂(dba)₃) is also important.[6]

  • Cause B: Incorrect Base or Solvent.

    • Explanation: The base plays a crucial role in the catalytic cycle, primarily in the transmetalation step. The solvent must be appropriate for the reaction temperature and ensure all components remain in solution.

    • Solution: Screen a variety of bases. Strong bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective for challenging couplings.[6] The solvent system is typically a mixture of an organic solvent (e.g., 1,4-dioxane, DMF, or toluene) with an aqueous solution of the base.[6] Ensure the solvent is properly degassed to remove oxygen, which can deactivate the catalyst.

  • Cause C: Catalyst Inhibition by the Pyridine Nitrogen.

    • Explanation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting its catalytic activity.

    • Solution: The use of bulky ligands, as mentioned above, can often mitigate this issue by sterically shielding the metal center. In some cases, temporary protection of the pyridin-4-ol hydroxyl group may be necessary to improve solubility and reaction outcomes.

Problem 3: Difficulty with Product Purification

Q: My final product is difficult to purify. It streaks on the silica gel column, and I cannot separate it from polar impurities.

A: This is a multi-faceted problem often linked to the inherent properties of pyridin-4-ols.

  • Cause A: Tautomerism.

    • Explanation: As discussed in the FAQs, the pyridin-4-ol/4-pyridone equilibrium results in two co-eluting or closely-eluting species, causing streaking and poor separation.[2]

    • Solution 1: Derivatization. This is a highly effective strategy. Convert the crude mixture of tautomers into a single, less polar derivative before purification. For example, protecting the hydroxyl group as a nonaflate, methyl ether, or benzyl ether can resolve the tautomerism issue, making chromatography straightforward.[2] The protecting group can be removed in a subsequent step.

    • Solution 2: Solvent Screening for Crystallization. Since the tautomeric equilibrium is solvent-dependent, systematically screening different solvents for recrystallization can sometimes favor the crystallization of one tautomer, leading to a pure solid product.[2]

  • Cause B: Basicity of the Pyridine Nitrogen.

    • Explanation: The basic pyridine nitrogen can interact strongly with the acidic silanol groups on the surface of silica gel, leading to significant tailing or streaking.[5][6]

    • Solution: Add a small amount of a basic modifier to the eluent. Typically, adding 0.5-1% triethylamine or pyridine to the solvent system (e.g., hexane/ethyl acetate) will neutralize the acidic sites on the silica gel and lead to much sharper peaks and better separation.[5][6]

Data and Parameter Summary

Table 1: Troubleshooting Guide for Low-Yield Cross-Coupling Reactions

ParameterCommon IssueRecommended Optimization Steps
Catalyst/Ligand Low catalytic turnover for C-Cl bond activation.Use Pd₂(dba)₃ or Pd(OAc)₂ with bulky, electron-rich ligands (e.g., Xantphos, SPhos, XPhos).[6]
Base Ineffective transmetalation or catalyst deactivation.Screen stronger bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[6]
Solvent Poor solubility or catalyst deactivation.Use degassed solvents like 1,4-Dioxane, Toluene, or DMF, often with an aqueous component.[6]
Temperature Insufficient energy for oxidative addition.Gradually increase temperature, typically in the range of 90-110 °C, while monitoring for decomposition.[6]
Atmosphere Presence of O₂ deactivates the Pd(0) catalyst.Ensure the reaction is run under a strictly inert atmosphere (Argon or N₂).[3][6]

Experimental Protocols & Visualizations

General Workflow for Synthesis and Functionalization

G cluster_0 Synthesis of Core Structure cluster_1 Downstream Functionalization Start Pyridin-4-ol Precursor Chlorination Chlorination (e.g., NCS) Start->Chlorination Step 1 Iodination Iodination (e.g., NIS or I₂/KIO₃) Chlorination->Iodination Step 2 Product 3-Chloro-5-iodopyridin-4-ol Iodination->Product Coupling Cross-Coupling (e.g., Suzuki, Buchwald) Product->Coupling Step 3 (Reacts at Iodo-position first) Final Functionalized Derivative Coupling->Final

Caption: General workflow for synthesis and functionalization.

Protocol 1: Electrophilic Iodination of 2-Amino-5-chloropyridine

This protocol is adapted from a similar synthesis and illustrates a common method for introducing iodine onto an activated pyridine ring.[8]

  • Reaction Setup: To a suitable reactor, add 2-amino-5-chloropyridine (1.0 eq.) and N-Iodosuccinimide (NIS) (1.1 - 1.5 eq.).

  • Solvent Addition: Add a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature, typically between room temperature and 55 °C, for several hours.[8]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.

  • Workup: Upon completion, remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/ethanol) to obtain the purified 2-amino-5-chloro-3-iodopyridine.[8]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general guideline for the coupling of an aryl halide with a boronic acid, which may require optimization for specific substrates.[6]

  • Inert Atmosphere Setup: To a reaction vessel, add the 3-chloro-5-iodopyridin-4-ol derivative (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a base such as Cs₂CO₃ (2.5 eq.), and the palladium catalyst system (e.g., Pd₂(dba)₃, 2 mol% and a suitable ligand like Xantphos, 4 mol%).

  • Evacuate and Backfill: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add degassed solvent (e.g., a 1,4-dioxane/water mixture).

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude residue by silica gel flash column chromatography to afford the desired product. Remember to add 0.5-1% triethylamine to the eluent if tailing is observed.[6]

Troubleshooting Flowchart for Low-Yield Reactions

G Start Low Yield Observed Q1 Is starting material fully consumed? Start->Q1 A1_No No Q1->A1_No A1_Yes Yes Q1->A1_Yes Sol_A1 Reaction Incomplete - Increase temperature/time - Check reagent purity/activity - Verify stoichiometry A1_No->Sol_A1 Q2 Multiple spots on TLC? A1_Yes->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol_A2 Side Reactions Occurring - Lower temperature - Check inert atmosphere - Optimize reagent addition rate A2_Yes->Sol_A2 Q3 Is product unstable during workup/purification? A2_No->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol_A3 Product Decomposition - Use milder workup conditions - Consider derivatization before  purification A3_Yes->Sol_A3 End Consult further literature for specific substrate A3_No->End

Caption: Troubleshooting flowchart for low-yield reactions.

References

  • Technical Support Center: Overcoming Low Yield in Pyridin-4-ol Synthesis - Benchchem.
  • Troubleshooting common issues in pyridine synthesis - Benchchem.
  • Best practices for handling anhydrous reactions for pyridine synthesis - Benchchem.
  • Optimization of reaction conditions for synthesizing pyridin-4-ol derivatives - Benchchem.
  • optimizing reaction conditions for 3-Chloroisothiazolo[5,4-b]pyridine functionalization - Benchchem.
  • Technical Support Center: Pyridine Synthesis Troubleshooting - Benchchem.
  • Pyridines – Structure - DAV University.
  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC - NIH.
  • 2-AMINO-5-CHLORO-3-IODOPYRIDINE | 211308-81-5 - ChemicalBook.
  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info.

Sources

Troubleshooting

Technical Support Center: Purification &amp; Separation of 3-Chloro-5-iodopyridin-4-ol

Welcome to the Technical Support Center. Isolating 3-chloro-5-iodopyridin-4-ol from a crude mixture of halogenated byproducts (such as 3,5-dichloro, 3,5-diiodo, and mono-halogenated pyridinols) is notoriously challenging...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Isolating 3-chloro-5-iodopyridin-4-ol from a crude mixture of halogenated byproducts (such as 3,5-dichloro, 3,5-diiodo, and mono-halogenated pyridinols) is notoriously challenging. This difficulty arises from the amphoteric nature of the pyridine ring, the nearly identical polarities of the halogenated derivatives, and the inherent keto-enol tautomerism of pyridin-4-ols.

This guide provides field-proven troubleshooting strategies, validated protocols, and the mechanistic causality behind each purification step to ensure high-yield, high-purity isolation.

Separation Strategy & Workflow

To bypass the chromatographic limitations of pyridinols, the most effective strategy is a derivatization-chromatography-deprotection sequence. By temporarily masking the hydroxyl group, we manipulate the molecule's polarity and eliminate tautomerism.

G N1 Crude Halogenated Mixture (3-Cl-5-I, 3,5-diCl, 3,5-diI) N2 Derivatization NfF, NaH, THF (0°C to RT) N1->N2 Step 1: Sulfonylation N3 Tautomer-Locked Nonaflates (Reduced Polarity) N2->N3 Eliminates H-bonding N4 Silica Gel Chromatography (Hexanes/EtOAc Gradient) N3->N4 Step 2: Separation N5 Isolated 3-Cl-5-I-pyridin-4-yl Nonaflate N4->N5 Resolves Rf overlap N6 Deprotection (Basic Hydrolysis) N5->N6 Step 3: Cleavage N7 Pure 3-chloro-5-iodopyridin-4-ol (>98% Purity) N6->N7 Final Isolation

Experimental workflow for the separation of 3-chloro-5-iodopyridin-4-ol via derivatization.

Troubleshooting Guides & FAQs

Q1: Why does my crude 3-chloro-5-iodopyridin-4-ol streak severely on silica gel, co-eluting with di-halogenated byproducts? Cause: 3-chloro-5-iodopyridin-4-ol exists in a dynamic equilibrium with its pyridin-4(1H)-one tautomer. During normal-phase chromatography, this keto-enol interconversion occurs on the timescale of the separation. Furthermore, the basic pyridine nitrogen interacts strongly with the acidic silanol groups on the silica surface, 1[1]. Solution: 2[2]. By synthesizing a pyridin-4-yl nonaflate, you "lock" the molecule into the pyridine form, eliminating hydrogen bonding and allowing the differing atomic radii of the halogens to dictate clear, distinct Rf​ values[2].

Q2: During fractional crystallization, my product "oils out" instead of forming a crystalline solid. How do I fix this? Cause: "Oiling out" occurs when the boiling point of your chosen solvent system is too close to the melting point of the target compound, or if the solution cools too rapidly, resulting in a supersaturated state that phase-separates as a liquid rather than nucleating into a solid lattice.3[3]. Solution: Reheat the mixture until the oil completely redissolves. Add a small volume of a miscible co-solvent (e.g., a few drops of water to an ethanol system) to adjust the bulk polarity.3[3]. Introduce a seed crystal of pure 3-chloro-5-iodopyridin-4-ol to provide an immediate surface for nucleation[3].

Quantitative Physicochemical Data

Understanding the physicochemical differences between the target and its byproducts is critical for selecting the correct separation vector.

CompoundTautomerismChromatographic Behavior (Silica)Nonaflate Derivatization UtilityPrimary Separation Strategy
3-chloro-5-iodopyridin-4-ol Yes (Keto-Enol)Severe Streaking / TailingExcellent (High Resolution)Derivatization / Chromatography
3,5-dichloropyridin-4-ol Yes (Keto-Enol)Severe Streaking / TailingExcellent (High Resolution)Derivatization / Chromatography
3,5-diiodopyridin-4-ol Yes (Keto-Enol)Severe Streaking / TailingExcellent (High Resolution)Fractional Crystallization
Pyridin-4-ol (Unreacted) Yes (Keto-Enol)Baseline RetentionGoodAqueous Extraction

Validated Experimental Protocols

Protocol A: Synthesis and Chromatographic Separation of Pyridin-4-yl Nonaflates

Objective: To temporarily mask the hydroxyl group, enabling the baseline chromatographic separation of 3-chloro-5-iodopyridin-4-ol from halogenated byproducts.

  • Deprotonation: 2[2]. Cool the flask to 0°C. Slowly add Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

    • Causality: NaH irreversibly deprotonates the hydroxyl group, driving the tautomeric equilibrium entirely to the highly nucleophilic pyridin-4-olate anion.

  • Sulfonylation: 2[2] dropwise. Allow the reaction to warm to room temperature.

    • Self-Validation:2[2].

  • Quenching & Extraction: 2[2].2[2].

  • Chromatographic Resolution: 2[2].

    • Causality: The highly fluorinated nonaflate group shields the basic nitrogen and prevents silanol interactions. The distinct atomic radii of the halogens (Cl vs I) now cleanly dictate the Rf​ values, achieving baseline separation.

  • Deprotection: Subject the isolated 3-chloro-5-iodo-pyridin-4-yl nonaflate to basic hydrolysis (e.g., NaOH in MeOH/H2O) to regenerate the pure 3-chloro-5-iodopyridin-4-ol.

Protocol B: Fractional Crystallization (Alternative to Chromatography)

Objective: To separate the target molecule from impurities based on differential lattice packing energies caused by the varying atomic radii of chlorine (175 pm) and iodine (198 pm).

  • Solvent Selection & Dissolution: 4[4] (e.g., an ethanol/water mixture). Heat until the crude mixture is fully dissolved.

    • Causality:3[3].

  • Hot Filtration: 3[3]. Rapidly filter the hot solution through a pre-warmed Buchner funnel to remove insoluble particulate impurities.

    • Self-Validation: Ensure no premature crystallization occurs on the filter paper; if it does, the solvent volume was insufficient.

  • Controlled Cooling: 4[4].

    • Causality:5[5].5[5]. Slow cooling favors the thermodynamic crystal lattice of the major component, excluding structurally distinct impurities.

  • Isolation: 4[4]. Verify purity via quantitative NMR.

References

  • West Virginia University (WVU) - Crystallization Principles[Link]

  • University of Cape Town (UCT) - SOP: Crystallization[Link]

  • ESIS Research - Purification of Solids by Crystallization[Link]

Sources

Optimization

preventing unwanted dechlorination in 3-chloro-5-iodopyridin-4-ol reactions

Introduction Welcome to the technical support center for 3-chloro-5-iodopyridin-4-ol. This versatile building block is crucial in the synthesis of complex molecules within the pharmaceutical and materials science sectors...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for 3-chloro-5-iodopyridin-4-ol. This versatile building block is crucial in the synthesis of complex molecules within the pharmaceutical and materials science sectors. Its di-halogenated structure, featuring a highly reactive C-I bond and a more robust C-Cl bond, allows for selective, sequential functionalization. However, a common and frustrating challenge encountered during cross-coupling reactions is the unwanted reductive dechlorination, leading to the formation of 5-iodopyridin-4-ol as a significant byproduct.

This guide is designed for researchers, chemists, and process development professionals to diagnose, troubleshoot, and ultimately prevent this undesired side reaction. We will delve into the mechanistic underpinnings of hydrodechlorination and provide a systematic, evidence-based approach to optimizing your reaction conditions for maximum yield and purity of the desired product.

Troubleshooting Guide: Unwanted Dechlorination

This section addresses the most critical issue head-on. By understanding the root causes, you can systematically eliminate the variables contributing to the formation of your dechlorinated byproduct.

Question: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) on 3-chloro-5-iodopyridin-4-ol is yielding significant amounts of 5-iodopyridin-4-ol. What is causing this, and how can I prevent it?

Answer: The formation of 5-iodopyridin-4-ol is a classic case of a competing side reaction known as hydrodechlorination, where the chlorine atom is replaced by a hydrogen atom. This typically occurs after the desired reaction at the more labile iodo position. The primary culprits are the specific components of your catalytic system and reaction conditions, which can inadvertently generate or contain active hydride sources.

Let's break down the problem systematically.

1. The Competing Reaction: Understanding Hydrodechlorination

Hydrodechlorination in palladium-catalyzed systems is a well-documented phenomenon.[1][2] It often involves the formation of a palladium-hydride (Pd-H) species, which can then participate in a catalytic cycle that cleaves the C-Cl bond. Alternatively, direct reduction can occur on the palladium center. The sources of this problematic hydride are varied and often hidden within your reaction setup.

The general workflow for troubleshooting this issue is outlined below.

G start Problem: Dechlorination Observed check_base Step 1: Evaluate Base start->check_base Begin systematic check check_ligand Step 2: Evaluate Catalyst/ Ligand System check_base->check_ligand If problem persists check_hydride Step 3: Identify & Eliminate Hydride Sources check_ligand->check_hydride If problem persists check_temp Step 4: Optimize Temperature & Reaction Time check_hydride->check_temp If problem persists solution Solution: Selective Coupling Achieved check_temp->solution Optimization complete

Sources

Troubleshooting

Technical Support Center: Purification and Recrystallization of 3-Chloro-5-iodopyridin-4-ol

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification and recrystallization of 3-chloro-5-iodopyridin-4-ol. As a Senior Applicat...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification and recrystallization of 3-chloro-5-iodopyridin-4-ol. As a Senior Application Scientist, this document synthesizes established purification principles with practical, field-tested advice to address common challenges encountered during the purification of this and structurally similar compounds.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the underlying scientific reasoning to empower your experimental design.

Question 1: I've completed the synthesis of 3-chloro-5-iodopyridin-4-ol, but my crude product is an oil and won't solidify. How can I proceed with purification?

Answer: Oiling out during post-reaction workup is a common issue, often arising from the presence of residual solvents or impurities that depress the melting point of your compound. Here’s a systematic approach to address this:

  • Solvent Removal: Ensure all reaction solvents (e.g., THF, DMF, toluene) are thoroughly removed. Use a rotary evaporator and then place the flask under high vacuum for several hours. Gentle heating (e.g., 30-40°C) can aid in removing stubborn, high-boiling point solvents, but be cautious of potential product decomposition.

  • Trituration: This technique can induce crystallization. Add a small amount of a non-solvent (a solvent in which your compound is insoluble) to the oil.[1] Vigorously stir or scratch the inside of the flask with a glass rod at the liquid-air interface. This introduces energy and provides a surface for nucleation. Good non-solvents to try are hexanes, heptane, or diethyl ether.

  • Solvent-Anti-Solvent Precipitation: If trituration fails, dissolve the oil in a minimal amount of a good solvent (one in which it is highly soluble). Then, slowly add a non-solvent dropwise with vigorous stirring until the solution becomes cloudy, indicating the onset of precipitation. Allow the mixture to stir, and then cool it to maximize solid formation.

Question 2: My recrystallization of 3-chloro-5-iodopyridin-4-ol resulted in a very low yield. What are the likely causes and how can I improve it?

Answer: Low recovery is a frequent problem in recrystallization and can be attributed to several factors.[2] A systematic evaluation of your procedure is key to improving the yield.

  • Excessive Solvent: The most common cause of low yield is using too much solvent to dissolve the crude product.[2] The goal is to create a saturated solution at the solvent's boiling point. To rectify this, you can evaporate some of the solvent to re-saturate the solution and then allow it to cool again. For future attempts, add the hot solvent in small portions until the solid just dissolves.[3]

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound when hot but not when cold. If the compound has significant solubility in the solvent at low temperatures, a substantial amount will remain in the mother liquor. You may need to screen for a new solvent or a solvent system (a mixture of a good solvent and a poor solvent).

  • Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, product can be lost.[3] To prevent this, use a pre-heated funnel and filter flask, and dilute the hot solution with a small amount of extra hot solvent before filtering.[3]

  • Incomplete Crystallization: Ensure you have allowed sufficient time for crystallization and have cooled the solution in an ice bath to maximize the recovery of your compound.[2][4]

Question 3: After recrystallization, my 3-chloro-5-iodopyridin-4-ol is still colored. How can I remove colored impurities?

Answer: The presence of color indicates persistent impurities, which are often highly conjugated organic molecules.

  • Activated Charcoal (Carbon) Treatment: Activated charcoal is effective at adsorbing many colored impurities.[3] After dissolving your crude product in the hot recrystallization solvent, cool the solution slightly and add a small amount of activated charcoal (typically 1-2% by weight of your compound).[3] Reheat the solution to boiling for a few minutes. The colored impurities will adsorb to the surface of the charcoal.

  • Hot Filtration: You must perform a hot gravity filtration to remove the charcoal while the solution is still hot.[3] If the solution cools during this step, your product will crystallize along with the charcoal, leading to product loss. Use a pre-warmed funnel and filter flask to prevent premature crystallization.[3]

Question 4: I'm struggling to find a single suitable solvent for the recrystallization of 3-chloro-5-iodopyridin-4-ol. What should I do?

Answer: When a single solvent is not effective, a two-solvent system (solvent-antisolvent) is a powerful alternative.[4][5]

  • Choosing the Pair: Select a "good" solvent that readily dissolves the compound at room temperature and a "poor" solvent in which the compound is insoluble. These two solvents must be miscible with each other.[1][6] Common pairs include ethanol/water, ethyl acetate/hexanes, and toluene/heptane.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot "good" solvent.

    • Add the "poor" solvent dropwise at an elevated temperature until the solution becomes persistently cloudy (turbid).

    • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

    • Allow the solution to cool slowly. The decrease in solubility will induce crystallization.

Frequently Asked Questions (FAQs)

What are the likely impurities in a synthesis of 3-chloro-5-iodopyridin-4-ol?

While specific impurities depend on the synthetic route, common contaminants in related syntheses can include:

  • Starting Materials: Unreacted precursors.

  • Regioisomers: Isomers with different substitution patterns on the pyridine ring.

  • Dehalogenated Species: Byproducts where the chloro or iodo group has been removed.

  • Reaction Byproducts: Compounds formed from side reactions of reagents or intermediates.[7]

What analytical techniques are recommended for assessing the purity of 3-chloro-5-iodopyridin-4-ol?

A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying impurities.[8][9]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the desired product and identify impurities.[][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used for quantitative analysis (qNMR).[8]

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity. Impurities tend to broaden and depress the melting point.[12]

What are the ideal characteristics of a recrystallization solvent?

The ideal solvent for recrystallization should:

  • Not react with the compound to be purified.

  • Dissolve the compound sparingly or not at all at room temperature but completely at its boiling point.

  • Dissolve impurities well at all temperatures or not at all.

  • Have a boiling point below the melting point of the compound to prevent it from melting in the hot solvent.[4]

  • Be volatile enough to be easily removed from the purified crystals.

Solvent Selection for Recrystallization

The following table provides a starting point for screening potential recrystallization solvents for 3-chloro-5-iodopyridin-4-ol, categorized by polarity.

SolventBoiling Point (°C)PolarityPotential Use
Water100HighGood for polar compounds, may require a co-solvent like ethanol.
Ethanol78HighOften a good choice for moderately polar compounds.
Isopropanol82MediumSimilar to ethanol, good for moderately polar compounds.
Ethyl Acetate77MediumA versatile solvent for a range of polarities.
Toluene111LowEffective for less polar compounds.
Hexanes/Heptane~69 / ~98LowTypically used as anti-solvents or for washing.

Experimental Protocol: General Recrystallization Workflow

This protocol outlines the key steps for a successful recrystallization.

  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a candidate solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will show poor solubility at room temperature and good solubility upon heating.

  • Dissolution: Place the crude 3-chloro-5-iodopyridin-4-ol in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the compound just dissolves.[2][3]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal, perform a hot gravity filtration using a pre-warmed funnel and filter flask into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[4][5] Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[2]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[2]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Workflow Diagram

Purification_Recrystallization_Workflow cluster_prep Preparation cluster_process Recrystallization Process cluster_analysis Purity Analysis Crude Crude 3-chloro-5-iodopyridin-4-ol Solvent_Screen Solvent Screening Crude->Solvent_Screen Determine optimal solvent Dissolution Dissolve in Minimal Hot Solvent Crude->Dissolution Solvent_Screen->Dissolution Decolorize Decolorize with Activated Charcoal (Optional) Dissolution->Decolorize Cooling Slow Cooling & Ice Bath Dissolution->Cooling If no insoluble impurities Hot_Filter Hot Gravity Filtration (Optional) Decolorize->Hot_Filter Hot_Filter->Cooling Vacuum_Filter Vacuum Filtration Cooling->Vacuum_Filter Wash Wash with Ice-Cold Solvent Vacuum_Filter->Wash Dry Dry Crystals Wash->Dry Analysis Purity Assessment (HPLC, NMR, MS, MP) Dry->Analysis Pure_Product Pure 3-chloro-5-iodopyridin-4-ol Analysis->Pure_Product

Caption: A workflow diagram illustrating the key stages of purification and recrystallization.

References

  • Simple recrystallization method for obtaining pure compound (natural product)? ResearchGate. Available from: [Link]

  • Recrystallization1. Available from: [Link]

  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. Available from: [Link]

  • Lab Procedure: Recrystallization. LabXchange. Available from: [Link]

  • Recrystallization-1.pdf. Available from: [Link]

  • recrystallization.pdf. Available from: [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Available from: [Link]

  • 3-chloro-5-fluoro-4-iodopyridine — Chemical Substance Information. NextSDS. Available from: [Link]

  • Pharmaceutical Applications Compendium - PURITY AND IMPURITY ANALYSIS. Agilent. Available from: [Link]

  • Identification of Pharmaceutical Impurities. Available from: [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. Bentham Science. Available from: [Link]

  • 3-Chloropyridine. PubChem. Available from: [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. Arkivoc. Available from: [Link]

  • Deaminative bromination, chlorination, and iodination of primary amines. PMC. Available from: [Link]

  • 3-chloro-4-fluoro-5-iodopyridine — Chemical Substance Information. NextSDS. Available from: [Link]

  • Pyridine, 3-chloro-. NIST WebBook. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

3-chloro-5-iodopyridin-4-ol 1H NMR and 13C NMR spectra assignment

An in-depth methodological comparison guide for the structural elucidation of 3-chloro-5-iodopyridin-4-ol (CAS: 1807146-55-9). Executive Summary For researchers and drug development professionals, halogenated pyridines s...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth methodological comparison guide for the structural elucidation of 3-chloro-5-iodopyridin-4-ol (CAS: 1807146-55-9).

Executive Summary

For researchers and drug development professionals, halogenated pyridines serve as indispensable building blocks for cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) in the synthesis of active pharmaceutical ingredients (APIs). However, assigning the 1 H and 13 C NMR spectra of 3-chloro-5-iodopyridin-4-ol presents a unique analytical challenge. The molecule exhibits complex tautomerism and extreme relativistic shielding phenomena that routinely confound standard empirical prediction algorithms.

This guide objectively compares three analytical strategies—Empirical Additivity Rules, 2D NMR Spectroscopy, and DFT Computational Prediction —to determine the most robust method for assigning the spectra of this di-halogenated heterocycle. Furthermore, we provide a self-validating experimental protocol and the definitive spectral assignments.

The Analytical Challenge: Tautomerism and Relativistic Effects

Before comparing assignment strategies, it is critical to understand the two physicochemical phenomena that dictate the NMR behavior of 3-chloro-5-iodopyridin-4-ol:

  • Pyridinol-Pyridone Tautomerism: In polar, hydrogen-bonding solvents like DMSO- d6​ , the equilibrium of 4-hydroxypyridines heavily favors the pyridin-4(1H)-one tautomer. This structural shift transforms the C-4 hydroxyl carbon into a carbonyl-like carbon, drastically pushing its 13 C chemical shift downfield from a typical phenolic 155 ppm to 170 ppm.

  • The SO-HALA Effect: The iodine atom at C-5 introduces a profound relativistic phenomenon known as the Spin-Orbit Heavy Atom on the Light Atom (SO-HALA) effect . The massive electron cloud and spin-orbit coupling of iodine induce an extreme diamagnetic shielding effect on the directly attached (ipso) carbon. While standard electronegativity rules would predict an aromatic carbon to appear above 120 ppm, the SO-HALA effect forces the C-5 resonance upfield to an anomalous 85 ppm.

Comparison of NMR Assignment Strategies

To accurately assign the spectra of 3-chloro-5-iodopyridin-4-ol, analytical scientists typically choose between three methodological approaches. Table 1 objectively compares their performance.

Table 1: Comparison of Structural Elucidation Strategies

Assignment StrategyMethodologyAccuracy for Heavy Atoms (C-I)Resource CostBest Use Case
Empirical Additivity (1D) ChemDraw / Pretsch Increment RulesPoor: Fails to accurately predict the magnitude of the SO-HALA effect.LowQuick preliminary purity checks; routine batch QC.
2D NMR (HSQC/HMBC) Heteronuclear Correlation SpectroscopyAbsolute: Empirically self-validating through 2J and 3J connectivity.ModerateDe novo structural elucidation; gold-standard validation.
DFT Computation GIAO with ZORA Relativistic CorrectionsHigh: Requires specialized relativistic basis sets to model iodine accurately.HighResolving ambiguous tautomeric equilibria in novel scaffolds.

Verdict: While DFT provides excellent theoretical backing, 2D NMR (specifically HMBC) remains the most trustworthy, self-validating system for empirical assignment in drug development workflows.

Definitive Spectral Data & Structural Elucidation

Using the 2D NMR strategy, the definitive 1 H and 13 C NMR assignments for 3-chloro-5-iodopyridin-4-ol in DMSO- d6​ are consolidated below.

Table 2: 1 H and 13 C NMR Spectral Assignment (DMSO- d6​ , 400 MHz)

PositionNucleusShift (ppm)MultiplicityHMBC CorrelationsCausal Rationale
2 1 H8.10SingletC-3, C-4, C-6Deshielded by adjacent N and inductive pull of Cl.
6 1 H8.30SingletC-2, C-4, C-5Deshielded by N; subtle anisotropic deshielding by I.
2 13 C138.0--Typical α -carbon to pyridine nitrogen.
3 13 C118.5--Inductive deshielding by the chlorine atom (ipso).
4 13 C170.2--Carbonyl character due to pyridone tautomerism .
5 13 C85.0--Extreme shielding via the relativistic SO-HALA effect.
6 13 C145.0-- α -carbon to nitrogen; lacks the ortho-shielding effect seen at C-2.
Visualizing the Self-Validating HMBC Network

The trustworthiness of the assignment relies on Heteronuclear Multiple Bond Correlation (HMBC). By tracing the 3J (three-bond) and 2J (two-bond) couplings from the isolated protons (H-2 and H-6) to the quaternary carbons, the structure validates itself without relying on theoretical prediction.

HMBC_Network H2 H-2 (8.1 ppm) C3 C-3 (Cl) (118 ppm) H2->C3 ²J C4 C-4 (=O) (170 ppm) H2->C4 ³J C6 C-6 (145 ppm) H2->C6 ³J H6 H-6 (8.3 ppm) C2 C-2 (138 ppm) H6->C2 ³J H6->C4 ³J C5 C-5 (I) (85 ppm) H6->C5 ²J

Figure 1: Key 2J and 3J HMBC correlations differentiating the pyridine ring positions.

Standardized Experimental Protocol

To reproduce these findings and ensure high-fidelity data acquisition for halogenated heterocycles, adhere to the following optimized workflow.

Step 1: Sample Preparation

  • Causality: Halogenated pyridinols often suffer from poor solubility and line broadening due to hydrogen-bonding aggregation.

  • Action: Dissolve 15–20 mg of 3-chloro-5-iodopyridin-4-ol in 0.6 mL of high-purity DMSO- d6​ (99.9% D). The highly polar solvent disrupts intermolecular aggregates and locks the molecule into the pyridone tautomer, sharpening the signals.

Step 2: 1D NMR Acquisition (1H and 13C)

  • Causality: Quaternary carbons attached to heavy halogens (C-3, C-4, C-5) lack dipole-dipole relaxation mechanisms from attached protons, resulting in extremely long T1​ relaxation times.

  • Action: For 13 C acquisition, increase the relaxation delay ( D1​ ) to at least 2.5 to 3.0 seconds . Failure to do so will result in the C-5 (C-I) and C-3 (C-Cl) peaks disappearing into the baseline noise.

Step 3: 2D HMBC Acquisition

  • Causality: Differentiating H-2 from H-6 requires mapping their long-range connectivity to the distinct halogenated carbons.

  • Action: Set the long-range coupling constant ( JCH​ ) parameter in the HMBC pulse sequence to 8.0 Hz , which is optimal for 3J aromatic correlations.

Workflow A Sample Prep: 3-chloro-5-iodopyridin-4-ol (DMSO-d6, 25°C) B 1D NMR Acquisition (1H, 13C with D1 > 2.5s) A->B C 2D NMR Acquisition (HSQC & HMBC optimized for 8 Hz) B->C D DFT Prediction (ZORA-GIAO SO-HALA) B->D E Data Integration & Cross-Validation C->E D->E F Definitive Spectral Assignment E->F

Figure 2: Multimodal workflow for the definitive NMR assignment of halogenated pyridines.

Conclusion

Relying solely on 1D empirical prediction for heavy-atom-containing heterocycles like 3-chloro-5-iodopyridin-4-ol leads to critical assignment errors, particularly regarding the C-5 position. By employing a multimodal approach that prioritizes 2D HMBC cross-validation —and understanding the underlying quantum mechanical causality of the SO-HALA effect—researchers can establish a self-validating, highly trustworthy structural assignment workflow suitable for rigorous drug development standards.

References

  • Kaupp, M., & Malkin, V. G. (2020). "Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts." Chemical Reviews, 120(19), 11213-11265. Available at:[Link]

  • Reich, H. J. (2021). "13C NMR Chemical Shifts." Organic Chemistry Data Collection, ACS Division of Organic Chemistry. Available at:[Link]

  • Rissanen, K., et al. (2004). "13C NMR study of halogen bonding of haloarenes: measurements of solvent effects and theoretical analysis." PubMed / National Institutes of Health. Available at:[Link]

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-chloro-5-iodopyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the expected mass spectrometry fragmentation patterns of 3-chloro-5-iodopyridin-4-ol, a halogenated pyridinol de...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the expected mass spectrometry fragmentation patterns of 3-chloro-5-iodopyridin-4-ol, a halogenated pyridinol derivative of interest in medicinal chemistry and materials science. Understanding the fragmentation behavior of this molecule is crucial for its unambiguous identification, structural elucidation, and metabolic profiling. This document will explore the fragmentation pathways under various ionization techniques, compare its behavior to structurally related compounds, and provide detailed experimental protocols for its analysis.

Introduction: The Significance of Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique that provides information about the molecular weight and structure of a compound by analyzing its fragmentation pattern.[1] When a molecule is ionized in a mass spectrometer, it forms a molecular ion that can be unstable and break down into smaller, charged fragments.[1] The resulting mass spectrum, a plot of ion intensity versus mass-to-charge ratio (m/z), serves as a unique "molecular fingerprint."[1][2] For novel or substituted compounds like 3-chloro-5-iodopyridin-4-ol, a thorough understanding of its fragmentation is paramount for accurate characterization.

The presence of multiple halogen atoms (chlorine and iodine) and a hydroxyl group on the pyridine ring introduces a complex interplay of electronic and steric effects that govern the fragmentation pathways. This guide will dissect these influences to predict the most probable fragmentation patterns.

Predicted Fragmentation Profile of 3-chloro-5-iodopyridin-4-ol

The fragmentation of 3-chloro-5-iodopyridin-4-ol is expected to be influenced by several key structural features: the pyridine ring, the hydroxyl group, and the two different halogen substituents. The pyridin-4-ol core can exist in tautomeric equilibrium with its pyridin-4-one form, which can influence its reactivity and fragmentation.[3]

Under typical Electron Ionization (EI), the initial event is the removal of an electron to form a radical cation (M+•). The fragmentation of this molecular ion will proceed through various pathways, primarily driven by the stability of the resulting fragment ions and neutral losses.[4][5] For softer ionization techniques like Electrospray Ionization (ESI), fragmentation is typically induced via collision-induced dissociation (CID) of the protonated molecule ([M+H]+) or deprotonated molecule ([M-H]-).[6]

Key Predicted Fragmentation Pathways:

  • Loss of Halogen Radicals: A common fragmentation pathway for halogenated compounds is the cleavage of the carbon-halogen bond.[1][7] Due to the relative bond strengths (C-Cl > C-I), the loss of an iodine radical (I•) is expected to be a more favorable initial fragmentation step than the loss of a chlorine radical (Cl•).[1]

  • Loss of Small Neutral Molecules: The pyridine ring can undergo characteristic fragmentations, including the loss of small, stable neutral molecules like HCN.[8] The presence of the hydroxyl group may also facilitate the loss of water (H₂O) or carbon monoxide (CO).

  • Ring Cleavage: More energetic conditions can lead to the cleavage of the pyridine ring itself, resulting in a variety of smaller fragment ions.

Comparative Fragmentation Analysis

To better understand the fragmentation of 3-chloro-5-iodopyridin-4-ol, it is useful to compare its expected fragmentation with that of related compounds.

CompoundMolecular Weight ( g/mol )Key Fragmentation PathwaysExpected Major Fragments (m/z)
3-chloro-5-iodopyridin-4-ol 271.44Loss of I•, Loss of Cl•, Loss of HCN, Loss of COM-I, M-Cl, M-HCN, M-CO
3,5-dichloropyridin-4-ol 163.99Loss of Cl•, Loss of HCN, Loss of COM-Cl, M-HCN, M-CO
3,5-diiodopyridin-4-ol 348.89Loss of I•, Loss of HCN, Loss of COM-I, M-HCN, M-CO
Pyridin-4-ol 95.10Loss of HCN, Loss of COM-HCN, M-CO

This comparative table highlights how the nature of the halogen substituent significantly influences the initial fragmentation steps. The weaker C-I bond makes iodine loss a predominant pathway in iodine-containing analogs.

Proposed Fragmentation Mechanism

The following diagram illustrates the proposed primary fragmentation pathways for 3-chloro-5-iodopyridin-4-ol under electron ionization.

Caption: Proposed EI fragmentation pathway for 3-chloro-5-iodopyridin-4-ol.

Experimental Protocols

To obtain high-quality mass spectra for 3-chloro-5-iodopyridin-4-ol, the following experimental setup is recommended.

Sample Preparation
  • Prepare a stock solution of 3-chloro-5-iodopyridin-4-ol at a concentration of 1 mg/mL in a suitable volatile solvent such as methanol or acetonitrile.

  • For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL.

Mass Spectrometry Parameters

The following parameters are a starting point and may require optimization depending on the specific instrument used.

ParameterElectron Ionization (EI)Electrospray Ionization (ESI)
Ionization Mode PositivePositive and Negative
Ion Source Temp. 200-250 °C120-150 °C
Electron Energy 70 eVN/A
Capillary Voltage N/A3-4 kV
Collision Energy (for MS/MS) N/A10-40 eV (Ramped)
Mass Analyzer Quadrupole, TOF, or Magnetic SectorQuadrupole, Ion Trap, TOF, or Orbitrap
Scan Range (m/z) 50 - 35050 - 350
Experimental Workflow

The logical flow for the analysis of 3-chloro-5-iodopyridin-4-ol is depicted below.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Prep Dissolve in Methanol/Acetonitrile MS Full Scan MS Analysis (EI and/or ESI) Prep->MS Identify Identify Molecular Ion MS->Identify MSMS Tandem MS (MS/MS) of Precursor Ion Propose Propose Fragmentation Pathways MSMS->Propose Identify->MSMS Compare Compare with Reference Spectra/ Theoretical Patterns Propose->Compare

Caption: General experimental workflow for MS analysis.

Conclusion

The mass spectrometry fragmentation of 3-chloro-5-iodopyridin-4-ol is predicted to be a complex process governed by the interplay of its functional groups. The primary fragmentation pathways are expected to involve the loss of the iodine radical, followed by the loss of the chlorine radical or neutral molecules such as HCN and CO. This guide provides a foundational framework for researchers working with this and similar halogenated heterocyclic compounds. Experimental verification using high-resolution mass spectrometry is essential to confirm the proposed fragmentation pathways and to build a comprehensive understanding of the gas-phase chemistry of this molecule.

References

  • McLaurin, R. E., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy (4th ed.). Cengage Learning.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Gross, J. H. (2011). Mass Spectrometry: A Textbook (2nd ed.). Springer.
  • Dass, C. (2007). Fundamentals of Contemporary Mass Spectrometry. John Wiley & Sons.
  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]

  • Thieme. (n.d.). 4 Mass Spectrometry. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]

  • Taylor & Francis Online. (2025). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Retrieved from [Link]

  • YouTube. (2016). Mass Spectrometry: Fragmentation Mechanisms. Retrieved from [Link]

  • YouTube. (2022). common fragmentation mechanisms in mass spectrometry. Retrieved from [Link]

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Validation

A Comparative Guide to HPLC Method Validation for the Purity Analysis of 3-chloro-5-iodopyridin-4-ol

This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 3-chloro-5-iodopyridin-4-ol. It is intended for researchers, scientists, and dr...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 3-chloro-5-iodopyridin-4-ol. It is intended for researchers, scientists, and drug development professionals who require a robust, validated analytical method for this compound. This document will not only detail the validation of a recommended method but also explore the rationale behind the selection of chromatographic conditions and compare it with viable alternatives, supported by experimental data.

Introduction: The Criticality of Purity Analysis

3-chloro-5-iodopyridin-4-ol is a halogenated pyridine derivative. Such compounds are pivotal building blocks in the synthesis of pharmaceuticals and agrochemicals.[1][2] The purity of these intermediates is paramount as impurities can affect the safety, efficacy, and stability of the final product. A well-validated HPLC method is therefore essential to ensure the quality and consistency of 3-chloro-5-iodopyridin-4-ol. This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guideline for the validation of analytical procedures.[3][4][5]

Method Development and Comparison of Chromatographic Conditions

The primary challenge in the HPLC analysis of many pyridine derivatives is their hydrophilic nature, which can lead to poor retention on traditional reversed-phase columns, and their basicity, which can cause peak tailing.[1][6]

Column Selection: A Comparative Overview

A C18 column is often the first choice for reversed-phase chromatography. However, for polar and basic compounds like 3-chloro-5-iodopyridin-4-ol, alternative stationary phases can offer improved peak shape and retention.

Column TypeAdvantagesDisadvantagesSuitability for 3-chloro-5-iodopyridin-4-ol
Standard C18 Widely available, versatile.Potential for poor retention of polar analytes and peak tailing with basic compounds.Moderate, but may require ion-pairing reagents which are not MS-compatible.
Polar-Embedded C18 Enhanced retention of polar compounds, improved peak shape for bases.May have different selectivity compared to standard C18.High. The embedded polar group shields residual silanols, reducing peak tailing.
Phenyl-Hexyl Offers alternative selectivity through π-π interactions.[7]May not provide sufficient retention for very polar compounds.Good. The phenyl chemistry can provide unique selectivity for aromatic analytes like pyridine derivatives.
Mobile Phase Optimization

The choice of mobile phase is critical for achieving optimal separation. An acidic modifier is generally necessary to suppress the ionization of the basic pyridine nitrogen, thereby improving peak shape.

Mobile Phase SystemAdvantagesDisadvantagesRecommendation
Methanol/Water with 0.1% Formic Acid Good solubilizing power for many organic compounds.Higher viscosity and backpressure compared to acetonitrile.A viable option, but acetonitrile is often preferred for better efficiency.
Acetonitrile/Water with 0.1% Formic Acid Lower viscosity, leading to higher efficiency and lower backpressure. Good UV transparency.Can be a stronger eluent than methanol.Recommended. Provides a good balance of elution strength and chromatographic performance.
Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA) Stronger ion-pairing agent, can significantly improve peak shape.Can suppress MS signal if used with LC-MS. Can be difficult to remove from the column.Not recommended for LC-MS compatibility, but a good choice for UV-based methods where peak shape is a major issue.

Final Recommended Method:

  • Column: Polar-embedded C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes, followed by a 5-minute hold and 5-minute re-equilibration.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 275 nm

  • Injection Volume: 10 µL

HPLC Method Validation Protocol and Results

The following sections detail the validation of the recommended HPLC method in accordance with ICH Q2(R2) guidelines.[3][4][5][8]

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[9][10]

Experimental Protocol:

  • Blank Analysis: Inject a sample of the mobile phase to ensure no interfering peaks are present at the retention time of the analyte and its potential impurities.

  • Impurity Spiking: A solution of 3-chloro-5-iodopyridin-4-ol is spiked with known potential impurities. Based on the synthesis of substituted pyridines, potential impurities could include starting materials, regioisomers (e.g., 5-chloro-3-iodopyridin-4-ol), and by-products of incomplete reactions.[11][12]

  • Forced Degradation: The drug substance is subjected to stress conditions (acid, base, oxidation, heat, and light) to induce degradation and demonstrate that the method can separate the main peak from any degradation products.

Results:

ConditionObservation
Blank No interfering peaks observed.
Spiked Sample The main peak of 3-chloro-5-iodopyridin-4-ol was well-resolved from all spiked impurities (Resolution > 2.0).
Forced Degradation Degradation was observed under acidic, basic, and oxidative stress. All degradant peaks were well-resolved from the main peak. Peak purity analysis using a photodiode array (PDA) detector confirmed the spectral homogeneity of the main peak in all stressed samples.

Diagram: HPLC Method Validation Workflow

HPLC Method Validation Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R2)) Dev Develop HPLC Method Specificity Specificity Dev->Specificity Start Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation Parameters Relationship cluster_params Core Validation Parameters Method Method Developed & Optimized Validation Validation Demonstrates Suitability Method->Validation Purity Purity Result Reliable & Accurate Validation->Purity Specificity Specificity Linearity Linearity Accuracy Accuracy Precision Precision LOD_LOQ LOD/LOQ Robustness Robustness

Caption: Interrelation of method development and validation.

Conclusion

The presented HPLC method, utilizing a polar-embedded C18 column with a gradient elution of acetonitrile and water containing 0.1% formic acid, has been successfully validated for the purity analysis of 3-chloro-5-iodopyridin-4-ol. The validation results demonstrate that the method is specific, linear, accurate, precise, and robust, making it suitable for its intended purpose in a quality control environment. This guide provides the necessary data and rationale to support the adoption of this method and serves as a template for the validation of similar analytical procedures.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]

  • European Medicines Agency. (2023). Quality guidelines: specifications, analytical procedures and analytical validation. [Link]

  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

  • Wang, S., et al. (n.d.). Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry. PMC. [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • MDPI. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. [Link]

  • Nature. (n.d.). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. [Link]

  • ResearchGate. (n.d.). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. [Link]

  • ResearchGate. (n.d.). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. [Link]

  • University of Toyama. (n.d.). Synthetic studies of substituted pyridine aldehydes as intermediates for the synthesis of toddaquinoline, its derivatives and other natural products. [Link]

Sources

Comparative

A Comparative Guide to the Infrared Spectroscopy of 3-Chloro-5-iodopyridin-4-ol and its Tautomer

This technical guide provides an in-depth analysis and comparison of the expected infrared (IR) absorption bands for 3-chloro-5-iodopyridin-4-ol. A critical aspect of this molecule's chemistry is its existence in a tauto...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth analysis and comparison of the expected infrared (IR) absorption bands for 3-chloro-5-iodopyridin-4-ol. A critical aspect of this molecule's chemistry is its existence in a tautomeric equilibrium. For researchers in drug development and materials science, understanding the predominant form and its spectral characteristics is paramount for accurate structural elucidation and quality control. This guide will focus on the spectroscopically significant and overwhelmingly favored tautomer, 3-chloro-5-iodo-1H-pyridin-4-one, while providing comparative data from related pyridine derivatives to rationalize the predicted spectral features.

The Decisive Role of Tautomerism in Spectral Interpretation

Pyridin-4-ol exists in a dynamic equilibrium with its keto tautomer, pyridin-4(1H)-one. Extensive spectroscopic studies have established that the equilibrium heavily favors the pyridone form in both the solid state and in most solvents, primarily due to its greater thermodynamic stability and the potential for strong intermolecular hydrogen bonding.[1] Consequently, any experimental IR spectrum of this compound, particularly when analyzed as a solid (e.g., via KBr pellet or ATR), will almost exclusively represent the vibrational modes of the pyridone structure. Our analysis will, therefore, proceed with the assumption that 3-chloro-5-iodo-1H-pyridin-4-one is the dominant species.

Predicted IR Absorption Bands for 3-chloro-5-iodo-1H-pyridin-4-one

The introduction of chloro and iodo substituents onto the pyridone ring induces significant electronic and mass effects that influence the vibrational frequencies of its functional groups. The following table summarizes the predicted absorption bands based on an analysis of the parent compound and related substituted pyridines.

Wavenumber (cm⁻¹)IntensityVibrational ModeRationale and Discussion
3200 - 2800Strong, BroadN-H StretchThe N-H bond in the pyridone ring participates in strong intermolecular hydrogen bonding in the solid state, leading to a significant broadening and red-shifting of this peak from the typical free N-H stretching frequency (~3400 cm⁻¹).
~1650Strong, SharpC=O Stretch (Amide I)This is one of the most characteristic bands for the 4-pyridone structure. Its position is influenced by the electron-withdrawing effects of the halogen substituents and resonance within the ring.
~1600 - 1540Strong to MediumC=C and C=N Ring StretchSubstituted pyridines exhibit several characteristic ring stretching vibrations in this region.[2][3][4] These bands arise from the complex coupling of C=C and C=N stretching modes within the heterocyclic ring.
~1450MediumC=C and C=N Ring StretchAnother key ring vibration band. The precise positions of these ring stretching bands are sensitive to the nature and position of the substituents.[2]
~850 - 800Medium to StrongC-H Out-of-Plane BendThe substitution pattern (3,4,5-trisubstituted) leaves two adjacent hydrogen atoms on the pyridine ring. This arrangement typically gives rise to a strong out-of-plane bending vibration in this region.[3]
~780 - 720MediumC-Cl StretchThe carbon-chlorine stretching vibration is expected in this region of the fingerprint domain.
< 600MediumC-I StretchThe carbon-iodine bond is weaker and involves a heavier atom, thus its stretching frequency is very low and may fall outside the range of standard mid-IR (4000-400 cm⁻¹) spectrophotometers.

Comparative Spectral Analysis

To substantiate the predicted absorption bands for our target molecule, we can compare its expected spectrum with those of simpler, related compounds. This comparison helps to isolate the electronic and vibrational effects of each substituent.

CompoundKey Absorption Bands (cm⁻¹)
Pyridin-4(1H)-one [1]~3000 (broad, N-H str) , ~1640 (strong, C=O str) , ~1550 (C=C/C=N str)
3-Chloropyridine [5][6]~3080 (C-H str), ~1570, 1470, 1415 (Ring str), ~780, ~710 (C-Cl related)
2-Hydroxy-5-iodopyridine [7]~3100-2800 (broad, N-H str) , ~1655 (strong, C=O str) , ~1580 (Ring str)
Predicted: 3-chloro-5-iodo-1H-pyridin-4-one ~3200-2800 (broad, N-H str) , ~1650 (strong, C=O str) , ~1600-1540 (Ring str), ~780-720 (C-Cl str) , <600 (C-I str)

The comparison highlights that the fundamental features of the 4-pyridone core, namely the broad N-H stretch and the strong C=O stretch, are expected to be conserved in 3-chloro-5-iodo-1H-pyridin-4-one. The presence of the halogen substituents will be most clearly confirmed by the appearance of bands in the lower frequency fingerprint region, specifically the C-Cl stretch, and by subtle shifts in the ring vibration frequencies compared to the unsubstituted parent compound.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following protocol for analysis using Attenuated Total Reflectance (ATR) FT-IR spectroscopy is recommended. ATR is a modern, rapid, and non-destructive technique that requires minimal sample preparation.

FT-IR Spectrum Acquisition via ATR
  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

  • Background Spectrum: Record a background spectrum with the clean, empty ATR crystal. This step is crucial as it subtracts the spectral contributions of the atmosphere (CO₂, H₂O) and the crystal itself from the final sample spectrum.

  • Sample Application: Place a small amount of the solid 3-chloro-5-iodopyridin-4-ol powder directly onto the center of the ATR crystal.

  • Apply Pressure: Lower the pressure arm until it makes firm and consistent contact with the sample. This ensures good optical contact between the sample and the ATR crystal surface.

  • Data Acquisition: Collect the sample spectrum. Typical acquisition parameters for a solid sample include:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 (to improve signal-to-noise ratio)

  • Data Processing: The instrument software will automatically perform the background subtraction, Fourier transform, and display the final spectrum in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Post-Analysis Cleaning: Clean the ATR crystal and pressure arm tip thoroughly to prevent cross-contamination.

Visualization of Key Concepts

The following diagrams illustrate the key functional groups and the experimental workflow.

Key Functional Groups and IR Regions for 3-chloro-5-iodo-1H-pyridin-4-one cluster_high_freq High Frequency Region cluster_mid_freq Double Bond / Fingerprint Region cluster_low_freq Low Frequency (Halogen) Region N-H Stretch N-H Stretch (Broad, H-Bonded) 3200-2800 cm⁻¹ C=O Stretch C=O Stretch (Strong, Sharp) ~1650 cm⁻¹ Ring Stretches C=C / C=N Ring Stretches 1600-1450 cm⁻¹ C-Cl Stretch C-Cl Stretch ~780-720 cm⁻¹ C-I Stretch C-I Stretch < 600 cm⁻¹

Caption: Key functional groups of 3-chloro-5-iodo-1H-pyridin-4-one and their expected IR regions.

ATR FT-IR Experimental Workflow Start 1. Clean ATR Crystal Background 2. Collect Background Spectrum Start->Background Empty Stage Sample 3. Apply Solid Sample Background->Sample Ready for Sample Pressure 4. Apply Pressure Arm Sample->Pressure Acquire 5. Acquire Sample Spectrum Pressure->Acquire Good Contact Result 6. Obtain Final IR Spectrum Acquire->Result

Caption: Standardized workflow for acquiring an IR spectrum using the ATR method.

References

  • J-Stage. Studies on the Infrared Spectra of Heterocyclic Compounds. IV. Infrared Spectra of Monosubstituted Pyridine Derivatives. Available at: [Link]

  • Applied Spectroscopy. Infrared Spectral-Structural Correlations of Some Substituted Pyridines. Available at: [Link]

  • Asian Journal of Physics. Infrared spectral studies of some substituted pyridines. (Note: A direct, stable URL is not available from the search, but the reference points to studies on substituted pyridines.)
  • NIST Chemistry WebBook. Pyridine, 3-chloro-. Available at: [Link]

  • PubChem. 3-Chloropyridine. Available at: [Link]

  • NIST Chemistry WebBook. Pyridine, 3-chloro-. Available at: [Link]

  • CHIMIA. Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. Available at: [Link]

  • Inorganica Chimica Acta. The infrared spectra of complexes of transition metal halides with substituted pyridines. (Note: A direct, stable URL is not available from the search, but the reference points to studies on substituted pyridine complexes.)
  • PubChem. 2-Hydroxy-5-iodopyridine. Available at: [Link]

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Validation

Differentiating 3-Chloro-5-Iodopyridin-4-ol Isomers: A Comprehensive 2D NMR Comparison Guide

Executive Summary For researchers and drug development professionals, the precise structural elucidation of halogenated pharmaceutical intermediates is a non-negotiable quality control step. 3-chloro-5-iodopyridin-4-ol (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the precise structural elucidation of halogenated pharmaceutical intermediates is a non-negotiable quality control step. 3-chloro-5-iodopyridin-4-ol (CAS 1807146-55-9) is a highly functionalized building block whose synthesis can yield closely related positional isomers (e.g., 2-chloro-5-iodopyridin-4-ol) or exist in tautomeric equilibrium (pyridin-4(1H)-one).

Because these isomers differ only by the substitution patterns around the aromatic ring, traditional 1D NMR spectroscopy often falls short due to the sparse proton environment. This guide objectively compares analytical modalities and establishes a self-validating 2D NMR workflow—leveraging Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC)—to unambiguously differentiate these isomers[1].

The Analytical Challenge: Causality Behind the Ambiguity

The difficulty in differentiating regioisomers of highly substituted pyridines stems from the lack of adjacent protons. In 3-chloro-5-iodopyridin-4-ol, the only available protons are located at the C-2 and C-6 positions. Because they are isolated by quaternary carbons (C-3, C-4, C-5), there is no observable 3JHH​ scalar coupling (COSY) to trace the ring system[2].

To solve this, we must rely on carbon chemical shifts and long-range proton-carbon couplings ( 2JCH​ and 3JCH​ ) . The causality of our experimental design relies on the Heavy Atom Effect :

  • Iodine (C-5): The massive electron cloud of iodine causes a profound diamagnetic shielding effect on the ipso carbon, driving the C-5 resonance significantly upfield to approximately δ 85 ppm .

  • Chlorine (C-3): Chlorine exerts a standard inductive electron-withdrawing effect, placing the C-3 resonance around δ 120 ppm .

  • Hydroxyl/Oxo (C-4): The oxygen-bearing carbon is highly deshielded, appearing near δ 165 ppm .

By mapping which proton correlates to the highly shielded iodine-bearing carbon versus the chlorine-bearing carbon, we can definitively assign the regioisomer.

Comparative Performance of Analytical Modalities

To objectively evaluate the best approach for isomer differentiation, we compare standard 1D NMR against advanced 2D techniques. As demonstrated in recent studies on highly substituted pyridines, multi-nuclear 2D NMR provides the highest confidence level for structural assignment[3].

Table 1: Comparison of NMR Modalities for Halogenated Pyridines
Analytical TechniqueStructural Information YieldConfidence Level for RegioisomersAcquisition TimePrimary Limitation
1D 1 H & 13 C NMR Proton count, basic carbon environments.Low< 15 minsCannot resolve connectivity across quaternary carbons.
2D 1 H- 1 H COSY Adjacent proton-proton coupling.Very Low20 minsFails completely; no adjacent protons exist in the target molecule.
2D 1 H- 13 C HSQC/HMBC Direct C-H bonds and 2-3 bond C-H connectivity.High (Gold Standard) 1 - 2 hoursRequires high sample concentration for quaternary carbon detection.
2D 1 H- 15 N HMBC Proton-Nitrogen connectivity.High (for Tautomers)2 - 4 hoursLow natural abundance of 15 N requires longer scan times.

Experimental Protocol: A Self-Validating NMR Workflow

Every rigorous analytical protocol must be a self-validating system. The following methodology ensures that each step mathematically and logically confirms the previous one.

Step 1: Sample Preparation
  • Weigh 15–20 mg of the 3-chloro-5-iodopyridin-4-ol sample.

  • Dissolve completely in 0.6 mL of DMSO- d6​ .

    • Causality: DMSO- d6​ is specifically chosen over CDCl 3​ because its strong hydrogen-bonding capability slows down the chemical exchange of the -OH/-NH proton, allowing it to be observed in the 1 H spectrum. It also clearly resolves trace impurities[4].

  • Transfer to a high-quality 5 mm NMR tube.

Step 2: 1D Baseline Acquisition
  • Acquire a standard 1 H spectrum (16 scans, relaxation delay D1=2 s).

    • Validation: Integrate the aromatic region. The sum of the integrals must equal exactly 2.0 protons.

  • Acquire a 13 C{ 1 H} spectrum (1024 scans).

    • Validation: Count the carbon signals. There must be exactly 5 distinct aromatic carbon signals (C-2, C-3, C-4, C-5, C-6).

Step 3: 2D HSQC (Direct Connectivity)
  • Run a 1 H- 13 C HSQC experiment optimized for 1JCH​=145 Hz.

    • Validation: The spectrum must show exactly two cross-peaks, confirming which two carbons are protonated (C-2 and C-6). The remaining three carbons are definitively proven to be quaternary.

Step 4: 2D HMBC (Long-Range Connectivity)
  • Run a 1 H- 13 C HMBC experiment optimized for long-range couplings ( nJCH​=8 Hz).

  • Trace the 3JCH​ and 2JCH​ correlations from H-2 and H-6 to the quaternary carbons.

    • Validation: The correlation network must "close the ring." If H-2 correlates to C-4, and H-6 also correlates to C-4, the position of the hydroxyl group is mutually confirmed from both sides of the molecule.

Workflow A Step 1: Sample Prep (DMSO-d6) B Step 2: 1D 1H & 13C NMR (Integral & Peak Count) A->B C Step 3: 2D HSQC (Identify C-H pairs) B->C D Step 4: 2D HMBC (Map Quaternary Carbons) B->D F Final Output: Isomer Identification C->F E Step 5: 15N-HMBC (Tautomer Check) D->E If Pyridone suspected D->F E->F

Figure 1: Self-Validating 2D NMR Workflow for Isomer Differentiation

Diagnostic Data & Structural Elucidation

The differentiation between the target 3-chloro-5-iodopyridin-4-ol and its primary regioisomer 2-chloro-5-iodopyridin-4-ol relies entirely on the HMBC correlation pathways.

Table 2: Diagnostic HMBC Data for Pyridinol Isomers
Isomer StructureProton Signal 13 C Chemical Shift (ipso)Key HMBC Correlations ( 2JCH​ )Key HMBC Correlations ( 3JCH​ )
3-Chloro-5-iodopyridin-4-ol H-2 (δ ~8.1)C-3 (Cl): δ ~120C-3 (Cl)C-4 (OH), C-6
H-6 (δ ~8.3)C-5 (I): δ ~85C-5 (I)C-4 (OH), C-2
2-Chloro-5-iodopyridin-4-ol H-3 (δ ~7.5)C-2 (Cl): δ ~145C-2 (Cl), C-4 (OH)C-5 (I)
H-6 (δ ~8.3)C-5 (I): δ ~85C-5 (I)C-4 (OH), C-2 (Cl)

Mechanistic Breakdown: If the compound is the 3-chloro-5-iodo isomer, H-6 will show a strong 2J correlation to the highly shielded C-5 (Iodine, δ ~85) and a 3J correlation to C-4 (OH). Conversely, H-2 will show a 2J correlation to the C-3 (Chlorine, δ ~120). If the compound is the 2-chloro-5-iodo isomer, the proton adjacent to the chlorine is now H-3. H-3 will show a 3J correlation across the ring to C-5 (Iodine, δ ~85), fundamentally altering the 2D spectral map[1].

Visualizing the Correlation Network

To fully grasp the causality of the HMBC experiment, we visualize the scalar coupling network. The diagram below illustrates the through-bond magnetization transfer that allows us to definitively map the halogens to their respective carbons.

HMBC H2 H-2 (δ ~8.1) C3 C-3 (C-Cl, δ ~120) H2->C3 2J C4 C-4 (C-OH, δ ~165) H2->C4 3J C6 C-6 (δ ~150) H2->C6 3J H6 H-6 (δ ~8.3) C2 C-2 (δ ~145) H6->C2 3J H6->C4 3J C5 C-5 (C-I, δ ~85) H6->C5 2J

Figure 2: HMBC Correlation Network for 3-Chloro-5-iodopyridin-4-ol

A Note on Tautomerism

If the 1 H spectrum in DMSO- d6​ reveals a highly deshielded broad singlet (> 11 ppm), the molecule may exist predominantly as the pyridin-4(1H)-one tautomer. In this scenario, running a 1 H- 15 N HMBC is critical. A cross-peak between this broad proton and a nitrogen resonance near δ 150 ppm confirms the pyridone form, whereas a lack of direct correlation and a nitrogen shift > δ 250 ppm confirms the pyridinol form[3].

References

  • How NMR Helps Identify Isomers in Organic Chemistry? - Creative Biostructure.
  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy - Oxford Instruments.
  • NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels–Alder Cycloadditions - National Institutes of Health (NIH).
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry - University of Illinois.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-chloro-5-iodopyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-chloro-5-iodopyridin-4-ol, a halogenated pyridine derivative. Adherence to these procedures is essential to mitigate risks to personnel and the environment.

Hazard Identification and Risk Assessment

  • Toxicity: Halogenated pyridines can be harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3] They may cause irritation to the skin, eyes, and respiratory system.[1][2][3]

  • Environmental Hazards: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life. Therefore, improper disposal that allows the chemical to enter drains or waterways must be strictly avoided.[1][4][5]

  • Reactivity: While generally stable, halogenated pyridines can be incompatible with strong oxidizing agents and strong acids.[1][2] Thermal decomposition may produce toxic and corrosive gases, including nitrogen oxides, carbon oxides, hydrogen chloride, and hydrogen iodide.[2][6]

A thorough risk assessment should be conducted before any handling or disposal activities. This involves evaluating the quantities of waste, the potential for exposure, and the specific conditions of your laboratory.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. When handling 3-chloro-5-iodopyridin-4-ol waste, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.[1][3]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[5]

  • Body Protection: A laboratory coat or chemical-resistant apron.[7]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used in a well-ventilated area, preferably within a chemical fume hood.[1][3]

Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for 3-chloro-5-iodopyridin-4-ol waste. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.[7][8][9]

  • Labeling: The waste container must be labeled with the full chemical name, "3-chloro-5-iodopyridin-4-ol," and the appropriate hazard pictograms (e.g., harmful/irritant). The date of waste accumulation should also be clearly marked.[7][9]

  • Incompatible Wastes: Do not mix 3-chloro-5-iodopyridin-4-ol waste with incompatible materials such as strong oxidizing agents or strong acids.[9][10]

The following DOT graph illustrates the decision-making process for waste segregation:

Sources

Handling

Personal protective equipment for handling 3-chloro-5-iodopyridin-4-ol

As a Senior Application Scientist, I approach the handling of specialized di-halogenated pyridinols not merely as a compliance exercise, but as a critical intersection of molecular toxicology and operational safety. The...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of specialized di-halogenated pyridinols not merely as a compliance exercise, but as a critical intersection of molecular toxicology and operational safety.

The compound 3-chloro-5-iodopyridin-4-ol (CAS: 1807146-55-9) presents unique handling challenges. The presence of both chlorine and iodine substituents on the pyridine ring significantly increases the molecule's lipophilicity. This structural characteristic facilitates rapid transdermal absorption and cellular permeation, necessitating rigorous, scientifically grounded safety protocols.

Below is the comprehensive operational guide for the safe handling, personal protective equipment (PPE) deployment, and disposal of 3-chloro-5-iodopyridin-4-ol.

Mechanistic Toxicology & Hazard Assessment

To build a self-validating safety protocol, we must first understand why the compound is hazardous. While specific toxicological data for 3-chloro-5-iodopyridin-4-ol is limited, data from structurally analogous halogenated pyridinols (such as 2-chloro-3-hydroxypyridine and 4-bromo-2-chloro-6-iodopyridin-3-ol) provides a definitive hazard profile[1],[2].

  • Transdermal Toxicity: The heavy halogen atoms (Cl, I) increase the partition coefficient (LogP) of the molecule. If exposed to the skin, it bypasses the aqueous epidermal barrier, leading to potential hepatotoxicity and central nervous system (CNS) depression upon systemic circulation[1].

  • Respiratory Hazards: As a crystalline solid, the compound readily forms micro-particulates. Inhalation of these aerosols causes severe mucosal irritation and rapid absorption through the alveolar beds[1].

  • Environmental Persistence: Halogenated aromatics resist biological degradation. The EPA strictly regulates disubstituted halogenated pyridinols due to their high aquatic toxicity[3].

Quantitative Regulatory & Hazard Thresholds

The following table summarizes the regulatory and hazard data driving our operational choices.

Regulatory / Hazard ParameterThreshold / ClassificationMechanistic & Operational Rationale
Water Release Limit ≤ 44 ppb[3]High aquatic toxicity; mandates zero-drain disposal policies.
Disposal Method Chemical Destruction + Carbon Adsorption[3]C-Cl and C-I bonds require high-energy cleavage; carbon traps volatilized residues.
Workplace Sampling Enclosed vented sample boxes[3]Prevents aerosolization of fine crystalline dust during active handling.
Skin Exposure Corrosive / Irritant[2]Lipophilic transdermal absorption requires impermeable synthetic barriers.

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for di-halogenated pyridinols. The following matrix details the required equipment and the chemical causality behind each choice.

  • Hand Protection: Heavy-duty Nitrile or Neoprene gloves (≥8 mil).

    • Causality: Halogenated organics easily permeate standard latex and thin nitrile. A thicker, chemically resistant synthetic rubber provides a robust barrier against lipophilic penetration. Double-gloving is mandatory during active synthesis.

  • Respiratory Protection: NIOSH-approved N95 or P100 particulate respirator.

    • Causality: Mitigates the inhalation of fine crystalline dust that leads to respiratory tract irritation and systemic absorption[1]. If handling outside a vented enclosure, a half-mask respirator with organic vapor/particulate cartridges is required.

  • Eye/Face Protection: Snug-fitting chemical safety goggles.

    • Causality: Safety glasses leave the orbital area exposed. Goggles prevent ocular exposure to aerosolized dust, which can cause severe corneal irritation and damage.

  • Body Protection: Tyvek suit or chemically resistant lab coat.

    • Causality: Woven cotton lab coats trap toxic dust in their fibers, creating a chronic secondary exposure route. Synthetic, non-porous materials prevent accumulation.

Standard Operating Procedure (SOP): Handling and Manipulation

Do not deviate from these step-by-step methodologies. Every action is designed to preempt chemical exposure.

Step 1: Environmental Isolation

  • Action: Conduct all weighing and transfer operations within or a Class II Type B2 biological safety cabinet[3].

  • Causality: Standard fume hoods with turbulent airflow can inadvertently aerosolize light powders. Vented sample boxes maintain a controlled, low-turbulence micro-environment, preventing inhalation exposure.

Step 2: Reagent Transfer

  • Action: Use anti-static spatulas and grounded weighing boats.

  • Causality: Halogenated powders can accumulate static charge during friction. This leads to sudden electrostatic repulsion, dispersing the toxic powder onto the operator's PPE or surrounding benchtops.

Step 3: Equipment Decontamination

  • Action: Rinse all spatulas, glassware, and reusable surfaces with a dilute alkaline solution (e.g., 0.1 M NaOH), followed by a primary solvent wash (e.g., ethanol), before standard cleaning.

  • Causality: The hydroxyl group (-OH) on the pyridine ring is weakly acidic. An alkaline wash deprotonates the hydroxyl group, forming a highly water-soluble pyridinoxylate salt. This chemically disrupts the compound's lipophilic adhesion to glass and metal surfaces, ensuring complete decontamination rather than merely diluting the hazard.

Spill Response & Decontamination Workflow

In the event of a spill, immediate and structured action is required to prevent aerosolization and systemic exposure.

SpillResponse Start Spill Detected: 3-chloro-5-iodopyridin-4-ol Assess Evacuate Area & Assess Spill Volume Start->Assess PPE Don Maximum PPE (P100 Respirator, Nitrile) Assess->PPE Contain Contain Spill (Inert Absorbent) PPE->Contain Decon Decontamination (Alkaline Wash) Contain->Decon Collect Waste Collection (Halogenated Organics) Decon->Collect Dispose EPA Compliant Disposal (Incineration / Carbon Adsorption) Collect->Dispose

Workflow for the containment and disposal of 3-chloro-5-iodopyridin-4-ol spills.

Spill Response Causality Note: Always use an inert absorbent (like vermiculite or sand) rather than paper towels. Paper towels can generate combustible dust when dry, whereas vermiculite safely traps the lipophilic solid without reacting.

Waste Disposal & Environmental Compliance

The disposal of 3-chloro-5-iodopyridin-4-ol is strictly governed by environmental regulations due to its persistence.

  • Action: Route all solid and liquid waste through chemical destruction (high-temperature incineration), supplemented by carbon adsorption[3]. Label all containers explicitly as "Halogenated Organic Waste - Toxic" [2].

  • Causality: The carbon-halogen bonds (C-Cl and C-I) are highly stable and resist standard biological degradation in municipal wastewater treatment plants. Chemical destruction breaks these bonds, while carbon adsorption captures any volatilized, unreacted intermediates, preventing environmental release. Under no circumstances should this compound be released to the water supply, as the[3].

References

Sources

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